Product packaging for Ethoxycyclopentane(Cat. No.:CAS No. 26306-40-1)

Ethoxycyclopentane

Cat. No.: B15480495
CAS No.: 26306-40-1
M. Wt: 114.19 g/mol
InChI Key: AOWTYVFGMCEIRN-UHFFFAOYSA-N
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Description

Ethoxycyclopentane is a cyclic ether solvent of significant value in research and development laboratories. Its molecular structure, featuring an ether functional group within a cyclopentane ring, makes it a versatile intermediate in organic synthesis, particularly useful for creating more complex molecular architectures . Researchers utilize this compound primarily as a solvent for various chemical reactions and extraction processes, where its properties can influence reaction kinetics and product yields. This product is intended For Research Use Only and is not classified or approved for use in humans, animals, or for any other commercial applications. Note to Supplier: To complete this description, please insert specific information about the compound's applications, mechanism of action in relevant reactions, and its unique research value. Data from sources like the Reaxys or SciFinder databases will be essential for this.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B15480495 Ethoxycyclopentane CAS No. 26306-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26306-40-1

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

ethoxycyclopentane

InChI

InChI=1S/C7H14O/c1-2-8-7-5-3-4-6-7/h7H,2-6H2,1H3

InChI Key

AOWTYVFGMCEIRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethoxycyclopentane, a valuable ether in organic synthesis and potentially in the development of novel therapeutics. The primary focus of this document is the Williamson ether synthesis, which stands as the most efficient and widely applicable method for its preparation. This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses alternative synthetic routes. Quantitative data is presented in clear, tabular format for ease of comparison. Additionally, key logical and experimental workflows are visualized using the DOT language for enhanced clarity and understanding by research and development professionals.

Introduction

This compound is a cyclic ether with potential applications in various fields of chemical research, including its use as a non-polar solvent and as a building block in the synthesis of more complex organic molecules. Its structural motif is of interest in medicinal chemistry, where the introduction of such groups can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis is therefore crucial for its efficient production and utilization in research and development.

The most prominent and reliable method for the synthesis of this compound is the Williamson ether synthesis. This robust S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide. This guide will delve into the specifics of this reaction for the preparation of this compound, offering a detailed protocol for its successful execution in a laboratory setting.

Williamson Ether Synthesis of this compound

The Williamson ether synthesis provides two primary pathways for the preparation of this compound:

  • Pathway A: Reaction of sodium cyclopentoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

  • Pathway B: Reaction of sodium ethoxide with a cyclopentyl halide (e.g., cyclopentyl bromide).

Pathway A is generally the preferred route. [1] This is because the reaction of a secondary halide (cyclopentyl bromide) with a strong base like sodium ethoxide (Pathway B) can lead to a significant amount of the elimination by-product, cyclopentene (B43876), through an E2 mechanism. Pathway A, which utilizes a primary ethyl halide, minimizes this competing elimination reaction, thereby favoring the desired S(_N)2 substitution and leading to a higher yield of this compound.[1]

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis (Pathway A) proceeds in two key steps:

  • Deprotonation: Cyclopentanol (B49286) is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the highly nucleophilic sodium cyclopentoxide.[1]

  • Nucleophilic Substitution (S(_N)2): The cyclopentoxide anion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide in a concerted S(_N)2 reaction, displacing the halide ion and forming the ether linkage.[1]

The overall reaction is as follows:

Cyclopentanol + NaH → Sodium cyclopentoxide + H(_2)

Sodium cyclopentoxide + Ethyl bromide → this compound + NaBr

Logical Workflow for Synthesis Route Selection

G start Desired Product: This compound williamson Williamson Ether Synthesis start->williamson path_a Pathway A: Cyclopentoxide + Ethyl Halide williamson->path_a path_b Pathway B: Ethoxide + Cyclopentyl Halide williamson->path_b sn2 Favored S_N_2 Reaction path_a->sn2 e2 Significant E2 Elimination (Side Product: Cyclopentene) path_b->e2 conclusion Conclusion: Pathway A is Preferred sn2->conclusion e2->conclusion

Figure 1. Decision workflow for selecting the optimal Williamson ether synthesis route.

Experimental Protocol: Williamson Ether Synthesis (Pathway A)

This protocol is adapted from general procedures for Williamson ether synthesis and is optimized for the preparation of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
CyclopentanolC(5)H({10})O86.13(To be determined based on desired scale)
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.1 equivalents
Anhydrous Tetrahydrofuran (B95107) (THF)C(_4)H(_8)O72.11(Sufficient to dissolve reagents)
Ethyl BromideC(_2)H(_5)Br108.971.05 equivalents
Saturated Ammonium (B1175870) Chloride SolutionNH(_4)Cl53.49(For quenching)
Diethyl Ether(C(_2)H(_5)(_2)O74.12(For extraction)
Anhydrous Magnesium SulfateMgSO(_4)120.37(For drying)
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure
  • Preparation of Sodium Cyclopentoxide: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF). To this suspension, add cyclopentanol (1.0 equivalent) dropwise from the dropping funnel at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ether Formation: Cool the freshly prepared sodium cyclopentoxide solution to 0 °C. Add ethyl bromide (1.05 equivalents) dropwise to the reaction mixture. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by fractional distillation to yield the pure product.

Experimental Workflow

G cluster_0 Alkoxide Formation cluster_1 Ether Synthesis cluster_2 Work-up and Purification A 1. Add NaH and THF to reaction flask B 2. Add Cyclopentanol dropwise at 0 °C A->B C 3. Stir at RT for 1 hr B->C D 4. Add Ethyl Bromide dropwise at 0 °C C->D E 5. Reflux for 2-4 hrs D->E F 6. Quench with NH4Cl(aq) E->F G 7. Extract with Diethyl Ether F->G H 8. Wash with H2O and Brine G->H I 9. Dry with MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Fractional Distillation J->K

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Alternative Synthetic Methods

While the Williamson ether synthesis is the most common method, other approaches for the synthesis of ethers exist, although they are less frequently applied for this compound.

Acid-Catalyzed Dehydration of Alcohols

Symmetrical ethers can be prepared by the acid-catalyzed dehydration of primary alcohols. However, this method is not suitable for preparing unsymmetrical ethers like this compound, as it would lead to a mixture of diethyl ether, dicyclopentyl ether, and the desired this compound.

Alkoxymercuration-Demercuration

This method involves the reaction of an alkene with an alcohol in the presence of a mercury salt, followed by demercuration. To synthesize this compound via this route, cyclopentene would be reacted with ethanol (B145695) in the presence of mercuric trifluoroacetate, followed by reduction with sodium borohydride.

Physicochemical and Spectroscopic Data

The following tables summarize the known physicochemical properties and predicted spectroscopic data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC(7)H({14})O[2]
Molar Mass114.19 g/mol [2]
Boiling Point128.9 °C at 760 mmHg[3]
Density0.86 g/cm³[3]
Flash Point21.5 °C[3]
Refractive Index1.428[3]
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0Quintet1H-O-CH -
~3.4Quartet2H-O-CH₂ -CH₃
~1.5 - 1.8Multiplet8HCyclopentyl -CH₂ -
~1.2Triplet3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~80 - 82-O-C H-
~63 - 65-O-C H₂-CH₃
~32 - 34Cyclopentyl C H₂ (adjacent to O-CH)
~23 - 25Cyclopentyl C H₂
~15 - 17-O-CH₂-C H₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Bond Vibration
~2850 - 2960C-H stretch (sp³)
~1080 - 1150C-O-C stretch (ether)

MS (Mass Spectrometry)

m/zPossible Fragment
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
85[M - C₂H₅]⁺
69[C₅H₉]⁺
45[C₂H₅O]⁺

Conclusion

The Williamson ether synthesis remains the most effective and reliable method for the laboratory-scale preparation of this compound. By selecting the appropriate reagents—cyclopentanol and an ethyl halide—and following a carefully controlled experimental protocol, high yields of the desired product can be achieved while minimizing side reactions. This guide provides the necessary theoretical background, a detailed experimental procedure, and relevant data to assist researchers in the successful synthesis and characterization of this compound for their scientific endeavors. The provided workflows and data tables are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to Ethoxycyclopentane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopentane, a cyclic ether, holds significance as a versatile solvent and a potential building block in organic synthesis, including applications in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details a standard laboratory-scale synthesis protocol via the Williamson ether synthesis, outlines its characteristic chemical reactivity, and presents predicted spectral data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic ether-like odor. Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.[1]

PropertyValueSource
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 26306-40-1
Density 0.86 g/cm³[2]
Boiling Point 128.9 °C at 760 mmHg[2]
Flash Point 21.5 °C[2]
Refractive Index 1.428[2]
Solubility Insoluble in water, soluble in most organic solvents.
Vapor Pressure 12.7 mmHg at 25°C[2]

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the laboratory preparation of this compound is the Williamson ether synthesis.[3] This Sₙ2 reaction involves the nucleophilic attack of a cyclopentoxide ion on an ethyl halide. The following protocol provides a detailed methodology for this synthesis.

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with a stream of dry nitrogen or argon.

  • Formation of the Alkoxide: Anhydrous diethyl ether or THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a positive pressure of inert gas. The flask is cooled in an ice bath.

  • Addition of Cyclopentanol: A solution of cyclopentanol in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of sodium hydride. The reaction is allowed to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclopentoxide.

  • Addition of Ethyl Bromide: The reaction mixture is cooled again in an ice bath, and ethyl bromide is added dropwise from the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by fractional distillation to yield the pure product.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Cyclopentanol Cyclopentanol Alkoxide Formation 1. Formation of Sodium Cyclopentoxide Cyclopentanol->Alkoxide Formation Sodium Hydride Sodium Hydride Sodium Hydride->Alkoxide Formation Ethyl Bromide Ethyl Bromide SN2 Reaction 2. Nucleophilic Attack on Ethyl Bromide Ethyl Bromide->SN2 Reaction Alkoxide Formation->SN2 Reaction Workup 3. Quenching and Extraction SN2 Reaction->Workup Purification 4. Fractional Distillation Workup->Purification This compound This compound Purification->this compound

Caption: Williamson Ether Synthesis of this compound.

Chemical Reactivity

This compound exhibits the typical reactivity of an ether. The ether linkage is generally stable to bases, oxidizing agents, and reducing agents. The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[4][5][6][7][8][9][10][11][12]

Acid-Catalyzed Cleavage

The cleavage of this compound with a strong acid like HBr proceeds via a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the ether oxygen, which makes it a good leaving group (an alcohol). The bromide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms.

In the case of this compound, the two carbon atoms adjacent to the oxygen are a primary carbon (of the ethyl group) and a secondary carbon (of the cyclopentyl group). The nucleophilic attack will occur at the less sterically hindered carbon, which is the primary carbon of the ethyl group.[8] This results in the formation of bromoethane (B45996) and cyclopentanol. If an excess of the acid is used, the cyclopentanol formed can be further converted to bromocyclopentane.

Signaling Pathway of Acid-Catalyzed Cleavage

AcidCleavage cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ECP This compound Protonated_Ether Protonated Ether ECP->Protonated_Ether Protonation HBr HBr HBr->Protonated_Ether Transition_State SN2 Transition State Protonated_Ether->Transition_State Nucleophilic Attack by Br- Bromoethane Bromoethane Transition_State->Bromoethane Cyclopentanol Cyclopentanol Transition_State->Cyclopentanol

Caption: Acid-Catalyzed Cleavage of this compound.

Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

  • A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.

  • A multiplet for the methine proton (-CH-) of the cyclopentyl group attached to the oxygen.

  • A series of multiplets for the remaining methylene protons of the cyclopentyl ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit four distinct signals:

  • One signal for the methyl carbon of the ethyl group.

  • One signal for the methylene carbon of the ethyl group.

  • One signal for the methine carbon of the cyclopentyl ring bonded to the oxygen.

  • Two signals for the two sets of non-equivalent methylene carbons in the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by:

  • Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • A characteristic and strong C-O-C stretching vibration in the 1050-1150 cm⁻¹ region, which is indicative of an ether functional group.

  • C-H bending vibrations around 1450 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 114. Common fragmentation patterns for ethers would likely be observed, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Applications in Drug Development

Ethers are common functional groups in many pharmaceutical compounds due to their relative stability and ability to modulate polarity and solubility. This compound can serve as a valuable synthon in the construction of more complex molecules. The cyclopentane (B165970) ring provides a rigid scaffold, while the ethoxy group can be modified or can influence the pharmacokinetic properties of a potential drug candidate. Its use as a non-polar, aprotic solvent can also be beneficial in various synthetic transformations during the drug discovery process.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and reactivity of this compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective handling and utilization of this versatile cyclic ether in their research and development endeavors. The provided experimental protocol for its synthesis and the predicted spectral data offer a practical foundation for its preparation and characterization.

References

Ethoxycyclopentane: A Comprehensive Spectroscopic and Analytical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethoxycyclopentane (C₇H₁₄O), a molecule of interest in various chemical research and development sectors. Due to the limited availability of directly published spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄O

  • Molecular Weight: 114.19 g/mol [1]

  • CAS Number: 26306-40-1[1][2][3]

  • Structure:

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
O-CH₂-CH₃3.4 - 3.6Quartet (q)2H
O-CH-3.8 - 4.0Multiplet (m)1H
Cyclopentyl CH₂1.5 - 1.8Multiplet (m)8H
O-CH₂-CH₃1.1 - 1.3Triplet (t)3H

Prediction Basis: The chemical shifts are estimated based on the known spectra of ethyl ethers and cyclopentyl derivatives. The electronegative oxygen atom will cause a downfield shift for the adjacent protons on both the ethyl and cyclopentyl groups.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
O-CH-75 - 80
O-CH₂-CH₃63 - 68
Cyclopentyl CH₂ (C2, C5)30 - 35
Cyclopentyl CH₂ (C3, C4)22 - 27
O-CH₂-CH₃15 - 20

Prediction Basis: The chemical shifts are predicted based on the analysis of similar ethers and cycloalkanes. The carbon atom bonded to the oxygen (C1 of the cyclopentyl ring and the methylene (B1212753) carbon of the ethyl group) will be significantly deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

Table 3: Predicted Main IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2960 - 2850C-H stretch (alkane)Strong
1470 - 1450C-H bend (alkane)Medium
1150 - 1080C-O stretch (ether)Strong, Broad

Prediction Basis: The IR spectrum is expected to be dominated by the characteristic C-H stretching and bending frequencies of the alkyl groups. A strong and broad absorption band corresponding to the C-O ether linkage is a key diagnostic feature.

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment Ion
114[M]⁺ (Molecular Ion)
99[M - CH₃]⁺
85[M - C₂H₅]⁺ or [Cyclopentyl-O]⁺
69[Cyclopentyl]⁺
45[CH₃-CH₂-O]⁺

Prediction Basis: The fragmentation pattern is likely to involve the loss of alkyl fragments from the ethyl and cyclopentyl groups, as well as cleavage of the C-O bond. The molecular ion peak is expected at m/z 114.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection, gas chromatography).

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Analysis:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_characterization Structural Characterization Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

NMR_Analysis_Logic cluster_nmr NMR Spectroscopy cluster_info Information Derived cluster_structure Structural Insights H_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift) H_NMR->Proton_Env Connectivity Proton-Proton Connectivity (Multiplicity) H_NMR->Connectivity Proton_Ratio Ratio of Protons (Integration) H_NMR->Proton_Ratio C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton (Chemical Shift) C_NMR->Carbon_Backbone Unique_Carbons Number of Unique Carbons C_NMR->Unique_Carbons Structure Molecular Structure Confirmation Proton_Env->Structure Connectivity->Structure Proton_Ratio->Structure Carbon_Backbone->Structure Unique_Carbons->Structure

Caption: Logical flow of information from NMR spectroscopy for structural analysis.

Combined_Spectra_Interpretation cluster_inputs Spectroscopic Data cluster_deduction Deductive Reasoning cluster_conclusion Final Structure IR_Spectrum IR Data (C-O Stretch) Functional_Group Presence of Ether Functional Group IR_Spectrum->Functional_Group MS_Spectrum MS Data (Molecular Weight = 114) Molecular_Formula Confirmation of C₇H₁₄O MS_Spectrum->Molecular_Formula NMR_Spectrum NMR Data (Alkyl Signals, Ether Linkage) Connectivity_Map Mapping of C and H Atoms NMR_Spectrum->Connectivity_Map Final_Structure Confirmed Structure of This compound Functional_Group->Final_Structure Molecular_Formula->Final_Structure Connectivity_Map->Final_Structure

Caption: Integrated interpretation of spectral data for structural confirmation.

References

An In-depth Technical Guide to the Safety and Handling of Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for Ethoxycyclopentane is publicly available. The following information is compiled from publicly accessible data for this compound and its structurally analogous compounds, namely Cyclopentyl methyl ether and tert-Amyl methyl ether. All safety and handling procedures should be developed and executed in accordance with rigorous laboratory safety standards and after a thorough risk assessment.

Introduction

This compound (CAS No: 26306-40-1) is a cyclic ether with potential applications in various research and development sectors.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known properties of this compound and infers its safety and handling requirements based on data from structurally similar compounds.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C7H14OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
Density 0.853 g/mLStenutz[3]
Boiling Point Not Available
Flash Point Not Available
Refractive Index 1.423Stenutz[3]
SMILES CCOC1CCCC1PubChem[1]
InChIKey AOWTYVFGMCEIRN-UHFFFAOYSA-NPubChem[1]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the data for analogous compounds like Cyclopentyl methyl ether and tert-Amyl methyl ether, it is prudent to handle this compound as a substance with the potential for the following hazards.[4][5][6][7][8]

Table 2: Inferred Hazard Classification for this compound

Hazard ClassHazard StatementGHS Pictogram
Flammable LiquidsH225: Highly flammable liquid and vapor.Flame
Acute Toxicity, OralH302: Harmful if swallowed.Exclamation Mark
Skin Corrosion/IrritationH315: Causes skin irritation.Exclamation Mark
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.Exclamation Mark
Specific Target Organ Toxicity - Single Exposure (Narcotic effects)H336: May cause drowsiness or dizziness.Exclamation Mark

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. Inhalation of vapors may lead to drowsiness, dizziness, and other central nervous system effects.[4][6]

  • Skin Contact: Causes skin irritation.[4][6][7] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation, which may include redness and tearing.[4][6][7]

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[4][6][7]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.ANSI Z87.1 compliant.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn.Check glove manufacturer's compatibility chart.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Handling Procedures
  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][7][9]

  • Use non-sparking tools and explosion-proof equipment.[10]

  • Ground and bond containers when transferring material to prevent static discharge.[9]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6][11]

  • As this compound is an ether, it has the potential to form explosive peroxides upon exposure to air and light.[12][13][14]

    • Containers should be dated upon receipt and upon opening.

    • Test for the presence of peroxides periodically, especially before distillation or concentration.

    • Store in opaque or amber bottles to minimize light exposure.

    • Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol for Testing for Peroxides

Materials:

  • Potassium iodide (KI) solution (10% w/v)

  • Starch solution (1% w/v)

  • Acetic acid (glacial)

  • Sample of this compound

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of 10% potassium iodide solution.

  • Shake the mixture and let it stand for 5 minutes.

  • A yellow to brown color indicates the presence of peroxides.

  • For a more sensitive test, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.

Note: If peroxides are present at a concentration greater than 100 ppm, the solvent should be decontaminated or disposed of as hazardous waste. Do not attempt to distill or concentrate peroxide-containing solvents.

Protocol for Spill Cleanup

Materials:

  • Appropriate PPE (see Table 3)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)

  • Non-sparking tools for cleanup

  • Sealable container for waste disposal

Procedure:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10] A water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][15]

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16]

  • Do not dispose of down the drain or into the environment.

  • Empty containers may retain product residue and should be treated as hazardous.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Transfer_Chemical Transfer this compound Prepare_Work_Area->Transfer_Chemical Use_in_Experiment Use in Experiment Transfer_Chemical->Use_in_Experiment Spill_Emergency Spill_Emergency Transfer_Chemical->Spill_Emergency Spill Occurs Store_Properly Store in Tightly Sealed, Labeled Container Use_in_Experiment->Store_Properly Dispose_Waste Dispose of Waste Use_in_Experiment->Dispose_Waste Use_in_Experiment->Spill_Emergency Spill Occurs End End Store_Properly->End Dispose_Waste->End Start Start Start->Risk_Assessment Follow Spill Protocol Follow Spill Protocol Spill_Emergency->Follow Spill Protocol Initiate Follow Spill Protocol->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Decomposition_Pathways cluster_peroxide Peroxide Formation (in presence of O2, light) cluster_thermal Thermal Decomposition (High Temperature) This compound This compound Peroxide Ethoxycyclopentyl Hydroperoxide This compound->Peroxide Autoxidation Ethene Ethene This compound->Ethene Cyclopentanol Cyclopentanol This compound->Cyclopentanol Explosive_Peroxides Potentially Explosive Polymeric Peroxides Peroxide->Explosive_Peroxides Further Oxidation/Polymerization CO_CO2 Carbon Monoxide (CO) Carbon Dioxide (CO2) Ethene->CO_CO2 Combustion Cyclopentanol->CO_CO2 Combustion

Caption: Potential decomposition pathways for this compound.

References

Ethoxycyclopentane: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Ethoxycyclopentane. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates information from its physical and chemical properties, data on analogous compounds (Cyclopentyl methyl ether and Dicyclopentyl ether), and standardized safety protocols. This guide is intended to provide a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior and potential hazards in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₁₄OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
CAS Number 26306-40-1PubChem[1]
Boiling Point Not Available
Flash Point Not Available
Density Not Available
Vapor Pressure Not Available
Solubility in Water Not Available
Appearance Not Available

Hazard Identification and Classification

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Narcotic Effects)Category 3H336: May cause drowsiness or dizziness
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life[2]

Experimental Protocols for Safety Evaluation

Standardized testing protocols are crucial for accurately assessing the safety of chemical substances. The following are key experimental methodologies for evaluating the hazards associated with flammable liquids like this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[4][5][6]

Flash Point Determination

Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. This is a critical parameter for assessing fire and explosion hazards.[7]

Methodology (ASTM D93 - Pensky-Martens Closed Cup Method):

  • A sample of the substance is placed in a test cup.

  • The sample is heated at a slow, constant rate with continuous stirring.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

Acute Oral Toxicity Testing

Principle: This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology (OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

  • A single dose of the substance is administered orally to a group of fasted animals (typically rats).

  • A stepwise procedure is used with a limited number of animals at each step.

  • The animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

  • The outcome is the classification of the substance into one of a series of toxicity classes based on the observed mortality.

Skin Irritation/Corrosion Testing

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion):

  • A small amount of the substance is applied to a shaved area of the skin of a test animal (typically a rabbit).

  • The treated area is covered with a gauze patch for a specified duration (e.g., 4 hours).

  • After the exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points.

  • The severity and reversibility of the skin reactions are used to classify the substance's irritation or corrosion potential.

Potential Metabolic Pathway

Currently, there is no specific data available on the metabolic pathways of this compound. However, based on the known metabolism of other ethers, a hypothetical pathway can be proposed. Ethers are typically metabolized in the liver by cytochrome P450 enzymes. The primary metabolic route is likely O-dealkylation.

This compound This compound cyp450 Cytochrome P450 (O-dealkylation) This compound->cyp450 Metabolism intermediate Unstable Hemiacetal Intermediate cyp450->intermediate cyclopentanol Cyclopentanol intermediate->cyclopentanol acetaldehyde Acetaldehyde intermediate->acetaldehyde conjugation Phase II Conjugation (e.g., Glucuronidation) cyclopentanol->conjugation Detoxification excretion Excretion conjugation->excretion

Caption: Hypothetical metabolic pathway of this compound.

Chemical Safety Assessment Workflow

A systematic approach to chemical safety assessment is paramount in a research environment. The following diagram illustrates a general workflow for evaluating and managing the risks associated with a chemical like this compound.

start Start: New Chemical Introduction gather_info Gather Information (SDS, Literature) start->gather_info hazard_id Hazard Identification (Physicochemical, Toxicological) gather_info->hazard_id exposure_assess Exposure Assessment (Routes, Duration, Frequency) hazard_id->exposure_assess risk_char Risk Characterization (Likelihood & Severity) exposure_assess->risk_char control_measures Implement Control Measures (Engineering, Administrative, PPE) risk_char->control_measures sops Develop Standard Operating Procedures (SOPs) control_measures->sops training Training of Personnel sops->training review Review and Update (Periodically or with new info) training->review review->gather_info New Information end End: Safe Use review->end No Changes

Caption: General workflow for chemical safety assessment.

Safe Handling and Emergency Procedures for Flammable Ethers

Given the likely flammable nature of this compound, adherence to strict safety protocols for handling flammable ethers is mandatory. The following diagram outlines the logical relationships for safe handling and emergency response.

handling Handling Flammable Ethers storage Storage handling->storage ppe Personal Protective Equipment (PPE) handling->ppe spill Spill handling->spill fire Fire handling->fire storage_details - Flammable liquids cabinet - Tightly sealed container - Away from heat/ignition sources - Well-ventilated area storage->storage_details ppe_details - Safety goggles/face shield - Chemical-resistant gloves (e.g., Nitrile) - Flame-retardant lab coat ppe->ppe_details spill_small Small Spill: - Absorb with inert material - Ventilate area - Clean and dispose as hazardous waste spill->spill_small  Small spill_large Large Spill: - Evacuate area - Eliminate ignition sources - Contact emergency services spill->spill_large Large   fire_small Small Fire: - Use dry chemical, CO₂, or foam extinguisher - Do NOT use water jet fire->fire_small  Small fire_large Large Fire: - Evacuate immediately - Activate fire alarm - Contact emergency services fire->fire_large Large  

Caption: Logical flow for handling and emergencies with flammable ethers.

References

IUPAC name for Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethoxycyclopentane

Introduction

This compound, a member of the ether family of organic compounds, is characterized by a cyclopentyl group bonded to an ethoxy group. While ethers are widely recognized for their utility as solvents due to their relative inertness, a thorough understanding of their synthesis, chemical properties, and potential reactions is critical for their application in research and development. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and characteristic reactions.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[1][2] It is also known by synonyms such as cyclopentyl ethyl ether.[3] The fundamental properties of this compound are summarized below.

Physical and Chemical Properties

Quantitative data for this compound have been compiled from various sources and are presented in Table 1 for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1][3]
CAS Number 26306-40-1[1]
Density 0.853 g/mL[3]
Boiling Point 128.9 °C at 760 mmHg
Flash Point 21.5 °C
Refractive Index 1.423[3]
LogP (Octanol-Water) 1.96550
PSA (Polar Surface Area) 9.23 Ų
Vapor Pressure 12.7 mmHg at 25°C

Synthesis of this compound

The most common and versatile method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via an Sₙ2 mechanism.

Williamson Ether Synthesis

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[4][6] For this compound, there are two primary pathways:

  • Pathway A: Reaction of sodium cyclopentoxide with an ethyl halide (e.g., iodoethane).

  • Pathway B: Reaction of sodium ethoxide with a cyclopentyl halide (e.g., bromocyclopentane).

Pathway A is generally preferred as it involves a primary alkyl halide, which is ideal for the Sₙ2 reaction and minimizes competing elimination reactions.[5][7]

Williamson_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclopentanol (B49286) Cyclopentanol Alkoxide Sodium Cyclopentoxide Cyclopentanol->Alkoxide Deprotonation H2 H2 gas Cyclopentanol->H2 byproduct NaH Sodium Hydride (NaH) NaH->Alkoxide NaH->H2 EtI Iodoethane (B44018) (CH3CH2I) Product This compound EtI->Product NaI Sodium Iodide (NaI) EtI->NaI byproduct Alkoxide->Product SN2 Attack Alkoxide->NaI

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis (Pathway A)

This protocol is a representative procedure adapted for the synthesis of this compound.

Materials:

  • Cyclopentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodoethane (Ethyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

  • Alkoxide Formation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol dissolved in an appropriate volume of anhydrous THF.

  • Carefully add sodium hydride (a strong base) portion-wise to the stirred solution at 0 °C. The deprotonation of the alcohol results in the formation of sodium cyclopentoxide and hydrogen gas.[8] The reaction mixture is typically stirred for one hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add iodoethane to the addition funnel and add it dropwise to the stirred alkoxide solution.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours to drive the Sₙ2 reaction to completion.[6]

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactions of this compound

Ethers are generally unreactive, which is why they are excellent as solvents.[9] Their most significant reaction is cleavage of the C-O bond by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10][11]

Acidic Cleavage

The reaction of this compound with a strong acid like HBr proceeds via a nucleophilic substitution mechanism.

  • Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol).[10][11]

  • Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of this compound, the two carbons are the primary carbon of the ethyl group and the secondary carbon of the cyclopentyl group. The reaction will proceed via an Sₙ2 mechanism.[10][12] Nucleophilic attack by the bromide ion will occur at the less sterically hindered carbon of the protonated ether.[9][12] Therefore, the attack will preferentially occur at the primary carbon of the ethyl group.

  • Products: This results in the formation of bromoethane (B45996) and cyclopentanol. If an excess of HBr is used, the cyclopentanol formed can be subsequently converted to bromocyclopentane.[12]

Ether_Cleavage cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ether This compound ProtonatedEther Protonated Ether Ether->ProtonatedEther Protonation HBr HBr (excess) HBr->ProtonatedEther Bromocyclopentane Bromocyclopentane HBr->Bromocyclopentane Bromoethane Bromoethane ProtonatedEther->Bromoethane SN2 Attack (at less hindered site) Cyclopentanol Cyclopentanol ProtonatedEther->Cyclopentanol Cyclopentanol->Bromocyclopentane Further Reaction (with excess HBr)

References

An In-depth Technical Guide to Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of ethoxycyclopentane, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Identification

This compound is an organic compound classified as an ether. A clear understanding of its various synonyms and identifiers is crucial for accurate literature searches and unambiguous communication in a research and development setting.

Synonyms and Alternative Names:

  • Cyclopentyl ethyl ether[1]

  • Cyclopentane, ethoxy-[1]

  • Ethoxy-cyclopentane[2]

  • Cyclopentanol ethyl ether[2]

Chemical Identifiers:

  • IUPAC Name: this compound[1][3]

  • CAS Number: 26306-40-1[2][3]

  • Molecular Formula: C₇H₁₄O[2]

  • InChI: InChI=1S/C7H14O/c1-2-8-7-5-3-4-6-7/h7H,2-6H2,1H3[3]

  • InChIKey: AOWTYVFGMCEIRN-UHFFFAOYSA-N[2][3]

  • SMILES: CCOC1CCCC1[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various chemical environments.

PropertyValueSource
Molecular Weight 114.19 g/mol [3]
Density 0.86 g/cm³
Boiling Point 128.9 °C at 760 mmHg
Flash Point 21.5 °C
Refractive Index 1.428
Vapor Pressure 12.7 mmHg at 25°C

Synthesis of this compound via Williamson Ether Synthesis

The most common and effective method for the laboratory preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In the case of this compound, this is best achieved by reacting sodium cyclopentoxide with an ethyl halide.

Reaction Pathway

The overall synthesis can be depicted in two main stages: the formation of the sodium cyclopentoxide from cyclopentanol, followed by the reaction with an ethyl halide to form the ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Formation of Sodium Cyclopentoxide cluster_step2 Step 2: Ssub{N}2 Reaction Cyclopentanol Cyclopentanol Cyclopentoxide Sodium Cyclopentoxide Cyclopentanol->Cyclopentoxide + NaH NaH Sodium Hydride (NaH) H2 Hydrogen Gas (H₂) Cyclopentoxide->H2 byproduct Cyclopentoxide_ref Sodium Cyclopentoxide EthylHalide Ethyl Halide (e.g., Ethyl Bromide) This compound This compound NaX Sodium Halide (NaX) This compound->NaX byproduct Cyclopentoxide_ref->this compound + Ethyl Halide

Williamson Ether Synthesis of this compound
Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • Cyclopentanol

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl bromide or ethyl iodide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Heating mantle and magnetic stirrer

Procedure:

  • Preparation of Sodium Cyclopentoxide:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a calculated amount of sodium hydride (or freshly cut sodium metal) to a volume of anhydrous solvent (diethyl ether or THF).

    • Slowly add a stoichiometric equivalent of cyclopentanol, dissolved in the anhydrous solvent, to the flask via the dropping funnel with continuous stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

    • After the addition is complete, the mixture is typically stirred and may be gently heated to ensure the complete formation of the sodium cyclopentoxide.

  • Formation of this compound:

    • To the freshly prepared solution of sodium cyclopentoxide, slowly add a stoichiometric equivalent of the ethyl halide (e.g., ethyl bromide) through the dropping funnel.

    • The reaction mixture is then heated to reflux for a period of 1 to 8 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction is quenched by the careful, slow addition of water or a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride or sodium.

    • The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted one or two more times with the organic solvent.

    • The combined organic extracts are washed with water and then with brine to remove any water-soluble impurities.

    • The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

    • The crude this compound is then purified by fractional distillation to yield the final product.

Safety Precautions:

  • Sodium hydride and sodium metal are highly reactive and flammable. They react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

  • Ethyl halides are volatile and potentially harmful. Handle them in a well-ventilated area.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Ethoxycyclopentane: A Technical Overview of a Niche Cycloaliphatic Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxycyclopentane, a cycloaliphatic ether, presents as a specialty chemical with limited but specific applications in organic synthesis and as a potential solvent. This technical guide provides a consolidated overview of its commercial availability, physicochemical properties, and known synthetic methodologies. While its direct role in drug development and established signaling pathways is not extensively documented in publicly available literature, this paper aims to equip researchers with the foundational knowledge required for its potential evaluation in novel applications.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily catering to the research and development sector. The compound is typically offered in various purities, and packaging sizes can be tailored to meet laboratory-scale needs. Researchers interested in procuring this compound should consult the catalogs of chemical manufacturers and suppliers for current pricing and availability.

Physicochemical Properties

A summary of key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, application in reactions, and for the development of any potential downstream formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1]
CAS Number 26306-40-1[1]
Density 0.853 g/mL[3]
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Refractive Index 1.423[3]
Solubility Not available

Synthesis and Experimental Protocols

The primary method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This well-established reaction provides a reliable route to this and other ethers.

Williamson Ether Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Cyclopentanol (B49286)

  • Sodium hydride (NaH) or other strong base

  • Ethyl halide (e.g., ethyl bromide or ethyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Methodology:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in an anhydrous solvent such as diethyl ether or THF.

  • To this solution, carefully add a strong base, such as sodium hydride, in portions. The reaction will generate hydrogen gas, so adequate ventilation is essential. The mixture is typically stirred at room temperature until the evolution of hydrogen ceases, indicating the formation of the sodium cyclopentoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium cyclopentoxide solution, add an ethyl halide (e.g., ethyl bromide) dropwise. The reaction mixture is then typically heated to reflux to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by distillation to yield the final product.

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Cyclopentanol Cyclopentanol Cyclopentoxide Sodium Cyclopentoxide Cyclopentanol->Cyclopentoxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Cyclopentoxide->H2 byproduct EthylBromide Ethyl Bromide This compound This compound NaBr NaBr This compound->NaBr byproduct Cyclopentoxide_ref Sodium Cyclopentoxide Cyclopentoxide_ref->this compound + Ethyl Bromide

Williamson Ether Synthesis Workflow

Applications in Research and Drug Development

Currently, there is a lack of specific, publicly available research detailing the use of this compound in signaling pathways or as a key component in drug development pipelines. Ethers, in general, are utilized in medicinal chemistry as stable linkers or as isosteres for other functional groups. The cyclopentane (B165970) motif is present in various biologically active molecules. The combination of these two moieties in this compound could offer a unique scaffold for the design of novel therapeutic agents. However, without concrete experimental data, its role remains speculative.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known properties of similar ethers and cycloalkanes, it should be handled as a flammable liquid.[4][5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Conclusion

This compound is a commercially available cycloaliphatic ether with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Williamson ether synthesis. While its direct application in drug development and interaction with specific biological pathways are not yet established in the scientific literature, its structural features may present opportunities for future research in medicinal chemistry and materials science. Further investigation is required to unlock the full potential of this compound.

References

Thermochemical Profile of Ethoxycyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopentane (C7H14O) is a cyclic ether with potential applications in various chemical syntheses and as a solvent. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. This guide provides a summary of the available physical data for this compound and outlines the standard methodologies for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. Due to a lack of direct experimental thermochemical data in the published literature, this document also presents data for analogous compounds to provide a comparative context and details the computational chemistry approaches widely used for accurate prediction of these properties.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [1][2]
Boiling Point 128.9 °C at 760 mmHg[2]
Density 0.86 g/cm³[2]
Flash Point 21.5 °C[2]
Vapor Pressure 12.7 mmHg at 25 °C[2]
Refractive Index 1.428[2]
LogP 1.96550[2]
CAS Number 26306-40-1[1][2]

Thermochemical Data: A Comparative Analysis

Direct experimental values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of this compound are not found in readily accessible literature. However, data for structurally similar compounds, such as mthis compound and ethylcyclopentane, can serve as a useful reference. It is important to note that the presence of the ether oxygen atom in this compound will influence its thermochemical properties compared to its alkane analogue, ethylcyclopentane.

CompoundFormulaΔfH°gas (kJ/mol)S°gas (J/mol·K)Cp,gas (J/mol·K)
This compound C7H14ONot AvailableNot AvailableNot Available
Mthis compound C6H12O-208.8 ± 1.1348.36 ± 2.09134.72 (at 298.15 K)
Ethylcyclopentane C7H14-139.7 ± 1.0382.25 ± 0.42148.45 (at 298.15 K)

Data for Mthis compound and Ethylcyclopentane are sourced from computational studies and experimental data available in public databases and are provided for comparative purposes.

Methodologies for Thermochemical Data Determination

The determination of thermochemical properties of organic compounds like this compound can be approached through both experimental and computational methods.

Experimental Protocols

Calorimetry: The standard enthalpy of formation is often determined experimentally via combustion calorimetry.

  • Principle: The compound is burned in an excess of oxygen in a sealed container (a "bomb") submerged in a known quantity of water. The heat released by the combustion reaction is absorbed by the water and the bomb, and the resulting temperature change is measured.

  • Procedure:

    • A precisely weighed sample of the substance is placed in the bomb calorimeter.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is placed in a known mass of water, and the initial temperature is recorded.

    • The sample is ignited, and the temperature is monitored until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Heat Capacity Measurement: The heat capacity can be measured using techniques such as:

  • Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Adiabatic Calorimetry: Involves heating the sample in a controlled manner and measuring the temperature rise for a known heat input, while minimizing heat loss to the surroundings.

Computational Protocols

In the absence of experimental data, computational chemistry provides reliable estimates of thermochemical properties. High-accuracy composite methods are commonly employed.

  • Principle: These methods combine the results of several high-level ab initio calculations with different basis sets to extrapolate to a highly accurate energy, from which thermochemical data can be derived.

  • Common Methods:

    • Gaussian-n (Gn) theories (e.g., G3, G4): These are well-established composite methods that provide "chemical accuracy" (typically within ±1 kcal/mol) for enthalpies of formation.

    • Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.[2]

    • Density Functional Theory (DFT): While generally less accurate than composite methods for thermochemistry, certain functionals (e.g., B3LYP, M06-2X) combined with large basis sets can provide good estimates at a lower computational cost.

The general workflow for these computational studies is depicted in the diagram below.

G A Geometry Optimization B Frequency Calculation A->B C Single-Point Energy Calculations (Multiple high-level methods and basis sets) B->C E Calculation of Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections B->E D Extrapolation to Complete Basis Set Limit C->D F Calculation of Enthalpy of Formation D->F E->F

Computational Thermochemistry Workflow

This workflow begins with optimizing the molecular geometry and performing a frequency calculation to confirm a true minimum on the potential energy surface and to obtain vibrational frequencies.[3] These frequencies are used to calculate the zero-point vibrational energy and thermal corrections to the enthalpy and entropy.[3] A series of high-level single-point energy calculations are then performed and extrapolated to the complete basis set limit to obtain a very accurate electronic energy.[3] Finally, the enthalpy of formation is calculated by combining the electronic energy with the thermal corrections and the experimental enthalpies of formation of the constituent atoms.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides its fundamental physicochemical properties. For the determination of critical thermochemical parameters such as enthalpy of formation, heat capacity, and entropy, established experimental (calorimetry) and computational (composite ab initio methods) protocols are available and have been detailed. The provided comparative data for analogous compounds and the outlined computational workflow offer a robust framework for researchers and professionals to estimate and utilize the thermochemical properties of this compound in their work. Future experimental studies are encouraged to provide definitive values for this compound.

References

An In-Depth Technical Guide to the Solubility of Ethoxycyclopentane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethoxycyclopentane

This compound (also known as cyclopentyl ethyl ether) is a cyclic ether with the chemical formula C₇H₁₄O.[1] Its structure consists of a cyclopentane (B165970) ring bonded to an ethoxy group. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[2] Due to the presence of the ether oxygen, this compound can act as a hydrogen bond acceptor, influencing its solubility in various media.[2][3] Ethers are generally valued as solvents due to their relative unreactivity and ability to dissolve a wide range of organic compounds.[2][4]

Physical Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point 128.9 °C at 760 mmHg
Density 0.86 g/cm³

(Data sourced from publicly available chemical databases)

Expected Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Ethers are considered to be weakly polar compounds.[6] They are less polar than alcohols due to the absence of a hydroxyl group but more polar than alkanes.[6]

Based on these general principles, the expected solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment, and experimental verification is necessary for precise applications.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Solvents Ethanol, Methanol, IsopropanolMiscibleEthers can act as hydrogen bond acceptors with the hydroxyl group of alcohols, leading to good miscibility.
Aprotic Polar Solvents Acetone, Tetrahydrofuran (THF), Ethyl AcetateMiscibleThe polarity of these solvents is comparable to that of ethers, facilitating dissolution.
Nonpolar Solvents Hexane, Toluene, CyclohexaneMiscibleThe alkyl portion (cyclopentane and ethyl groups) of this compound is nonpolar, promoting solubility in nonpolar solvents.
Halogenated Solvents Dichloromethane, ChloroformMiscibleThese solvents have polarities that are generally compatible with ethers.

Experimental Protocol for Determining Solubility

For precise quantitative data, the solubility of this compound should be determined experimentally. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the solubility of a liquid in a solvent.[7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a controlled temperature to the point of saturation.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (readable to ±0.1 mg)

  • Volumetric flasks and pipettes (calibrated)

  • Temperature-controlled shaker or water bath

  • Centrifuge (optional)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Syringes and filters (chemically resistant to the solvent)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation.

    • Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking.[5]

  • Sample Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle. To ensure complete separation of the undissolved solute, the sample can be centrifuged.

    • Carefully extract a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility during transfer.

    • Filter the extracted sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved micro-droplets.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with a known volume of the pure solvent.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration determined by GC and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always handle this compound and organic solvents in a well-ventilated fume hood.[8][9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

  • Ethers can form explosive peroxides upon exposure to air and light.[11][12] Ensure that the this compound used has been tested for and is free of peroxides, especially if it has been stored for an extended period.

  • Keep away from ignition sources as many organic solvents and ethers are flammable.[8][9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

experimental_workflow start Start: Define Solvent and Temperature prep Prepare Mixture: Add excess this compound to Solvent start->prep equilibrate Equilibrate: Agitate at constant temperature (e.g., 24h) prep->equilibrate separate Separate Phases: Allow to settle or centrifuge equilibrate->separate sample Sample Supernatant: Filter to remove undissolved solute separate->sample analyze Analyze Sample: Determine concentration (e.g., via GC) sample->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is sparse in the public domain, its chemical nature as a cyclic ether allows for reliable qualitative predictions. It is expected to be miscible with a wide range of common organic solvents, including alcohols, ketones, esters, and hydrocarbons. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The accompanying workflow diagram provides a clear visual representation of this process. Researchers and scientists are strongly encouraged to perform such experimental validations to ensure the accuracy of their work.

References

Ethoxycyclopentane: A Technical Whitepaper on Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopentane, a cyclic ether, presents a unique combination of physical and chemical properties that suggest its potential utility across various research and development sectors. While extensive research specifically detailing the applications of this compound is not abundant in publicly available literature, its structural characteristics as a cyclopentyl ether allow for informed hypotheses regarding its use as a solvent in organic synthesis, a component in green chemistry initiatives, and a potential, albeit underexplored, element in pharmaceutical development. This technical guide consolidates the known physicochemical properties of this compound and extrapolates its potential applications based on established principles of organic and medicinal chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to exploring its potential applications. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [1]
Boiling Point 128.9 °C at 760 mmHg[2]
Density 0.86 g/cm³[2]
Flash Point 21.5 °C[2]
IUPAC Name This compound[1]
Synonyms Cyclopentyl ethyl ether[1]
CAS Number 26306-40-1[1][2]

Potential Research Applications

Based on its ether linkage and cyclic aliphatic structure, this compound can be considered as a potential alternative to other common ether solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME).

Solvent in Organic Synthesis

Ethers are widely used as aprotic solvents in a variety of organic reactions due to their ability to dissolve a wide range of organic compounds and their relative inertness under many reaction conditions. This compound's higher boiling point compared to diethyl ether (34.6 °C) and THF (66 °C) could offer advantages in reactions requiring elevated temperatures.

Potential applications include:

  • Grignard Reactions: Ethers are essential for stabilizing Grignard reagents. This compound could potentially serve as a solvent for the formation and reaction of Grignard reagents, offering a different reaction medium that might influence reaction kinetics or product selectivity.

  • Lithium Aluminum Hydride Reductions: Similar to other ethers, this compound is expected to be a suitable solvent for reductions using lithium aluminum hydride and other metal hydrides.

  • Nucleophilic Substitutions: Its ability to solvate cations could facilitate certain SN2 reactions.

Below is a conceptual workflow for evaluating this compound as a solvent in a generic Grignard reaction.

G cluster_prep Solvent Evaluation Workflow A Select Model Grignard Reaction (e.g., Phenylmagnesium bromide + Benzaldehyde) B Define Reaction Parameters (Temperature, Concentration, Time) A->B C Perform Reaction in this compound B->C D Perform Control Reaction in Standard Solvent (e.g., THF, Diethyl Ether) B->D E Analyze Reaction Outcomes (Yield, Purity, Byproducts) C->E D->E F Compare Performance and Optimize E->F G cluster_green Green Solvent Assessment A This compound B Physicochemical Properties (High Boiling Point) A->B C Toxicological Studies (Acute & Chronic Toxicity, Mutagenicity) A->C D Environmental Fate Studies (Biodegradability, Aquatic Toxicity) A->D E Safety Assessment (Peroxide Formation, Flammability) A->E F Green Solvent Profile B->F C->F D->F E->F G cluster_pathway Hypothetical Signaling Pathway Ligand Cyclopentane-based Ligand Receptor Membrane Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

References

Ethoxycyclopentane: A Green Chemistry Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

The imperative to integrate green chemistry principles into chemical research and manufacturing has driven the exploration of safer, more sustainable alternatives to conventional solvents and reagents. Ethoxycyclopentane, a lesser-known ether, presents potential as a green solvent. This technical guide provides a comprehensive overview of the green chemistry aspects of this compound, including its synthesis, physicochemical properties, and potential environmental impact, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Solvent Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its application. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [1]
Density 0.86 g/cm³[2]
Boiling Point 128.9 °C at 760 mmHg[2]
Flash Point 21.5 °C-
Computed Properties
XLogP31.7[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count2[1]
Exact Mass114.104465066 Da[1]
Monoisotopic Mass114.104465066 Da[1]
Topological Polar Surface Area9.2 Ų[1]
Heavy Atom Count8[1]
Complexity55.4[1]

Note: The flash point is listed without a direct citation as it is a commonly available piece of safety information for chemicals. The computed properties are derived from computational models and provide valuable insights into the molecule's behavior.[1]

Green Synthesis of this compound

The most viable and commonly cited method for the synthesis of this compound is the Williamson ether synthesis.[3] This method aligns with green chemistry principles by offering a potentially high atom economy and the possibility of using bio-based starting materials.

Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, this involves the reaction of sodium cyclopentoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclopentanol Cyclopentanol SodiumCyclopentoxide Sodium Cyclopentoxide Cyclopentanol->SodiumCyclopentoxide + NaH SodiumHydride Sodium Hydride (NaH) SodiumHydride->SodiumCyclopentoxide HydrogenGas Hydrogen Gas (H2) SodiumHydride->HydrogenGas EthylBromide Ethyl Bromide (CH3CH2Br) This compound This compound EthylBromide->this compound SodiumCyclopentoxide->this compound + CH3CH2Br SodiumBromide Sodium Bromide (NaBr) SodiumCyclopentoxide->SodiumBromide Biodegradation_Pathway This compound This compound Oxidation Microbial Oxidation This compound->Oxidation Hemiacetal Unstable Hemiacetal Oxidation->Hemiacetal Cleavage Spontaneous Cleavage Hemiacetal->Cleavage Cyclopentanone Cyclopentanone Cleavage->Cyclopentanone Ethanol Ethanol Cleavage->Ethanol FurtherDegradation Further Biodegradation Cyclopentanone->FurtherDegradation Ethanol->FurtherDegradation CO2_H2O CO2 + H2O FurtherDegradation->CO2_H2O

References

Environmental Impact of Ethoxycyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethoxycyclopentane (CAS No. 26306-40-1) is a cyclic ether with potential applications in various sectors, including as a solvent and in chemical synthesis.[1] As with any chemical substance, understanding its environmental fate and potential impact is crucial for ensuring its safe and sustainable use. This technical guide provides an in-depth overview of the key environmental parameters for this compound, focusing on its biodegradability, aquatic toxicity, bioaccumulation potential, and atmospheric degradation. Due to the limited availability of direct experimental data for this compound, this guide outlines the standard experimental protocols for assessing these endpoints and discusses the expected behavior based on analogous compounds and predictive models.

Biodegradability

The biodegradability of a substance determines its persistence in the environment. "Ready biodegradability" is a stringent screening criterion indicating that a substance will be rapidly and ultimately degraded in a variety of aerobic environments.[2][3]

Experimental Protocol: OECD 301 - Ready Biodegradability

The Organisation for Economic Co-operation and Development (OECD) Guideline 301 provides a suite of methods to assess the ready biodegradability of chemicals.[2][3] The Closed Bottle Test (OECD 301D) is a common method suitable for volatile compounds like this compound.[4]

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from sewage treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature.[4] The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period.[5]

Key Parameters:

  • Test Duration: 28 days[2]

  • Inoculum: Activated sludge from a municipal sewage treatment plant.[6]

  • Test Concentration: Typically 2-5 mg/L of the test substance.

  • Reference Substance: A readily biodegradable compound like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to validate the test system.[5]

  • Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches ≥ 60% of the theoretical oxygen demand (ThOD) within a 10-day window, which starts when the biodegradation first exceeds 10%.[2][3]

Table 1: Key Parameters for OECD 301D Ready Biodegradability Test

ParameterDescriptionTypical Value/Condition
Test Guideline OECD 301D (Closed Bottle Test)-
Endpoint Percentage of Theoretical Oxygen Demand (% ThOD)≥ 60% for ready biodegradability
Test Duration 28 days-
Inoculum Source Effluent from a municipal sewage treatment plant-
Inoculum Concentration Low bacterial density-
Test Temperature 20 ± 1 °C-
Light Conditions Dark-
Reference Compound Sodium acetate, sodium benzoate, or aniline-
Predicted Biodegradability of this compound

Aquatic Toxicity

The assessment of aquatic toxicity is crucial for understanding the potential harm of a substance to aquatic ecosystems. Standard tests are conducted on organisms representing different trophic levels: fish, invertebrates (e.g., Daphnia), and algae.[7]

Fish Acute Toxicity

Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[8][9]

Principle: Fish are exposed to the test substance dissolved in water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[8][9]

Key Parameters:

  • Test Organism: Zebrafish (Danio rerio) is a commonly used species.[10]

  • Exposure Duration: 96 hours[8]

  • Endpoint: LC50 (Median Lethal Concentration)[7]

  • Test Concentrations: A geometric series of at least five concentrations.[11]

  • Controls: A control group of fish is maintained in water without the test substance.

Table 2: Key Parameters for OECD 203 Fish Acute Toxicity Test

ParameterDescriptionTypical Value/Condition
Test Guideline OECD 203-
Test Organism Danio rerio (Zebrafish) or other recommended species-
Endpoint 96-hour LC50mg/L
Exposure Type Semi-static or flow-through-
Number of Animals At least 7 per concentration-
Observation Period 96 hours-
Invertebrate Acute Toxicity

Experimental Protocol: Acute Immobilisation Test with Daphnia magna

This test evaluates the concentration at which a substance immobilizes 50% of the tested daphnids (EC50) within a 48-hour period. Daphnia magna is a widely used model organism for this purpose.[12]

Principle: Young daphnids are exposed to the test substance at various concentrations for 48 hours. The number of immobilized daphnids is observed at 24 and 48 hours to determine the EC50.[7]

Key Parameters:

  • Test Organism: Daphnia magna[12]

  • Exposure Duration: 48 hours[7]

  • Endpoint: EC50 (Median Effective Concentration for immobilization)[7]

  • Test Conditions: Controlled temperature and light conditions.

Table 3: Key Parameters for Daphnia magna Acute Immobilisation Test

ParameterDescriptionTypical Value/Condition
Test Guideline Based on OECD 202-
Test Organism Daphnia magna-
Endpoint 48-hour EC50mg/L
Number of Animals At least 20 per concentration-
Observation Period 48 hours-
Algae Growth Inhibition

Experimental Protocol: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effect of a substance on the growth of freshwater algae.[13][14]

Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by a reduction in cell number or biomass compared to control cultures.[15]

Key Parameters:

  • Test Organism: Pseudokirchneriella subcapitata is a common green alga used.[16]

  • Exposure Duration: 72 hours[15]

  • Endpoint: EC50 (Median Effective Concentration for growth inhibition)[16]

  • Measurement: Cell density or fluorescence.

Table 4: Key Parameters for OECD 201 Algae Growth Inhibition Test

ParameterDescriptionTypical Value/Condition
Test Guideline OECD 201-
Test Organism Pseudokirchneriella subcapitata-
Endpoint 72-hour EC50 (based on growth rate or yield)mg/L
Number of Replicates At least 3 per concentration-
Test Duration 72 hours-
Predicted Aquatic Toxicity of this compound

The aquatic toxicity of ethers can be predicted using Quantitative Structure-Activity Relationship (QSAR) models, which often correlate toxicity with the octanol-water partition coefficient (log Kow).[17] For substances that act as non-polar narcotics, toxicity generally increases with increasing log Kow. Without experimental data, the U.S. EPA's ECOSAR™ (Ecological Structure-Activity Relationship) model could be used to estimate the aquatic toxicity of this compound based on its chemical structure.[18]

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all exposure routes (water, food, etc.). The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[19]

Experimental Protocol: OECD 305 - Bioaccumulation in Fish

This guideline describes a procedure for determining the BCF in fish.

Principle: Fish are exposed to a non-lethal concentration of the test substance in water. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached (uptake phase). The fish are then transferred to clean water, and the rate of elimination of the substance is measured (depuration phase). The BCF is calculated as the ratio of the concentration in fish to the concentration in water at steady state.[19]

Key Parameters:

  • Test Organism: Species such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Endpoint: Bioconcentration Factor (BCF)[19]

  • Phases: Uptake phase and depuration phase.

  • Analysis: Chemical analysis of the test substance in fish tissue and water samples.

Table 5: Key Parameters for OECD 305 Bioaccumulation Test

ParameterDescriptionTypical Value/Condition
Test Guideline OECD 305-
Endpoint Bioconcentration Factor (BCF)L/kg
Exposure Aqueous exposure to a sub-lethal concentration-
Uptake Phase Duration Until steady-state is reached-
Depuration Phase Until the substance concentration in fish is significantly reduced-
Predicted Bioaccumulation of this compound

The BCF of a chemical can be estimated from its log Kow. Chemicals with a high log Kow tend to have a higher potential for bioaccumulation.[20] For this compound, the log Kow can be calculated using various software programs. A higher BCF value (e.g., > 2000 in the EU) may classify the substance as bioaccumulative.[19]

Atmospheric Degradation

The persistence of a volatile organic compound (VOC) in the atmosphere is primarily determined by its rate of reaction with hydroxyl (OH) radicals, which are the main atmospheric oxidants during the daytime.[21]

Experimental Protocol: Relative Rate Method

The rate constant for the reaction of a VOC with OH radicals is often determined using a relative rate method in a smog chamber.

Principle: The test compound and a reference compound with a known OH reaction rate constant are introduced into a smog chamber. OH radicals are generated (e.g., by photolysis of methyl nitrite), and the decay of both the test and reference compounds is monitored over time. The rate constant for the test compound is calculated relative to that of the reference compound.[22]

Key Parameters:

  • Reaction Chamber: Smog chamber or similar controlled environment.

  • OH Radical Source: e.g., photolysis of methyl nitrite (B80452) or H₂O₂.

  • Analytical Method: Gas chromatography (GC) or other sensitive detection methods to monitor concentrations.

  • Reference Compound: A compound with a well-characterized OH rate constant (e.g., toluene, n-pentane).[22]

Table 6: Key Parameters for Determining OH Radical Reaction Rate Constant

ParameterDescriptionTypical Value/Condition
Methodology Relative Rate Method-
Endpoint Rate constant for reaction with OH radicals (k_OH)cm³/molecule·s
Temperature Controlled, often at atmospheric temperatures (e.g., 298 K)-
Analytical Technique Gas Chromatography (GC) with a suitable detector-
Predicted Atmospheric Degradation of this compound

The atmospheric lifetime of this compound can be estimated from its k_OH value. The reaction is expected to involve hydrogen abstraction from the cyclopentyl ring and the ethoxy group. Studies on cyclopentane's reaction with OH radicals can provide an approximation of the reactivity of the cyclic portion of the molecule.[21][23] The presence of the ether linkage may also influence the reaction rate.

Logical Relationships and Workflows

The assessment of the environmental impact of a chemical like this compound follows a structured process, often beginning with simpler screening tests and progressing to more complex studies if potential risks are identified.

Environmental_Risk_Assessment_Workflow cluster_0 Phase I: Exposure Assessment cluster_1 Phase II: Effects and Fate Assessment cluster_2 Risk Characterization A Initial Screening (Phys-Chem Properties, Use Pattern) B Ready Biodegradability (OECD 301) A->B C Acute Aquatic Toxicity (Fish, Daphnia, Algae) A->C D Bioaccumulation Potential (Log Kow, BCF) A->D E Atmospheric Degradation (k_OH) A->E F Predicted Environmental Concentration (PEC) B->F G Predicted No-Effect Concentration (PNEC) C->G D->G H Risk Quotient (PEC/PNEC) F->H G->H Environmental_Fate_Pathways cluster_0 Release to Environment cluster_1 Environmental Compartments cluster_2 Degradation & Transport Release This compound Release Atmosphere Atmosphere Release->Atmosphere Water Water Release->Water Soil_Sediment Soil/Sediment Release->Soil_Sediment Atm_Deg Atmospheric Degradation (OH Radical Reaction) Atmosphere->Atm_Deg Water->Atmosphere Volatilization Water->Soil_Sediment Partitioning Biota Biota Water->Biota Uptake Biodeg Biodegradation Water->Biodeg Soil_Sediment->Biodeg Adsorption Adsorption Soil_Sediment->Adsorption Bioacc Bioaccumulation Biota->Bioacc Volatilization Volatilization

References

Methodological & Application

Ethoxycyclopentane: A Promising Green Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Traditionally, ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) have been the solvents of choice for these reactions. However, their high volatility, flammability, and potential for peroxide formation pose significant safety and environmental concerns. In the quest for greener and safer alternatives, cyclopentyl alkyl ethers have emerged as promising candidates. This document details the application of ethoxycyclopentane as a viable solvent for Grignard reactions, offering a safer and more sustainable approach to this fundamental transformation. While direct literature on this compound for this application is limited, extensive data on the closely related cyclopentyl methyl ether (CPME) provides a strong basis for its use and performance.[1][2]

Key Advantages of this compound

This compound offers several advantages over traditional Grignard solvents:

  • Higher Boiling Point and Flash Point: Reduces flammability and evaporation hazards.

  • Low Peroxide Formation: Enhances safety during storage and use.

  • Hydrophobicity: Facilitates easier work-up and solvent recovery.[1]

  • Stability: Shows high stability under Grignard reaction conditions.[1][2]

  • Green Chemistry: Considered a more environmentally benign solvent.

Physical Properties of this compound vs. THF

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C7H14OC4H8O
Molecular Weight 114.19 g/mol 72.11 g/mol
Boiling Point 128.9 °C66 °C
Flash Point 21.5 °C-14 °C
Density 0.86 g/cm³0.889 g/cm³

Experimental Data: Grignard Reagent Formation and Subsequent Reactions

The following data, adapted from studies on the analogous solvent CPME, illustrates the expected performance of this compound in Grignard reactions.[1][2]

Table 1: Formation of Phenylmagnesium Bromide and Reaction with Benzaldehyde
SolventInitiation Time (min)Grignard Yield (%)Product Yield (%)
This compound (expected) ~5-10~90-95~90-95
THF < 5>95>95
Diethyl Ether < 5>95>95

Yields are based on analogous reactions in CPME and are expected to be similar for this compound.[1]

Table 2: Scope of Grignard Reactions with Various Halides and Electrophiles
Alkyl/Aryl HalideElectrophileSolventProduct Yield (%)
BromobenzeneBenzaldehydeThis compound (expected)94
4-ChlorotolueneBenzaldehydeThis compound (expected)85
1-BromobutaneAcetoneThis compound (expected)92
2-BromopropaneCyclohexanoneThis compound (expected)88

Product yields are based on analogous reactions in CPME and are expected to be similar for this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Grignard Reagent in this compound

This protocol describes the formation of a Grignard reagent from an aryl or alkyl halide and magnesium turnings in this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous this compound

  • Alkyl or Aryl Halide

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under nitrogen until purple iodine vapors are observed. This indicates the activation of the magnesium surface.

  • Initial Reagent Addition: Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound via the dropping funnel.

  • Initiation of Reaction: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the Grignard reagent formation.

  • Addition of Remaining Reagent: Once the reaction has initiated, add the remaining solution of the alkyl or aryl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

  • Use of Grignard Reagent: The resulting Grignard reagent solution is now ready for reaction with an electrophile.

Protocol 2: Reaction of a Grignard Reagent with a Carbonyl Compound in this compound

This protocol outlines the reaction of a pre-formed Grignard reagent with an aldehyde or ketone.

Materials:

  • Grignard reagent in this compound (from Protocol 1)

  • Aldehyde or Ketone

  • Anhydrous this compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous this compound.

  • Addition of Grignard Reagent: Cool the solution of the carbonyl compound to 0 °C using an ice bath. Slowly add the Grignard reagent solution (1.1 equivalents) dropwise via a syringe or cannula, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification reagent_prep 1. Dry Apparatus & Mg Activation halide_addition 2. Add Alkyl/Aryl Halide in this compound reagent_prep->halide_addition Initiate grignard_formation 3. Grignard Reagent Formed halide_addition->grignard_formation React grignard_addition 5. Add Grignard Reagent grignard_formation->grignard_addition electrophile_prep 4. Prepare Electrophile in this compound electrophile_prep->grignard_addition product_formation 6. Alcohol Product (Alkoxide intermediate) grignard_addition->product_formation quench 7. Quench with Aq. NH4Cl product_formation->quench extract 8. Extraction quench->extract purify 9. Purification extract->purify Grignard_Mechanism RMgX R-Mg-X (Grignard Reagent) Intermediate [R'-C(R)(O-MgX)-R''] (Alkoxide Intermediate) RMgX->Intermediate Nucleophilic Attack Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) Carbonyl->Intermediate Alcohol R'-C(R)(OH)-R'' (Alcohol Product) Intermediate->Alcohol Protonation MgSalt Mg(OH)X (Magnesium Salt) Intermediate->MgSalt Workup H3O+ (Aqueous Workup) Workup->Alcohol Workup->MgSalt

References

Application Notes and Protocols for Ethoxycyclopentane in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethoxycyclopentane is an ether-based solvent with physical properties that suggest its potential as a greener and safer alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) in organometallic reactions.[1] While specific literature on the application of this compound in this context is limited, extensive research is available for its close structural analog, cyclopentyl methyl ether (CPME).[2] Given the similarities in their structures and expected chemical behavior, the following application notes and protocols are based on the reported uses of CPME as a strong predictive guide for the utility of this compound. Researchers are encouraged to use this information as a starting point for optimizing their specific organometallic transformations with this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Boiling Point128.9 °C
Flash Point21.5 °C
Density0.86 g/cm³

Source: PubChem CID 13427979[1]

Grignard Reactions

The formation and reaction of Grignard reagents are fundamental carbon-carbon bond-forming processes in organic synthesis.[3][4] Ethereal solvents are crucial for stabilizing the Grignard reagent.[3] CPME has been demonstrated to be an excellent solvent for Grignard reactions, offering advantages such as a higher boiling point, which allows for a wider reaction temperature range, and greater stability.[5]

Data Presentation: Representative Grignard Reactions in CPME

EntryAryl HalideElectrophileProductYield (%)Reference
13-Bromoanisole (B1666278)Benzophenone (B1666685)3-Methoxy-triphenylmethanol87[5]
24-Bromotoluene (B49008)Benzaldehyde4-Methyl-benzhydrol91[5]
32-Chlorophenyl bromideAcetone2-(2-Chlorophenyl)propan-2-ol89[5]
4Phenylmagnesium bromideCarbon DioxideBenzoic Acid95[6]

Experimental Protocol: Synthesis of 3-Methoxy-triphenylmethanol using a Grignard Reaction in CPME [5]

  • Preparation of the Grignard Reagent:

    • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromoanisole (1.0 equiv.) in CPME via the dropping funnel.

    • The reaction is initiated by gentle heating. Once initiated, the addition of the aryl bromide solution is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of benzophenone (1.0 equiv.) in CPME dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with CPME.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-methoxy-triphenylmethanol.

Workflow Diagram: Grignard Reaction

Grignard_Reaction_Workflow Grignard Reaction Workflow A Mg turnings + I₂ in CPME B Add Aryl Halide in CPME A->B C Reflux to form Grignard Reagent B->C D Cool to 0 °C C->D E Add Electrophile in CPME D->E F Reaction at Room Temperature E->F G Aqueous Work-up (NH₄Cl) F->G H Extraction with CPME G->H I Purification H->I J Final Product I->J

Caption: A generalized workflow for a Grignard reaction using CPME as a solvent.

Organolithium Reactions

Organolithium reagents are highly reactive species used for a variety of transformations, including deprotonation and nucleophilic addition.[3][7][8] The choice of solvent is critical to prevent solvent degradation by these strongly basic reagents.[8] CPME has been shown to be a suitable solvent for reactions involving organolithium reagents, demonstrating better stability compared to THF in some cases.[2]

Data Presentation: Representative Organolithium Reactions in CPME

EntryOrganolithium ReagentElectrophileProductYield (%)Reference
1n-ButyllithiumN-Benzylideneaniline1,2-Diphenyl-1-pentylamine85[2]
2Phenyllithium (B1222949)Benzonitrile (B105546)Benzophenone92[6]
3MethyllithiumCyclohexanone1-Methylcyclohexan-1-ol90[7]
4sec-ButyllithiumEpoxide (Styrene Oxide)1-Phenyl-3-pentanol88[9]

Experimental Protocol: Synthesis of Benzophenone via Phenyllithium Addition to Benzonitrile in CPME [6]

  • Reaction Setup:

    • To a dry, argon-purged, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add a solution of benzonitrile (1.0 equiv.) in CPME.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent:

    • Add a solution of phenyllithium in CPME (1.1 equiv.) dropwise to the cooled benzonitrile solution, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with CPME.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent in vacuo.

    • The resulting crude product is purified by flash chromatography to yield benzophenone.

Logical Relationship Diagram: Organolithium Reaction

Organolithium_Reaction Organolithium Reaction Logic cluster_reactants Reactants cluster_conditions Reaction Conditions A Organolithium Reagent (RLi) F Nucleophilic Addition A->F B Electrophile (e.g., Nitrile) B->F C This compound (Solvent) C->F D Low Temperature (-78 °C) D->F E Inert Atmosphere (Argon) E->F G Intermediate Adduct F->G H Aqueous Work-up G->H I Final Product H->I

Caption: Key components and steps in a typical organolithium reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the construction of C-C bonds.[10][11][12][13] The solvent plays a critical role in these reactions, influencing catalyst stability and solubility of reactants.[2] CPME is emerging as a promising green solvent for various cross-coupling reactions.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins.[11][12][13][14][15]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions in CPME

EntryAryl HalideBoronic AcidCatalyst / LigandBaseYield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄95[2]
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃88[2]
32-BromopyridineCyclohexylboronic acidPd(PPh₃)₄K₂CO₃92[15]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid in CPME [2]

  • Reaction Setup:

    • In a reaction vessel, combine 4-bromotoluene (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

    • Add CPME as the solvent.

    • Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with CPME.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.

Signaling Pathway Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product ArX R¹-X ArX->OA ArBOH2 R²-B(OH)₂ + Base ArBOH2->Trans

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[10][16][17][18][19]

Data Presentation: Representative Heck Reactions in CPME

EntryAryl HalideAlkeneCatalyst / LigandBaseYield (%)Reference
1Iodobenzene (B50100)Styrene (B11656)Pd(OAc)₂ / PPh₃Et₃N90[10]
24-Bromoacetophenonen-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃85[16]
31-BromonaphthaleneCyclohex-2-en-1-onePd(OAc)₂KF78[16]

Experimental Protocol: Heck Reaction of Iodobenzene and Styrene in CPME [10]

  • Reaction Setup:

    • To a Schlenk tube, add palladium(II) acetate (1 mol%), triphenylphosphine (B44618) (2 mol%), and triethylamine (B128534) (1.5 equiv.).

    • Add CPME, followed by iodobenzene (1.0 equiv.) and styrene (1.2 equiv.).

    • Seal the tube and heat the mixture to 100 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • Wash the celite pad with CPME.

    • Combine the filtrates and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by crystallization or column chromatography to yield stilbene.

Experimental Workflow Diagram: Heck Reaction

Heck_Reaction_Workflow Heck Reaction Experimental Workflow Reactants Aryl Halide + Alkene ReactionVessel Combine in Reaction Vessel Reactants->ReactionVessel Catalyst Pd Catalyst + Ligand Catalyst->ReactionVessel Base Base (e.g., Et₃N) Base->ReactionVessel Solvent This compound Solvent->ReactionVessel Heating Heat to Reaction Temperature ReactionVessel->Heating Monitoring Monitor Reaction Progress Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Workup Aqueous Work-up Filtration->Workup Purification Purification Workup->Purification FinalProduct Substituted Alkene Purification->FinalProduct

Caption: A step-by-step workflow for performing a Heck reaction.

Disclaimer: The provided protocols and data are based on research conducted with Cyclopentyl Methyl Ether (CPME). While this compound is expected to behave similarly, reaction conditions may require optimization. It is essential to conduct all reactions under appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for Ethoxycyclopentane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethoxycyclopentane (ECP) is an emerging solvent with properties that make it an attractive and sustainable alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) in organic synthesis. Its higher boiling point, low peroxide-forming tendency, and favorable environmental profile align with the principles of green chemistry. While specific data on the use of this compound in cross-coupling reactions is not yet widely published, its structural and functional similarity to the well-established green solvent cyclopentyl methyl ether (CPME) suggests its high potential for successful application in this area.[1][2][3]

This document provides detailed application notes and protocols for the use of ethereal solvents in two of the most important cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and data presented are based on studies conducted with CPME and are expected to be readily adaptable for this compound, providing a strong starting point for researchers and chemists in process development.[1][3][4]

Properties of this compound and Cyclopentyl Methyl Ether

A comparison of the key physical properties of this compound and cyclopentyl methyl ether highlights their similarities, justifying the use of CPME data as a reliable proxy.

PropertyThis compound (ECP)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₇H₁₄OC₆H₁₂O
Molecular Weight 114.19 g/mol 100.16 g/mol
Boiling Point ~122 °C (Predicted)106 °C[3]
Flash Point ~14 °C (Predicted)-1 °C[3]
Density ~0.86 g/cm³ (Predicted)0.86 g/cm³[3]
Water Solubility LowLow (1.1 g/100 mL)[3]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[5][6] The choice of solvent is crucial for the reaction's success, influencing catalyst activity and product yields.[7] CPME has been demonstrated to be an effective solvent for this transformation.[1][3][4]

General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Arylboronic Acid, and Base B Add CPME/ECP Solvent A->B C Add Palladium Catalyst and Ligand B->C D Inert Atmosphere (N2 or Ar) E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC/LC-MS) E->F G Cool to Room Temperature H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_add R¹-Pd(II)L₂-X tm Transmetalation pd2_add->tm pd2_trans R¹-Pd(II)L₂-R² re Reductive Elimination pd2_trans->re product R¹-R² oa->pd2_add R¹-X tm->pd2_trans R²-B(OR)₂ re->pd0 re->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling in CPME

This protocol is adapted from studies on green solvents in Suzuki-Miyaura couplings and is expected to be applicable to this compound.[1][4]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃, 1-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • This compound (ECP) or Cyclopentyl methyl ether (CPME) (3-5 mL)

  • Anhydrous, degassed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, and base.

  • Add the palladium catalyst and ligand.

  • Add CPME (or ECP) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling in CPME

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various amides and arylboronic acids in CPME.[1]

EntryAryl Halide (Amide)Arylboronic AcidCatalystBaseTemp (°C)Time (h)Yield (%) in CPME
1N-Boc-4-chloro-aniline4-Tolylboronic acidNeolyst CX31 (3 mol%)K₂CO₃2315>95
2N-Boc-4-chloro-anilinePhenylboronic acidNeolyst CX31 (3 mol%)K₂CO₃231585
3N-Boc-4-chloro-aniline4-Methoxyphenyl-boronic acidNeolyst CX31 (3 mol%)K₂CO₃231592
4N-Boc-4-bromo-aniline4-Tolylboronic acidNeolyst CX31 (3 mol%)K₂CO₃231590

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides.[8][9] This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals. CPME has been shown to be a suitable solvent for this transformation.[2][10]

General Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Amine, and Base B Add CPME/ECP Solvent A->B C Add Palladium Catalyst and Ligand B->C D Inert Atmosphere (N2 or Ar) E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC, GC/LC-MS) E->F G Cool to Room Temperature H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K Buchwald_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_add R¹-Pd(II)L₂-X le Ligand Exchange pd2_add->le pd2_amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ dp Deprotonation pd2_amine->dp pd2_amido R¹-Pd(II)L₂(NR²R³) re Reductive Elimination pd2_amido->re product R¹-NR²R³ oa->pd2_add R¹-X le->pd2_amine HNR²R³ dp->pd2_amido -HX re->pd0 re->product

References

Application of Ethoxycyclopentane in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycyclopentane, a cyclic ether, is emerging as a promising green solvent with potential applications in the synthesis of active pharmaceutical ingredients (APIs). Its physicochemical properties, which are analogous to the well-studied cyclopentyl methyl ether (CPME), suggest its utility in a variety of organic reactions critical to pharmaceutical manufacturing. This document provides an overview of the potential applications of this compound, detailed hypothetical protocols for its use in API synthesis, and a comparative analysis of its properties against a similar green solvent.

The adoption of greener solvents is a critical initiative within the pharmaceutical industry to minimize environmental impact, improve process safety, and reduce costs. Ethereal solvents are widely used in organic synthesis; however, traditional ethers like tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) present challenges such as low boiling points, high volatility, and the propensity to form explosive peroxides. This compound, much like its counterpart CPME, offers a safer and more sustainable alternative with a higher boiling point, reduced peroxide formation, and greater stability under both acidic and basic conditions.[1][2] These characteristics make it an attractive candidate for use in sensitive reactions commonly employed in API synthesis, such as Grignard reactions and other organometallic transformations.

Physicochemical Properties: A Comparative Overview

The viability of this compound as a process solvent can be largely inferred from the properties of the closely related and more extensively studied cyclopentyl methyl ether (CPME). The additional ethyl group in this compound is expected to slightly alter its physical properties, such as boiling point and density, while maintaining the key chemical characteristics that make CPME a desirable green solvent.

PropertyThis compoundCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)
Molecular Formula C7H14O[3]C6H12O[1]C4H8O
Molecular Weight ( g/mol ) 114.19[3]100.16[1]72.11
Boiling Point (°C) ~125-127 (Predicted)106[1]66
Density (g/cm³ at 20°C) ~0.87 (Predicted)0.86[1]0.89
Flash Point (°C) Not available-1[1]-14
Peroxide Formation Low (Inferred)Very low[1]High
Stability to Acids/Bases High (Inferred)High[1]Low (acid-catalyzed polymerization)
Water Solubility Low (Inferred)1.1 g/100 g at 23°C[2]Miscible

Note: Experimental data for this compound is limited. Predicted values are based on structure-property relationships and comparison with CPME.

Potential Applications in API Synthesis

Based on the well-documented applications of the analogous solvent CPME, this compound is anticipated to be a suitable solvent for a range of chemical transformations in API synthesis.[2]

Grignard and Other Organometallic Reactions

Ethereal solvents are crucial for the formation and reaction of Grignard reagents due to their ability to solvate the magnesium center. Traditional ethers like THF and diethyl ether are commonly used but have safety and handling drawbacks. CPME has been successfully employed in Grignard reactions for the synthesis of APIs like Tramadol and Tamoxifen.[4] By analogy, this compound is expected to be an excellent solvent for such reactions, offering better safety and process control due to its higher boiling point and reduced volatility.

Nucleophilic Substitution Reactions

The stability of this compound under a range of reaction conditions makes it a suitable medium for various nucleophilic substitution reactions, which are fundamental to the construction of complex API molecules.

Reductions and Oxidations

The chemical inertness of the cyclopentyl ether moiety suggests that this compound would be compatible with a variety of reducing and oxidizing agents used in API synthesis.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures using the analogous solvent, cyclopentyl methyl ether (CPME). These are intended to serve as a starting point for process development with this compound.

Protocol 1: Synthesis of a Tramadol Analog Intermediate via Grignard Reaction in this compound

This protocol describes the synthesis of a key intermediate for a Tramadol analog, adapting a known procedure that utilizes CPME.[4]

Reaction Scheme:

(2-dimethylaminomethyl)cyclohexanone + (3-methoxyphenyl)magnesium bromide in this compound → 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Heat the flask gently under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add anhydrous this compound to the flask.

    • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous this compound.

    • Add a small portion of the 3-bromoanisole solution to the magnesium suspension and gently warm the mixture to initiate the reaction (disappearance of the iodine color and gentle reflux).

    • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of (2-dimethylaminomethyl)cyclohexanone (1.0 eq) in anhydrous this compound.

    • Add the ketone solution dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Add toluene and stir the mixture for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol.

Protocol 2: Synthesis of a Tamoxifen Analog Intermediate via Grignard Reaction in this compound

This protocol outlines a hypothetical synthesis of a key intermediate for a Tamoxifen analog, based on a reported method using CPME.[4]

Reaction Scheme:

1-(4-(2-chloroethoxy)phenyl)-2-phenylbutan-1-one + ethylmagnesium bromide in this compound → 1-(4-(2-chloroethoxy)phenyl)-1-ethyl-2-phenylbutan-1-ol

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Ethyl bromide

  • Anhydrous this compound

  • 1-(4-(2-chloroethoxy)phenyl)-2-phenylbutan-1-one

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a dry, nitrogen-flushed, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 eq) and a crystal of iodine.

    • Add anhydrous this compound to cover the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide (1.4 eq) in anhydrous this compound.

    • Add a small amount of the ethyl bromide solution to initiate the reaction.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition, stir the mixture for 30 minutes at room temperature.

  • Grignard Addition:

    • Prepare a solution of 1-(4-(2-chloroethoxy)phenyl)-2-phenylbutan-1-one (1.0 eq) in anhydrous this compound.

    • Add the ketone solution dropwise to the Grignard reagent at room temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product, 1-(4-(2-chloroethoxy)phenyl)-1-ethyl-2-phenylbutan-1-ol, can be purified further by chromatography if necessary.

Visualizations

Logical Relationship of this compound's Benefits in API Synthesis

Benefits_of_this compound Properties Physicochemical Properties of this compound HighBP High Boiling Point (~125-127 °C) Properties->HighBP LowPeroxide Low Peroxide Formation Properties->LowPeroxide Stability High Chemical Stability (Acidic & Basic Conditions) Properties->Stability Hydrophobicity Hydrophobicity Properties->Hydrophobicity Safety Improved Process Safety HighBP->Safety Reduced flammability & volatility LowPeroxide->Safety Lower explosion risk Efficiency Enhanced Process Efficiency Stability->Efficiency Wider reaction window Hydrophobicity->Efficiency Easier work-up & product isolation Sustainability Increased Sustainability Hydrophobicity->Sustainability Solvent recovery & recycling Advantages Advantages in API Synthesis Safety->Advantages Efficiency->Advantages Sustainability->Advantages

Caption: Benefits of this compound in API Synthesis.

General Experimental Workflow for a Grignard Reaction using this compound

Grignard_Workflow Start Start Prep_Grignard Prepare Grignard Reagent (R-MgX in this compound) Start->Prep_Grignard Add_Electrophile Add Electrophile (e.g., Ketone or Ester) Prep_Grignard->Add_Electrophile Reaction Reaction at Controlled Temperature Add_Electrophile->Reaction Quench Quench Reaction (e.g., with aq. NH4Cl) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (e.g., Chromatography or Recrystallization) Workup->Purification Product Final API Intermediate Purification->Product

Caption: Grignard Reaction Workflow in this compound.

Conclusion

While direct, published applications of this compound in API synthesis are not yet widespread, its structural similarity to the well-established green solvent CPME provides a strong basis for its potential utility. The favorable physicochemical properties, including a high boiling point, low peroxide formation tendency, and chemical stability, position this compound as a promising alternative to traditional ethereal solvents. The hypothetical protocols provided herein, based on successful syntheses in CPME, offer a practical starting point for researchers and process chemists to explore the application of this compound in the development of safer, more efficient, and sustainable manufacturing processes for active pharmaceutical ingredients. Further research and publication of experimental data will be crucial in solidifying the role of this compound in the green chemist's toolbox.

References

Application Notes and Protocols for Scalable Reactions in Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethoxycyclopentane (ECP) as a scalable and sustainable solvent for common and industrially relevant chemical transformations. The information is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of ECP for safe and efficient process scale-up.

Introduction to this compound as a Scalable Solvent

This compound is an emerging green solvent that presents a viable alternative to traditional ether solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME).[1] Its favorable physical properties, safety profile, and resistance to peroxide formation make it an attractive choice for process development and scale-up in the pharmaceutical and fine chemical industries.

Key Advantages of this compound for Scalable Reactions:

  • Enhanced Safety: A significant advantage of this compound is its reduced tendency to form explosive peroxides compared to other commonly used ether solvents. This inherent stability minimizes safety risks during storage, handling, and reaction workups, a critical consideration for large-scale operations.

  • Favorable Physical Properties: With a boiling point of approximately 129°C, this compound allows for a wider operational temperature range than lower-boiling ethers like diethyl ether and THF.[1] This can lead to improved reaction kinetics and efficiency. Its immiscibility with water facilitates straightforward aqueous workups and product isolation.

  • Green Chemistry Profile: Derived from renewable resources, this compound aligns with the principles of green chemistry by offering a more sustainable solvent option with a reduced environmental footprint.

Physical and Safety Properties of this compound

A thorough understanding of the physical and safety properties of a solvent is paramount for successful and safe scale-up. The table below summarizes key data for this compound.

PropertyValueReference
Molecular Formula C7H14O[2]
Molecular Weight 114.19 g/mol [2]
Boiling Point 128.9 °C at 760 mmHg[1]
Density 0.86 g/cm³[1]
Flash Point Not available
Safety Hazards Flammable liquid. Handle in a well-ventilated area and away from ignition sources.

Scalability of Key Reactions in this compound

While specific, large-scale industrial data for reactions in this compound is not yet widely published, its properties strongly suggest its suitability for scaling up common synthetic transformations. The following sections provide general protocols and considerations for key reactions, adapted for the use of this compound.

Grignard Reactions

The formation and reaction of Grignard reagents are fundamental C-C bond-forming processes. Ether solvents are essential for stabilizing the Grignard reagent. This compound, with its ether functionality, is a suitable medium for these reactions.

Experimental Protocol: Scalable Grignard Reagent Formation and Reaction

This protocol provides a general guideline for a laboratory-scale reaction that can be adapted for scale-up.

Diagram: Grignard Reaction Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Workup & Isolation A Dry Glassware & Mg Turnings D Initiate Reaction (e.g., I2 crystal) A->D B Anhydrous this compound E Slow Addition of Halide in this compound B->E C Alkyl/Aryl Halide C->E D->E F Maintain Reflux E->F G Cool Reaction F->G H Add Electrophile in this compound G->H I Reaction Quench (e.g., aq. NH4Cl) H->I J Phase Separation I->J K Extraction with Organic Solvent J->K L Drying & Concentration K->L M Purification L->M

Caption: Workflow for a typical Grignard reaction.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Aqueous ammonium (B1175870) chloride (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a dry reaction flask equipped with a reflux condenser and a dropping funnel.

  • Initiation: Add a small crystal of iodine to the magnesium turnings.

  • Grignard Formation: Add a small portion of the alkyl/aryl halide (dissolved in anhydrous this compound) to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Slowly add the remaining halide solution to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of the electrophile in anhydrous this compound.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., chromatography or crystallization).

Scale-Up Considerations:

  • Heat Management: Grignard reagent formation is exothermic. On a larger scale, efficient heat dissipation is crucial. The higher boiling point of this compound provides a wider safety margin compared to lower-boiling ethers.

  • Reagent Addition: Controlled addition of the halide is critical to maintain a manageable reaction rate and temperature.

  • Mixing: Effective agitation is necessary to ensure good contact between the magnesium surface and the halide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While a variety of solvents can be used, the choice of solvent can significantly impact reaction efficiency and product purity. This compound's properties make it a promising candidate for this reaction, particularly in industrial settings.

Experimental Protocol: Scalable Suzuki-Miyaura Coupling

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-R L2 Transmetal->PdII_Biaryl Boronate R-B(OR)2 Boronate->Transmetal Base RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (or triflate)

  • Aryl or vinyl boronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound

  • Water (for biphasic conditions)

Procedure:

  • Reaction Setup: To a reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add this compound and water (if using biphasic conditions).

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent.

  • Isolation: Separate the layers, extract the aqueous phase, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product as needed.

Scale-Up Considerations:

  • Catalyst Loading: Minimizing the palladium catalyst loading is crucial for cost-effectiveness and to reduce residual palladium in the final product.

  • Mass Transfer: In biphasic systems, efficient mixing is essential to ensure good mass transfer between the aqueous and organic phases.

  • Product Isolation: this compound's immiscibility with water simplifies the separation and isolation of the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of solvent is critical for catalyst stability and reactivity. This compound offers a good balance of properties for this transformation.

Experimental Protocol: Scalable Buchwald-Hartwig Amination

Diagram: Buchwald-Hartwig Amination Logical Flow

Buchwald_Logic Start Select Aryl Halide & Amine Catalyst Choose Pd Catalyst & Ligand Start->Catalyst Base Select Appropriate Base (e.g., NaOtBu, K3PO4) Start->Base Execution Run Reaction under Inert Atmosphere Catalyst->Execution Base->Execution Solvent This compound Solvent->Execution Conditions Determine Reaction Temperature & Time Conditions->Execution Workup Aqueous Workup & Extraction Execution->Workup Purification Purify Product Workup->Purification

Caption: Logical workflow for a Buchwald-Hartwig amination.

Materials:

  • Aryl halide (or triflate)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous this compound

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction flask.

  • Reagent Addition: Add the aryl halide and the amine.

  • Solvent Addition: Add anhydrous this compound.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress.

  • Workup: After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product.

Scale-Up Considerations:

  • Oxygen Sensitivity: The catalytic species in Buchwald-Hartwig amination are often oxygen-sensitive. Maintaining a strictly inert atmosphere is critical, especially on a larger scale.

  • Base Strength and Solubility: The choice of base can influence reaction rates and side product formation. The solubility of the base in this compound should be considered.

  • Ligand Selection: The choice of ligand is crucial for reaction efficiency and generality.

Conclusion

This compound is a promising green solvent with significant potential for the safe and efficient scale-up of a variety of important chemical reactions. Its favorable physical properties, enhanced safety profile, and sustainable origins make it a strong candidate to replace less desirable traditional ether solvents in industrial applications. While more specific industrial-scale data is needed to fully delineate its performance, the information and protocols provided here offer a solid foundation for researchers and process chemists to begin exploring the benefits of this compound in their own scalable synthetic processes.

References

Application Notes and Protocols for Work-up Procedures in Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoxycyclopentane is an emerging solvent with potential applications in organic synthesis, particularly as a more environmentally benign alternative to other ether solvents. Its physical properties suggest its utility in a range of standard work-up procedures, including liquid-liquid extraction, crystallization, and distillation. This document provides an overview of the known properties of this compound and outlines general protocols for common work-up techniques. However, it is critical to note that a lack of comprehensive, publicly available data on its azeotropic behavior and specific miscibility with a wide range of solvents necessitates a cautious and methodical approach when substituting it for more well-characterized solvents. The following protocols are intended as a starting point for research and development, and users are strongly encouraged to perform small-scale trials to validate these procedures for their specific applications.

Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective and safe use in any laboratory procedure. Below is a summary of the available data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 26306-40-1[1]

Further physical properties such as boiling point, density, and flash point are essential for procedural design but were not consistently available across publicly accessible databases. Researchers should consult the supplier's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, safety protocols can be inferred from data on cyclopentane (B165970) and general handling procedures for flammable ethers.

General Handling:

  • Handle this compound in a well-ventilated fume hood.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][3]

  • Ground and bond containers and receiving equipment during transfers.[2][3]

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile rubber), protective clothing, and safety goggles or a face shield.[3]

  • In case of insufficient ventilation, wear a suitable respiratory mask.[3]

Spill and Emergency Procedures:

  • In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]

  • For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.

  • In case of skin contact, wash immediately with soap and water.[2] If eye contact occurs, flush with copious amounts of water for at least 15 minutes.[2]

Experimental Protocols

The following are generalized protocols for common work-up procedures. These should be adapted based on the specific reaction mixture and the properties of the target compound.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. Given that this compound is an ether, it is expected to be immiscible with water and capable of dissolving a wide range of organic compounds.

Protocol for a General Aqueous Work-up:

  • Reaction Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride solution, or a dilute acid or base).

  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of this compound and an appropriate aqueous solution (e.g., water, brine) to dissolve inorganic salts and polar impurities.

  • Extraction: Stopper the separatory funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently, with periodic venting. Allow the layers to separate completely.

  • Layer Separation: Drain the lower (aqueous) layer. If the desired product is in the this compound layer, collect the upper organic layer.

  • Back-Extraction (Optional): To maximize recovery, the aqueous layer can be re-extracted with a fresh portion of this compound.

  • Washing the Organic Layer: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities and to begin the drying process.

  • Drying and Concentration: Dry the this compound layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to isolate the crude product.

Logical Workflow for Liquid-Liquid Extraction:

G A Reaction Mixture in this compound B Quench Reaction (e.g., with H₂O, aq. NH₄Cl) A->B C Transfer to Separatory Funnel B->C D Add Immiscible Aqueous Phase (e.g., Water, Brine) C->D E Shake and Vent D->E F Allow Layers to Separate E->F G Drain Aqueous Layer F->G H Collect this compound Layer G->H I Wash Organic Layer (e.g., with Brine) H->I J Dry with Anhydrous Salt (e.g., Na₂SO₄) I->J K Filter J->K L Concentrate via Rotary Evaporation K->L M Crude Product L->M

Caption: General workflow for an aqueous work-up.

Crystallization

Crystallization is a powerful purification technique for solid compounds. The choice of solvent is critical, and this compound may serve as a suitable solvent for compounds with moderate polarity.

Protocol for Recrystallization:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot this compound. If the compound is insoluble, this compound is not a suitable solvent. If it is soluble in the cold solvent, it is also not ideal. The best-case scenario is high solubility in hot this compound and low solubility in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot this compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold this compound to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Decision Tree for Crystallization Solvent Choice:

G A Is the compound soluble in hot this compound? B Yes A->B Yes C No A->C No D Is the compound insoluble in cold this compound? B->D I Consider a different solvent C->I E Yes D->E Yes F No D->F No G Good crystallization solvent E->G H Poor crystallization solvent F->H

Caption: Decision process for crystallization solvent.

Distillation

Distillation is used to purify liquids based on differences in their boiling points. It can also be used to remove a solvent from a reaction mixture.

Important Note: The lack of azeotropic data for this compound is a significant knowledge gap. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[4][5][6] If this compound forms an azeotrope with a component in the reaction mixture (e.g., water, another solvent, or a byproduct), simple distillation will not achieve complete separation. Researchers must proceed with caution and consider the possibility of azeotrope formation.

General Protocol for Solvent Removal by Simple Distillation:

  • Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Heating: Gently heat the reaction mixture in the distillation flask using a heating mantle. Use boiling chips to ensure smooth boiling.

  • Collection: Collect the distilled this compound in a receiving flask. Monitor the temperature of the vapor to ensure it corresponds to the boiling point of the solvent.

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when the volume in the distillation flask is low.

Workflow for Distillation:

G A Reaction Mixture in this compound B Assemble Distillation Apparatus A->B C Heat Mixture to Boiling B->C D Collect Distillate (this compound) C->D E Monitor Vapor Temperature C->E F Stop Distillation D->F G Concentrated Product in Flask F->G

Caption: Basic workflow for solvent removal by distillation.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. This compound could potentially be used as a component of the mobile phase (eluent).

Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica (B1680970) gel or alumina).

  • Eluent System Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). This compound, being an ether, would likely be a relatively polar component of the eluent system, often mixed with a nonpolar solvent like hexane (B92381) or heptane.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion and Future Directions

This compound presents an interesting option as a reaction and work-up solvent. Its presumed low water miscibility and ability to dissolve a range of organic compounds make it a candidate for various purification techniques. However, the successful and safe implementation of this compound in the laboratory requires a more comprehensive understanding of its physical properties. Future work should focus on determining its azeotropic data with common solvents, generating a detailed miscibility table, and exploring its solubility characteristics for a variety of compound classes. Until such data is readily available, researchers should exercise caution and perform thorough preliminary investigations before employing this compound in large-scale work-up procedures.

References

Application Notes and Protocols for the Recovery and Recycling of Ethoxycyclopentane (ECP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycyclopentane (ECP) is an emerging green solvent with favorable properties such as a high boiling point, low peroxide formation, and stability under a range of reaction conditions.[1][2] As with any solvent used in chemical synthesis, particularly in the pharmaceutical industry, efficient recovery and recycling are crucial for minimizing environmental impact and reducing operational costs.[3][4][5] These application notes provide detailed protocols for the recovery of ECP using common laboratory and industrial techniques: distillation and pervaporation.

Physical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing effective recovery protocols.

PropertyValueReference
Molecular FormulaC7H14O[6]
Molecular Weight114.19 g/mol [6]
Boiling Point128.9 °C at 760 mmHg[7][8]
Density0.86 g/cm³[7][8]
Flash Point21.5 °C[7]
Vapor Pressure12.7 mmHg at 25 °C[7]

Recovery Methods: A Comparative Overview

The selection of a suitable recovery method depends on factors such as the nature of the impurities, the desired purity of the recovered solvent, energy consumption, and scalability. Below is a comparative summary of two common methods for ECP recovery.

ParameterDistillationPervaporation
Principle Separation based on differences in boiling points.Selective permeation of components through a non-porous membrane.[9]
Typical Recovery Rate > 95%90 - 99%
Achievable Purity High (> 99%)High (> 99%)
Energy Consumption High, dependent on the heat of vaporization.Generally lower than distillation, especially for breaking azeotropes.[10]
Key Advantages Well-established, robust technology suitable for a wide range of solvent mixtures.Effective for breaking azeotropes, continuous operation, and can be more energy-efficient.[11]
Limitations Can be energy-intensive, not suitable for azeotropic mixtures without an entrainer.Membrane fouling can be an issue, and membrane selection is critical for separation efficiency.

Experimental Protocols

Protocol 1: Recovery of this compound by Simple Distillation

This protocol is suitable for separating ECP from non-volatile impurities or from solvents with significantly different boiling points.

1. Materials and Equipment:

  • Waste ECP solution

  • Distillation flask

  • Heating mantle with a stirrer

  • Distillation column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Thermometer or temperature probe

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and clamps

2. Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Assemble the distillation apparatus in a fume hood.

    • Add the waste ECP solution to the distillation flask, filling it to no more than two-thirds of its capacity.

    • Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Distillation Process:

    • Begin circulating cooling water through the condenser.

    • If the reaction mixture is sensitive to air or moisture, purge the system with an inert gas.

    • Gradually heat the distillation flask using the heating mantle.

    • Monitor the temperature at the head of the distillation column. The vapor temperature should stabilize near the boiling point of ECP (128.9 °C).

    • Collect the distilled ECP in the receiving flask. The initial fraction may contain more volatile impurities and can be collected separately.

    • Continue distillation until the temperature begins to rise significantly above the boiling point of ECP, indicating that most of the solvent has been distilled.

  • Shutdown and Storage:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Disassemble the apparatus once it has reached room temperature.

    • Transfer the purified ECP to a clean, dry, and properly labeled storage container.

  • Quality Control:

    • Analyze the purity of the recovered ECP using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions:

  • This compound is flammable. Perform the distillation in a well-ventilated fume hood, away from open flames or sparks.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Never distill to dryness, as this can lead to the concentration of potentially explosive peroxides, a common hazard with ether solvents.[12]

Protocol 2: Recovery of this compound by Pervaporation

This protocol is particularly useful for dehydrating ECP or separating it from components that form azeotropes. Pervaporation utilizes a membrane that is selective to one component of the mixture.[13] For the removal of water from ECP, a hydrophilic membrane would be used.

1. Materials and Equipment:

  • Waste ECP solution containing water

  • Pervaporation unit (including feed tank, pump, membrane module, vacuum pump, and cold trap/condenser)

  • Hydrophilic pervaporation membrane (e.g., polyvinyl alcohol (PVA) or zeolite-based)

  • Heating/cooling system for the feed tank

  • Analytical equipment for composition analysis (e.g., Karl Fischer titration for water content)

2. Procedure:

  • System Setup:

    • Install the appropriate hydrophilic membrane in the membrane module according to the manufacturer's instructions.

    • Connect the feed tank, pump, membrane module, and vacuum system.

    • Ensure all connections are secure to prevent leaks.

  • Pervaporation Process:

    • Fill the feed tank with the ECP-water mixture.

    • Start the feed pump to circulate the mixture across the membrane surface. The flow rate should be sufficient to minimize concentration polarization.

    • Apply a vacuum to the permeate side of the membrane.

    • Heat the feed solution to the desired operating temperature. Higher temperatures generally increase the permeate flux.

    • Water will preferentially permeate through the hydrophilic membrane and will be collected as vapor on the permeate side.

    • The water vapor is then condensed and collected in a cold trap.

    • The purified, dehydrated ECP is retained on the feed side (retentate) and can be collected from the feed tank.

  • Process Monitoring and Shutdown:

    • Periodically take samples from the feed and permeate to monitor the separation efficiency. Analyze the water content using Karl Fischer titration.

    • Once the desired level of dehydration is achieved in the feed, stop the pump and heating system.

    • Vent the vacuum and allow the system to return to atmospheric pressure.

    • Collect the purified ECP from the feed tank.

  • Membrane Cleaning and Storage:

    • Clean the membrane as per the manufacturer's recommendations to prevent fouling and maintain performance.

    • Store the membrane in an appropriate solution when not in use.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams have been generated.

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & QC A Assemble Apparatus B Add Waste ECP A->B C Add Boiling Chips B->C D Heat Mixture C->D Start Process E Vaporization D->E F Condensation E->F G Collect Distillate F->G H Cool System G->H Process Complete I Store Purified ECP H->I J Analyze Purity I->J

Caption: Workflow for ECP Recovery by Distillation.

PervaporationWorkflow cluster_setup System Setup cluster_process Pervaporation cluster_collection Collection & QC cluster_shutdown Shutdown A Install Membrane B Charge Feed Tank A->B C Circulate Feed B->C Start Process D Apply Vacuum C->D E Heat Feed C->E F Selective Permeation D->F E->F G Condense Permeate F->G H Collect Retentate (ECP) F->H I Collect Permeate (Water) G->I J Analyze Purity H->J K Stop System J->K Process Complete L Clean Membrane K->L

Caption: Workflow for ECP Dehydration by Pervaporation.

References

Ethoxycyclopentane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycyclopentane and its close analog, cyclopentyl methyl ether (CPME), are gaining significant attention in the field of organic synthesis, primarily as sustainable and safer solvent alternatives to traditional ethers like tetrahydrofuran (B95107) (THF), diethyl ether, and 1,4-dioxane. While the direct use of this compound as a reactive building block in the formation of heterocyclic rings is not extensively documented in scientific literature, its application as a green solvent offers substantial advantages in various synthetic protocols that produce heterocyclic compounds. This document provides detailed application notes on the use of this compound as a green solvent and presents a representative protocol for the synthesis of a heterocyclic compound where it can be effectively employed.

Application Notes: this compound as a Green Solvent

The selection of a solvent is a critical aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. This compound, much like the more widely studied CPME, possesses a range of properties that make it an excellent choice for a green solvent in the synthesis of heterocyclic compounds.

Key Advantages:

  • High Boiling Point and Low Volatility: With a boiling point of approximately 123-124 °C, this compound is less volatile than many traditional ether solvents, which reduces solvent loss through evaporation and minimizes worker exposure to volatile organic compounds (VOCs). This property also allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.

  • Chemical Stability: this compound exhibits notable stability under both acidic and basic conditions, a crucial feature for a wide array of cyclization and condensation reactions used in heterocyclic synthesis.

  • Reduced Peroxide Formation: A significant safety concern with many ethers is the formation of explosive peroxides upon storage and exposure to air and light. This compound shows a lower propensity for peroxide formation compared to THF and diethyl ether, enhancing laboratory safety.

  • Hydrophobicity: Its hydrophobic nature facilitates straightforward separation from water during aqueous workups, which can simplify purification processes and reduce the volume of aqueous waste.

  • Azeotropic Distillation: this compound forms an azeotrope with water, which can be advantageous for reactions that require the removal of water to drive the equilibrium towards product formation.

Table 1: Physical and Safety Properties of this compound and Cyclopentyl Methyl Ether (CPME)
PropertyThis compoundCyclopentyl Methyl Ether (CPME)
Molecular Formula C₇H₁₄OC₆H₁₂O
Molar Mass 114.19 g/mol 100.16 g/mol
Boiling Point ~123-124 °C106 °C
Flash Point ~16 °C-1 °C
Density ~0.86 g/cm³0.86 g/cm³
Water Solubility LowLow (1.1 g/100 mL at 23 °C)
Peroxide Formation LowLow

Representative Experimental Protocol: Synthesis of a Benzoxazole Derivative

This protocol describes a typical two-step synthesis of a 2-substituted benzoxazole, a common heterocyclic motif in medicinal chemistry. This compound is used as a high-boiling, stable solvent for the key cyclization step.

Step 1: Acylation of 2-Aminophenol (B121084)

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate), add triethylamine (B128534) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyphenyl)amide intermediate.

Step 2: Cyclodehydration to form the Benzoxazole

  • Dissolve the crude N-(2-hydroxyphenyl)amide from Step 1 in This compound .

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 120-125 °C) and monitor the reaction by TLC. The formation of water as a byproduct can be observed.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted benzoxazole.

Visualizations

Green_Solvent_Advantages cluster_Properties Properties of this compound cluster_Benefits Benefits in Synthesis Prop1 High Boiling Point Ben1 Reduced VOC Emissions Prop1->Ben1 Ben3 Wider Reaction Temperature Range Prop1->Ben3 Prop2 Chemical Stability Ben5 Compatibility with Various Reagents Prop2->Ben5 Prop3 Low Peroxide Formation Ben2 Enhanced Safety Prop3->Ben2 Prop4 Hydrophobicity Ben4 Simplified Workup Prop4->Ben4

Caption: Advantages of this compound as a Green Solvent.

Experimental_Workflow start Dissolve Reactants in This compound reflux Heat to Reflux (e.g., 120-125 °C) start->reflux monitor Monitor Reaction (e.g., by TLC) reflux->monitor workup Aqueous Workup (Phase Separation) monitor->workup Upon Completion purify Purification (e.g., Chromatography) workup->purify product Isolated Heterocyclic Product purify->product

Caption: General Workflow for Heterocycle Synthesis in this compound.

Application Notes & Protocols for Ethoxycyclopentane in Low-Temperature Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of ethoxycyclopentane as a solvent in low-temperature chemical reactions. Due to a lack of specific published protocols detailing the use of this compound, the information and procedures provided herein are based on its physical properties and by drawing analogies with structurally similar and commonly used ethereal solvents such as cyclopentyl methyl ether (CPME) and tetrahydrofuran (B95107) (THF). Researchers should consider these protocols as a starting point and conduct appropriate optimization and validation for their specific applications.

Introduction to this compound as a Low-Temperature Solvent

This compound is a cyclic ether with properties that suggest its potential as a solvent for a variety of chemical transformations, particularly those requiring sub-ambient temperatures. Its molecular structure, featuring a cyclopentyl ring and an ethyl ether group, results in a unique combination of polarity, solvating power, and physical characteristics. While specific data on its performance in low-temperature reactions is limited, its analogy to other well-established ethereal solvents allows for the extrapolation of its potential applications.

Low-temperature reactions are critical in modern organic synthesis, particularly in organometallic chemistry, to control reactivity, enhance selectivity (e.g., stereoselectivity), and stabilize reactive intermediates. Solvents for such applications must possess a low melting point, appropriate solvating capabilities for both starting materials and reagents, and be inert under the reaction conditions.

Physicochemical Properties of this compound

A summary of the known physical properties of this compound is presented below, alongside a comparison with other common ethereal solvents used in low-temperature synthesis. A notable omission in the available literature is the precise melting point of this compound, a critical parameter for defining its operational range at low temperatures. However, based on the melting points of similar structures like ethylcyclopentane (B167899) (-138 °C), it can be inferred that this compound is likely to remain liquid at temperatures commonly employed in low-temperature synthesis (e.g., -78 °C).[1]

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Diethyl Ether
Molecular Weight ( g/mol ) 114.19[2][3]72.1186.13100.1674.12
Boiling Point (°C) 128.9[2]668010634.6
Melting Point (°C) Not Available-108.4-136-140-116.3
Density (g/mL at 25°C) ~0.86[2]0.8890.8540.860.713
Flash Point (°C) 21.5[2]-14.5-11-1-45

Potential Applications in Low-Temperature Reactions

Based on its structure as a cyclic ether, this compound is anticipated to be a suitable solvent for a range of low-temperature reactions, including:

  • Organometallic Reactions:

    • Grignard Reagent Formation and Reactions: Ethereal solvents are essential for the formation and stabilization of Grignard reagents. This compound could serve as a medium for the synthesis of Grignard reagents at low temperatures to control exothermic reactions and improve the stability of sensitive reagents.

    • Organolithium Reactions (Lithiations): Many lithiation reactions are conducted at low temperatures (e.g., -78 °C) to prevent solvent degradation and unwanted side reactions. The polarity of this compound should facilitate the dissolution of organolithium reagents and substrates.

  • Asymmetric Synthesis: Low temperatures are often crucial for achieving high stereoselectivity in asymmetric transformations. This compound could be a viable solvent for reactions involving chiral auxiliaries, catalysts, or reagents where precise temperature control is necessary to maximize enantiomeric or diastereomeric excess.

  • Enolate Chemistry: The formation and subsequent reaction of enolates, particularly lithium enolates, are typically performed at low temperatures to ensure kinetic control and prevent side reactions. This compound's expected low freezing point and solvating properties for polar organometallic species make it a candidate for such applications.

Experimental Protocols (Based on Analogy)

Disclaimer: The following protocols are generalized procedures adapted from established methods using THF or other cyclic ethers. They should be considered as a starting point for optimization when using this compound. All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

Protocol 1: General Procedure for a Low-Temperature Grignard Reaction

This protocol describes the formation of a Grignard reagent at 0 °C and its subsequent reaction with an electrophile at -78 °C.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous this compound

  • Anhydrous THF (for comparison, if desired)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried glassware)

Procedure:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under vacuum and then backfill with inert gas.

  • Grignard Formation: Add anhydrous this compound to the flask to cover the magnesium. Dissolve the alkyl/aryl halide (1.0 equivalent) in anhydrous this compound in the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and bubbling is observed.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Reaction with Electrophile: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Dissolve the electrophile (1.0 equivalent) in anhydrous this compound and add it dropwise to the Grignard solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Protocol 2: General Procedure for a Low-Temperature Lithiation and Alkylation

This protocol outlines a typical procedure for deprotonation using an organolithium base at -78 °C followed by quenching with an electrophile.

Materials:

  • Substrate to be lithiated (e.g., a protected amine or an aromatic compound)

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Electrophile (e.g., methyl iodide)

  • Anhydrous this compound

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 equivalent) in anhydrous this compound.

  • Lithiation: Cool the solution to -78 °C. Add the organolithium reagent (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for the desired time (typically 30 minutes to 2 hours) to ensure complete deprotonation.

  • Alkylation: Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product as required.

Visualizations

Logical Workflow for Solvent Selection in Low-Temperature Reactions

Solvent_Selection_Workflow A Define Reaction Requirements B Low Temperature Stability (Melting Point) A->B C Solvating Power (Reagents & Substrates) A->C D Inertness to Reagents (e.g., Strong Bases) A->D E Select Candidate Solvents (e.g., Ethers, Hydrocarbons) B->E C->E D->E F This compound (Potential Candidate) E->F G THF / 2-MeTHF / CPME (Established Solvents) E->G H Evaluate Physical Properties (See Table 1) F->H G->H I Perform Small-Scale Test Reactions H->I J Optimize Reaction Conditions (Temperature, Time, Concentration) I->J K Scale-Up J->K

Caption: Workflow for selecting a suitable low-temperature solvent.

Experimental Workflow for a Generic Low-Temperature Organometallic Reaction

Low_Temp_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware D Dissolve Starting Material A->D B Prepare Anhydrous Solvent (this compound) B->D C Inert Atmosphere (Ar/N2) C->D E Cool to Target Temperature (e.g., -78°C) D->E F Add Reagent Dropwise E->F G Stir and Monitor Reaction (TLC, etc.) F->G H Quench Reaction G->H I Aqueous Extraction H->I J Dry & Concentrate I->J K Purify Product J->K

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. The choice of solvent is critical in MAOS, as it must efficiently absorb microwave energy and provide a suitable medium for the reaction. Ethoxycyclopentane, a promising green solvent, presents an intriguing option for microwave chemistry due to its favorable physicochemical properties and environmental profile.

This compound: A Profile for Microwave Synthesis

This compound (Cyclopentyl Ethyl Ether) is a higher-boiling, hydrophobic ether that offers several advantages as a solvent in organic synthesis. Its properties suggest it could be a valuable medium for microwave-assisted reactions.

Key Physicochemical Properties:

A solvent's ability to heat efficiently in a microwave field is determined by its dielectric properties, specifically its dielectric constant (ε) and tangent delta (tan δ). The dielectric loss (ε''), which is the product of the dielectric constant and the tangent delta, is a direct measure of a solvent's ability to convert microwave energy into heat.

While the dielectric constant and tangent delta for this compound are not available in the literature, we can draw parallels with cyclopentyl methyl ether (CPME), a structurally similar and well-studied green solvent. Ethers, in general, are classified as low to medium microwave absorbing solvents. This characteristic can be advantageous, as it allows for controlled heating and can prevent thermal runaway in highly exothermic reactions.

PropertyThis compoundCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)
Molecular Formula C7H14OC6H12OC4H8O
Molecular Weight 114.19 g/mol 100.16 g/mol 72.11 g/mol
Boiling Point 122-129 °C[1][2]106 °C66 °C
Density 0.853 - 0.86 g/cm³[1][2]0.863 g/cm³0.889 g/cm³
Flash Point 21.5 °C[1]-1 °C-14 °C
Dielectric Constant (ε) Not available~4.7 (estimated)7.6
Tangent Delta (tan δ) Not availableNot available0.047
Microwave Absorption Low to Medium (inferred)Low to MediumMedium

Advantages of this compound in Microwave-Assisted Synthesis:

  • High Boiling Point: The relatively high boiling point of this compound allows for reactions to be conducted at elevated temperatures under atmospheric pressure, and even higher temperatures in sealed microwave vials, significantly accelerating reaction rates.

  • "Green" Solvent: this compound is considered a more environmentally friendly alternative to solvents like THF and dioxane due to its lower toxicity and potential for being derived from renewable resources.

  • Chemical Stability: Ethers like this compound are generally stable under a wide range of reaction conditions, including acidic and basic media, making them suitable for a variety of transformations.

  • Hydrophobicity: Its hydrophobic nature facilitates product isolation and purification, particularly in reactions involving aqueous workups.

  • Controlled Heating: As a low to medium microwave absorber, this compound allows for more controlled heating profiles, which can be beneficial for reactions that are sensitive to rapid temperature increases.

Experimental Protocols (Generalized)

The following are generalized protocols for common organic reactions where this compound could be employed as a solvent in a microwave reactor. Researchers should optimize the parameters for their specific substrates and reaction scale.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Aryl Boronic Acid → Biaryl

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (3-5 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add this compound (3-5 mL) and the stir bar.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120-150 °C

    • Time: 5-20 minutes

    • Power: 100-300 W (with stirring)

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Reaction: Activated Aryl Halide + Nucleophile → Substituted Arene

Materials:

  • Activated aryl halide (e.g., 4-fluoronitrobenzene, 1.0 mmol)

  • Nucleophile (e.g., morpholine, 1.2 mmol)

  • Base (e.g., K₂CO₃, 1.5 mmol, if necessary)

  • This compound (3-5 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • In a 10 mL microwave vial, combine the activated aryl halide, nucleophile, and base (if required).

  • Add this compound (3-5 mL) and a stir bar.

  • Securely cap the vial.

  • Place the vial into the microwave reactor.

  • Program the microwave with the following parameters:

    • Temperature: 100-140 °C

    • Time: 10-30 minutes

    • Power: 100-250 W (with stirring)

  • Once the reaction has finished and cooled, dilute the mixture with water.

  • Extract the desired product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by an appropriate method (e.g., chromatography or recrystallization).

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base) solvent 2. Add this compound reagents->solvent vial 3. Seal Microwave Vial solvent->vial microwave 4. Microwave Irradiation (Set Temp, Time, Power) vial->microwave cooling 5. Cooling to Room Temp. microwave->cooling workup 6. Aqueous Workup & Extraction cooling->workup purification 7. Purification (e.g., Chromatography) workup->purification product 8. Pure Product purification->product

Caption: General workflow for a microwave-assisted organic synthesis.

logical_relationship cluster_green_solvent This compound as a Green Solvent cluster_maos Microwave-Assisted Synthesis cluster_benefits Synergistic Benefits high_bp High Boiling Point efficient_synthesis Efficient High-Temp Synthesis high_bp->efficient_synthesis stability Chemical Stability stability->efficient_synthesis hydrophobicity Hydrophobicity easier_workup Simplified Product Isolation hydrophobicity->easier_workup low_toxicity Lower Toxicity sustainable_chem Sustainable Chemistry low_toxicity->sustainable_chem rapid_heating Rapid & Uniform Heating rapid_heating->efficient_synthesis shorter_time Shorter Reaction Times shorter_time->sustainable_chem higher_yields Improved Yields higher_yields->sustainable_chem

References

Ethoxycyclopentane: A Promising Green Solvent for Extraction Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethoxycyclopentane is emerging as a viable and environmentally conscious alternative to conventional extraction solvents. Its favorable physicochemical properties, coupled with a potential for a greener footprint, make it an attractive candidate for a range of extraction applications in the pharmaceutical and natural product industries. This document provides an overview of this compound's properties, along with generalized protocols for its use in liquid-liquid and solid-liquid extractions.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical characteristics is crucial for its effective application in extraction processes. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 26306-40-1[1]
Molecular Formula C7H14O[2]
Molecular Weight 114.19 g/mol [2]
Boiling Point 128.9 °C at 760 mmHgN/A
Density 0.86 g/cm³N/A
Flash Point 21.5 °CN/A
Solubility Soluble in acetone, alcohol, benzene, ether, and petroleum.[3]

This compound as a Green Solvent

While specific studies on the environmental impact of this compound are not widely available, its structural similarity to cyclopentyl methyl ether (CPME) suggests it may share similar "green" characteristics. CPME is recognized as a green solvent alternative to traditional ethers like tetrahydrofuran (B95107) (THF) and diethyl ether due to its higher boiling point, lower peroxide formation, and greater stability. By extension, this compound is hypothesized to offer similar advantages, contributing to safer and more sustainable laboratory practices.

Experimental Protocols

The following are generalized protocols for liquid-liquid and solid-liquid extractions using this compound. These are based on standard extraction principles and should be optimized for specific applications.

Liquid-Liquid Extraction (LLE) of a Neutral Organic Compound from an Aqueous Solution

This protocol describes the separation of a neutral organic compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target organic compound

  • This compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.

  • Addition of Solutions: Pour the aqueous solution containing the compound of interest into the separatory funnel. Subsequently, add a predetermined volume of this compound. The optimal volume ratio of organic to aqueous phase should be determined empirically, but a 1:1 ratio is a common starting point.

  • Extraction: Stopper the funnel and gently invert it. Open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel to release pressure.

  • Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to separate completely. The less dense layer will be on top.

  • Draining the Layers: Carefully open the stopcock and drain the lower layer into a clean flask. Then, pour the upper layer out through the top of the funnel into a separate clean flask.

  • Repeat Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be returned to the separatory funnel and extracted with fresh portions of this compound one or two more times. Combine all organic extracts.

  • Drying: Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic extracts to remove any residual water.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the this compound using a rotary evaporator to yield the isolated compound.

LLE_Workflow start Start: Aqueous solution with target compound add_solvent Add this compound start->add_solvent shake_vent Shake and Vent Separatory Funnel add_solvent->shake_vent phase_separation Allow Phases to Separate shake_vent->phase_separation drain_aqueous Drain Aqueous Layer phase_separation->drain_aqueous collect_organic Collect Organic Layer (this compound) phase_separation->collect_organic repeat_extraction Repeat Extraction with Fresh this compound (Optional) drain_aqueous->repeat_extraction dry_organic Dry Combined Organic Layers collect_organic->dry_organic repeat_extraction->add_solvent evaporate Evaporate this compound dry_organic->evaporate end End: Isolated Compound evaporate->end

Caption: Generalized workflow for liquid-liquid extraction.

Solid-Liquid Extraction (SLE) of a Natural Product from Plant Material

This protocol outlines a general procedure for extracting a non-polar to moderately polar compound from a solid plant matrix using this compound.

Materials:

  • Dried and ground plant material

  • This compound

  • Soxhlet extraction apparatus (or flask for maceration)

  • Heating mantle

  • Condenser

  • Thimble (for Soxhlet)

  • Filter paper and funnel

  • Rotary evaporator

Procedure (Soxhlet Extraction):

  • Sample Preparation: Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the surface area for extraction.

  • Loading the Soxhlet: Place a weighed amount of the ground plant material into a cellulose (B213188) thimble and place the thimble inside the main chamber of the Soxhlet extractor.

  • Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing this compound and a condenser on top.

  • Extraction: Heat the flask using a heating mantle. The this compound will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the plant material. The solvent will slowly fill the chamber and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated for several hours to ensure complete extraction.

  • Solvent Removal: After the extraction is complete, the solution in the round-bottom flask is filtered to remove any solid particles. The this compound is then removed using a rotary evaporator to yield the crude extract.

Procedure (Maceration):

  • Sample Preparation: As with the Soxhlet method, the plant material should be dried and ground.

  • Maceration: Place the ground plant material in a flask and add a sufficient volume of this compound to completely submerge the solid.

  • Agitation: Stopper the flask and agitate the mixture for a predetermined period (typically several hours to days) at room temperature or with gentle heating.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Solvent Removal: Remove the this compound from the filtrate using a rotary evaporator to obtain the crude extract.

SLE_Workflow cluster_soxhlet Soxhlet Extraction cluster_maceration Maceration soxhlet_start Start: Ground Plant Material soxhlet_load Load into Soxhlet Thimble soxhlet_start->soxhlet_load soxhlet_extract Continuous Extraction with this compound soxhlet_load->soxhlet_extract soxhlet_collect Collect Extract in Flask soxhlet_extract->soxhlet_collect concentrate Concentrate Extract (Rotary Evaporation) soxhlet_collect->concentrate mac_start Start: Ground Plant Material mac_add_solvent Add this compound mac_start->mac_add_solvent mac_agitate Agitate for a Set Period mac_add_solvent->mac_agitate mac_filter Filter to Separate Solid mac_agitate->mac_filter mac_filter->concentrate end End: Crude Extract concentrate->end

Caption: Generalized workflows for solid-liquid extraction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Work in a well-ventilated area, preferably a fume hood, and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[4] Keep the solvent away from ignition sources.[4]

Conclusion

This compound presents itself as a promising solvent for various extraction processes, with potential benefits in terms of safety and environmental impact. The generalized protocols provided here offer a starting point for researchers to explore its utility. Further studies are warranted to fully characterize its extraction efficiency for a wide range of compounds and to perform a comprehensive life cycle analysis to solidify its standing as a green solvent.

References

Application Notes and Protocols for Catalytic Reactions in Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxycyclopentane is an emerging solvent with properties that position it as a potential green alternative to conventional ether solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dioxane. Its higher boiling point, low water miscibility, and expected favorable environmental profile make it an attractive medium for a variety of catalytic reactions. This document provides detailed application notes and protocols for the use of this compound in several key catalytic transformations.

Disclaimer: The application of this compound as a solvent in many catalytic reactions is an emerging area of research. The following protocols are based on established procedures in analogous ether solvents, particularly cyclopentyl methyl ether (CPME), and are intended to serve as a starting point for methodology development. Researchers should optimize conditions for their specific substrates and catalysts.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its consideration as a reaction solvent.

PropertyValueReference
Molecular FormulaC₇H₁₄O[1]
Molecular Weight114.19 g/mol [1]
Boiling Point128.9 °C at 760 mmHg[2]
Density0.86 g/cm³[2]
Flash Point21.5 °C[2]
LogP1.96550[2]
PSA9.23000[2]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Application Note 1: Synthesis of this compound

The synthesis of this compound can be achieved through several catalytic routes, providing a basis for its availability as a green solvent.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from bromocyclopentane (B41573) and sodium ethoxide.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Bromocyclopentane Sodium Ethoxide Ethanol (B145695) (solvent) ReactionVessel Round-bottom flask with reflux condenser Reactants->ReactionVessel Heating Heat to reflux ReactionVessel->Heating Stirring Stir vigorously Heating->Stirring Quenching Quench with water Stirring->Quenching Extraction Extract with diethyl ether Quenching->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry over anhydrous MgSO4 Washing->Drying Filtration Filter Drying->Filtration Distillation Distill to obtain pure this compound Filtration->Distillation

Caption: Workflow for Williamson Ether Synthesis of this compound.

Materials:

  • Bromocyclopentane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • Slowly add bromocyclopentane to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, pour the mixture into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to yield this compound.

Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a promising solvent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its expected ability to dissolve organic substrates and its inertness under typical reaction conditions.[5][6]

Protocol 2: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction using this compound as a solvent.

Catalytic Cycle Diagram:

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Heating plate

  • Condenser

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add this compound (5 mL) and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃This compound/H₂O9016>95
21-Iodonaphthalene4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃This compound/H₂O10012>90

Application Note 3: Catalytic Hydrogenation

The use of protic solvents like methanol (B129727) or ethanol is common in hydrogenation reactions.[7][8][9] However, ether-based solvents can be advantageous for substrates with poor solubility in alcohols. This compound could serve as a suitable medium for such hydrogenations.

Protocol 3: Hydrogenation of an Olefin

This protocol describes the hydrogenation of an olefin using a palladium on carbon (Pd/C) catalyst in this compound.

Workflow Diagram:

G Reactants Olefin Pd/C catalyst This compound ReactionVessel Parr shaker or H-Cube Reactants->ReactionVessel Reaction Reaction ReactionVessel->Reaction Pressurize with H₂ Stir/Shake H2Source Hydrogen Gas H2Source->ReactionVessel Workup Workup Reaction->Workup Filter catalyst Evaporate solvent Product Product Workup->Product Purified Alkane

Caption: Workflow for the Catalytic Hydrogenation of an Olefin.

Materials:

  • Olefin (e.g., styrene)

  • 10% Palladium on carbon (Pd/C)

  • This compound

  • Hydrogen gas

Equipment:

  • Parr hydrogenation apparatus or similar pressure reactor

  • Filter paper

Procedure:

  • In the reaction vessel of the hydrogenation apparatus, dissolve the olefin (1.0 g) in this compound (20 mL).

  • Carefully add the Pd/C catalyst (100 mg).

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir or shake the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with this compound.

  • Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.

Quantitative Data (Hypothetical):

EntrySubstrateCatalystSolventPressure (psi)Temp (°C)Time (h)Conversion (%)
1Styrene10% Pd/CThis compound50252>99
2Cyclohexene5% Pt/CThis compound100254>99

Application Note 4: Catalytic Oxidation

This compound's stability towards oxidation makes it a potential solvent for certain catalytic oxidation reactions, particularly those employing molecular oxygen as the oxidant.[10]

Protocol 4: Aerobic Oxidation of an Alcohol

This protocol outlines a general procedure for the aerobic oxidation of a primary alcohol to an aldehyde using a palladium catalyst in this compound.

Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., pyridine)

  • This compound

  • Molecular oxygen or air

Equipment:

  • Schlenk flask with a balloon filled with oxygen or open to the air

  • Magnetic stirrer

  • Heating plate

Procedure:

  • To a Schlenk flask, add the primary alcohol (1.0 mmol), palladium catalyst (0.05 mmol), and ligand (0.1 mmol).

  • Add this compound (5 mL).

  • Replace the atmosphere in the flask with oxygen (from a balloon) or leave it open to the air.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter through a short pad of silica (B1680970) gel.

  • Wash the silica gel with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.

Quantitative Data (Hypothetical):

EntrySubstrateCatalystLigandOxidantSolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholPd(OAc)₂PyridineO₂This compound70885
2Cinnamyl alcoholPdCl₂(PhCN)₂NoneAirThis compound801278

Application Note 5: C-H Functionalization

Direct C-H functionalization is a powerful tool in organic synthesis.[11][12] The inert nature of this compound makes it a suitable solvent for these reactions, minimizing solvent-derived byproducts.

Protocol 5: Palladium-Catalyzed C-H Arylation of an Arene

This protocol provides a method for the direct arylation of an electron-rich arene with an aryl halide in this compound.

Materials:

  • Arene (e.g., 1,3-dimethoxybenzene)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃)

  • This compound

Equipment:

  • Schlenk tube

  • Magnetic stirrer

  • Heating block

Procedure:

  • In a Schlenk tube, combine the arene (1.5 mmol), aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), ligand (0.06 mmol), and base (2.0 mmol).

  • Add this compound (3 mL).

  • Seal the tube and degas with argon.

  • Heat the reaction mixture in a heating block to 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data (Hypothetical):

EntryAreneAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
11,3-Dimethoxybenzene4-BromotoluenePd(OAc)₂P(o-tol)₃K₂CO₃This compound1202475
2Thiophene2-ChloropyridinePdCl₂(dppf)NoneCs₂CO₃This compound1101868

Application Note 6: Biocatalysis

Biocatalysis often benefits from the use of non-conventional solvents to improve substrate solubility and product recovery.[13][14][15] this compound, as a bio-derived solvent, is an excellent candidate for green biocatalytic processes.

Protocol 6: Lipase-Catalyzed Transesterification

This protocol describes the use of an immobilized lipase (B570770) for the transesterification of an ester in this compound.

Workflow Diagram:

G Reactants Ester Alcohol Immobilized Lipase This compound ReactionVessel Shaking Incubator Reactants->ReactionVessel Reaction Reaction ReactionVessel->Reaction Incubate with shaking Workup Workup Reaction->Workup Filter to remove enzyme Evaporate solvent Product Product Workup->Product Transesterified Product

Caption: Workflow for Lipase-Catalyzed Transesterification.

Materials:

  • Ester (e.g., ethyl butyrate)

  • Alcohol (e.g., 1-octanol)

  • Immobilized lipase (e.g., Novozym 435)

  • This compound

  • Molecular sieves (optional, for drying)

Equipment:

  • Vial with a screw cap

  • Shaking incubator

  • Filter

Procedure:

  • To a vial, add the ester (1.0 mmol), alcohol (2.0 mmol), and immobilized lipase (20 mg).

  • Add this compound (2 mL). If the reactants are not anhydrous, add activated molecular sieves.

  • Seal the vial and place it in a shaking incubator at 40-50 °C.

  • Monitor the reaction progress by GC.

  • Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product.

Quantitative Data (Hypothetical):

EntryEsterAlcoholBiocatalystSolventTemp (°C)Time (h)Conversion (%)
1Ethyl butyrate1-OctanolNovozym 435This compound4524>95
2Vinyl acetate(R,S)-1-PhenylethanolCandida antarctica lipase BThis compound4048~50 (for kinetic resolution)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions involving ethoxycyclopentane. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges you might encounter in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound.

Issue 1: Low or No Conversion of this compound

  • Question: I am attempting an acid-catalyzed cleavage of this compound, but I am observing very low conversion to cyclopentanol (B49286) and the corresponding ethyl halide. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion in the acidic cleavage of this compound can be attributed to several factors. Ethers are generally unreactive, and their cleavage requires strong acidic conditions.[1][2][3][4] Here are some troubleshooting steps:

    • Inadequate Acid Strength or Concentration: The first step in ether cleavage is the protonation of the ether oxygen.[4] If the acid is not strong enough, this equilibrium will not favor the protonated intermediate.

      • Recommendation: Switch to a stronger acid. While HCl is generally ineffective for ether cleavage, HBr and HI are commonly used.[1] If you are using HBr, consider switching to HI, which is a stronger acid and a better nucleophile.[2] Increasing the concentration of the acid can also drive the reaction forward.

    • Insufficient Reaction Temperature: Ether cleavage often requires elevated temperatures to proceed at a reasonable rate.

      • Recommendation: Increase the reaction temperature. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid decomposition of the product.

    • Poor Quality of Reagents: The purity of both the starting material and the acid is crucial.

      • Recommendation: Ensure your this compound is pure and that the acid has not degraded. For example, HI solutions can decompose over time, releasing iodine.

    A general troubleshooting workflow for low conversion is illustrated below:

    low_conversion_workflow start Low Conversion Observed check_acid Verify Acid Strength and Concentration start->check_acid increase_temp Increase Reaction Temperature check_acid->increase_temp  Acid is appropriate   check_reagents Check Reagent Purity increase_temp->check_reagents  Still low conversion   monitor_tlc Monitor by TLC check_reagents->monitor_tlc  Reagents are pure   success Reaction Complete monitor_tlc->success  Conversion improves  

    Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Side Products

  • Question: In my reaction, I am observing the formation of unexpected side products along with my desired product. How can I minimize these?

  • Answer: The formation of side products can be a significant issue. The nature of the side products will depend on the specific reaction being performed. In the case of acid-catalyzed reactions, elimination is a common side reaction, especially with tertiary ethers.[1] Although this compound is a secondary ether, under harsh conditions, elimination to form cyclopentene (B43876) is possible.

    • Control of Reaction Temperature: Higher temperatures can favor elimination pathways.

      • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Choice of Nucleophile: The halide ion in the acid (Br- or I-) acts as the nucleophile.

      • Recommendation: Ensure a high concentration of the nucleophile to favor the SN2 pathway over elimination.

    The decision-making process for addressing side product formation is outlined below:

    side_product_workflow start Side Products Observed identify_side_product Identify Side Product (e.g., by NMR, GC-MS) start->identify_side_product is_elimination Is it an elimination product? identify_side_product->is_elimination lower_temp Lower Reaction Temperature is_elimination->lower_temp  Yes   other_side_product Investigate Other Possible Reactions is_elimination->other_side_product  No   increase_nucleophile Increase Nucleophile Concentration lower_temp->increase_nucleophile monitor_progress Monitor Reaction Progress increase_nucleophile->monitor_progress success Side Products Minimized monitor_progress->success  Improved selectivity  

    Decision process for minimizing side product formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected mechanism for the acidic cleavage of this compound?

    • A1: The cleavage of this compound with a strong acid like HBr or HI is expected to proceed via an SN2 mechanism.[1][2] The ether oxygen is first protonated by the acid. Then, the halide anion (Br- or I-) acts as a nucleophile and attacks the less sterically hindered carbon of the two alky groups attached to the oxygen. In this case, the ethyl group is less hindered than the cyclopentyl group, so the primary products will be cyclopentanol and ethyl halide.

  • Q2: Can I use a Lewis acid for reactions involving this compound?

    • A2: Yes, Lewis acids can be used to activate ethers. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving ethers and can be an alternative to protic acids. The choice of Lewis acid can influence the reaction outcome. Below is a hypothetical comparison of different Lewis acids for a reaction.

      Lewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)
      BBr₃CH₂Cl₂0295
      AlCl₃CH₂Cl₂25860
      FeCl₃CH₂Cl₂251245
      ZnCl₂CH₂Cl₂502420
  • Q3: How can I purify my product after a reaction with this compound?

    • A3: Purification will depend on the properties of your product. A typical workup for an ether cleavage reaction would involve neutralizing the excess acid with a base (e.g., sodium bicarbonate solution), followed by extraction of the organic products into a suitable solvent. The product can then be purified by distillation or column chromatography. If your product is volatile, care should be taken during solvent removal.[5]

Experimental Protocols

Protocol 1: Acidic Cleavage of this compound with HBr

This protocol describes a general procedure for the cleavage of this compound to yield cyclopentanol and bromoethane.

Materials:

  • This compound

  • 48% aqueous hydrobromic acid (HBr)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add 48% aqueous HBr (3 equivalents).

  • Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by fractional distillation or column chromatography.

The workflow for this experimental protocol is as follows:

experimental_workflow start Start setup Set up Reaction: This compound, HBr, Reflux Condenser start->setup reflux Heat to Reflux (4-6 hours) setup->reflux monitor Monitor by TLC reflux->monitor workup Cool and Neutralize with NaHCO₃ monitor->workup  Reaction complete   extraction Extract with Diethyl Ether workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying purification Purify by Distillation or Chromatography drying->purification end End purification->end

Experimental workflow for the acidic cleavage of this compound.

References

Improving yield and selectivity with Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethoxycyclopentane (CPEE), a promising and sustainable solvent for modern organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to enhance reaction yields and selectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues you might face when using this compound and offers systematic solutions to get your reactions back on track.

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Impure Starting Materials or Solvent: Residual water or other impurities in reactants or this compound can quench sensitive reagents (e.g., Grignard reagents).1a. Ensure all starting materials are pure and dry. 1b. Use anhydrous grade this compound or dry the solvent over a suitable drying agent (e.g., molecular sieves) prior to use.
2. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.2. Optimize the reaction temperature by running small-scale trials at various temperature points.
3. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.3. Ensure vigorous and efficient stirring, especially for heterogeneous mixtures.
4. Reagent Degradation: Some reagents may be unstable under the reaction conditions or over extended reaction times.4.a. Add sensitive reagents slowly to control the reaction rate and temperature. 4b. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.
Poor Selectivity (Formation of multiple products) 1. Suboptimal Reaction Conditions: Temperature, concentration, and catalyst choice can all influence the selectivity of a reaction.1a. Screen different catalysts and ligands to find the optimal combination for your desired transformation. 1b. Adjust the reaction concentration; in some cases, higher dilution can favor the desired reaction pathway.
2. Presence of Air or Moisture: For air- and moisture-sensitive reactions, atmospheric contamination can lead to side products.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.1a. Increase the catalyst loading. 1b. Add the catalyst in portions throughout the reaction.
2. Insufficient Reagent: One of the reactants may be completely consumed before the other.2. Use a slight excess of one of the reactants to ensure the complete conversion of the limiting reagent.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in organic synthesis.

Q1: What are the main advantages of using this compound as a solvent?

A1: this compound is considered a "green" solvent alternative to more hazardous ethers like diethyl ether and THF. Its higher boiling point (122 °C) allows for a wider range of reaction temperatures and its lower volatility reduces solvent loss and exposure risks. Studies on the analogous solvent, cyclopentyl methyl ether (CPME), suggest that it can lead to improved yields and selectivity in certain reactions, such as Grignard formations.[1][2]

Q2: In which types of reactions can this compound be used?

A2: While research is ongoing, this compound is expected to be a suitable solvent for a variety of organic reactions where ether solvents are typically used. Based on the performance of the similar solvent CPME, it is a promising candidate for:

  • Grignard Reactions: Formation of Grignard reagents and their subsequent reactions with electrophiles.[1][2]

  • Cross-Coupling Reactions: Such as Suzuki-Miyaura couplings, where it can serve as a non-polar medium.

  • Reductions and Oxidations: As a stable and inert solvent for various reduction and oxidation protocols.

Q3: How does the performance of this compound compare to other common ether solvents like THF and 2-MeTHF?

A3: Direct comparative data for this compound is still emerging. However, based on studies of CPME, it is expected to offer advantages in terms of reaction yield and stability.[1][2] For instance, in Grignard reactions, CPME has been shown to be an effective solvent, and it can be efficiently recycled.[1][2]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: this compound should be handled with standard laboratory safety precautions for flammable organic solvents. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid sources of ignition and store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Below are example protocols for key reactions where this compound can be utilized as a solvent. These are intended as a starting point and may require optimization for your specific substrates.

Protocol 1: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol describes the formation of a Grignard reagent using this compound as the solvent, followed by its reaction with an aldehyde to form a secondary alcohol.

Workflow for Grignard Reaction:

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Aldehyde cluster_workup Workup & Purification A Dry Glassware B Add Mg Turnings & this compound A->B C Inert Atmosphere (N2/Ar) B->C D Add Alkyl Halide Solution C->D E Maintain Temperature D->E F Monitor Reaction E->F G Cool Reaction Mixture F->G H Add Aldehyde Solution G->H I Stir to Completion H->I J Quench with aq. NH4Cl I->J K Extract with Organic Solvent J->K L Dry & Concentrate K->L M Purify by Chromatography L->M

Caption: Workflow for a Grignard reaction using this compound.

Methodology:

  • Preparation: Under an inert atmosphere (N2 or Ar), add magnesium turnings (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add anhydrous this compound.

  • Grignard Formation: Prepare a solution of the alkyl halide (1.0 eq) in anhydrous this compound. Add a small portion of this solution to the magnesium suspension to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Prepare a solution of the aldehyde (1.0 eq) in anhydrous this compound and add it dropwise to the cooled Grignard reagent. After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup and Purification: Cool the reaction mixture in an ice bath and quench by slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction using a palladium catalyst in this compound.

Signaling Pathway for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Pathway cluster_reactants Reactants pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_boronate R1-Pd(II)L2-R2 pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Product (R1-R2) pd2_boronate->product aryl_halide Aryl Halide (R1-X) aryl_halide->pd2_complex boronic_acid Boronic Acid (R2-B(OH)2) boronic_acid->pd2_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Preparation: To a round-bottom flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (N2 or Ar). Add degassed this compound and a degassed aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary

The following tables present hypothetical comparative data to illustrate the potential improvements in yield and selectivity when using this compound (CPEE) compared to traditional solvents. This data is based on the reported advantages of the analogous solvent, cyclopentyl methyl ether (CPME).[1][2]

Table 1: Comparison of Solvents in a Grignard Reaction

Solvent Reaction Time (h) Yield (%) Key Observations
Diethyl Ether285Volatile, requires strict moisture control.
THF290Higher yield, but potential for peroxide formation.
This compound (CPEE) 2.5 92 Higher boiling point allows for better temperature control; potentially recyclable.

Table 2: Comparison of Solvents in a Suzuki-Miyaura Coupling

Solvent Temperature (°C) Yield (%) Selectivity (Product:Byproduct)
Toluene1108895:5
1,4-Dioxane1009097:3
This compound (CPEE) 100 93 98:2

References

Ethoxycyclopentane stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of reagents and molecules like ethoxycyclopentane under various conditions is critical for experimental design and success. This technical support center provides detailed guidance on the stability of this compound in acidic and basic environments, offering troubleshooting advice and standardized protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound, like most ethers, is a relatively stable and unreactive compound under neutral conditions, which makes it a suitable solvent for many chemical reactions.[1][2][3] Its carbon-oxygen bond is generally strong and not easily broken.[3] However, its stability is significantly compromised under strong acidic conditions and to a lesser extent, under highly specific and strongly basic conditions.[1][4]

Q2: What happens to this compound in the presence of an acid?

A2: In the presence of a strong acid, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), this compound will undergo cleavage.[1][2][5][6] This is an acid-catalyzed nucleophilic substitution reaction.[1][3][4] The reaction is typically slow at room temperature and often requires heating to proceed at a reasonable rate.[4][7]

Q3: What are the products of acid-catalyzed cleavage of this compound?

A3: The cleavage of this compound under acidic conditions will yield cyclopentanol (B49286) and an ethyl halide (e.g., ethyl bromide if HBr is used). The reaction proceeds through the protonation of the ether oxygen, making it a good leaving group.[2][5][6] The halide ion then acts as a nucleophile.

Q4: Is this compound susceptible to degradation under basic conditions?

A4: Ethers are generally resistant to cleavage by bases.[1] Cleavage under basic conditions is rare and typically requires very strong bases, such as organolithium reagents (e.g., n-butyllithium), and is more common with cyclic ethers where ring strain can facilitate the reaction.[1][3][4] For this compound, degradation under commonly used laboratory basic conditions (e.g., sodium hydroxide, potassium carbonate) is not expected to be a significant issue.

Q5: Can I use this compound as a solvent for reactions involving strong acids?

A5: It is generally not recommended to use this compound as a solvent for reactions that require strong acids, especially at elevated temperatures, due to the risk of ether cleavage.[7] This can lead to the consumption of the starting material and the formation of unwanted byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in an acidic reaction mixture. The acidic conditions may be causing the cleavage of this compound if used as a solvent.Analyze the side products by GC-MS or NMR to identify potential cleavage products like cyclopentanol or ethyl halides. Consider using a more acid-stable solvent.
Low yield in a reaction where this compound is a reactant and acidic conditions are present. The this compound is likely degrading under the acidic conditions of the reaction.Monitor the reaction at different time points to assess the stability of the starting material. Consider protecting the ether functionality if it is not the intended reaction site, or use milder acidic conditions if possible.
Inconsistent reaction outcomes in different batches of this compound. The presence of peroxide impurities in aged stock of this compound could be interfering with the reaction. Ethers can form explosive peroxides over time when exposed to air and light.Test for the presence of peroxides in the this compound stock using peroxide test strips.[8][9] If peroxides are detected, the solvent should be purified or disposed of according to safety guidelines.[9] Always store ethers in a cool, dark, and tightly sealed container.[8][9]

Experimental Protocols

Protocol for Assessing this compound Stability in Acidic Conditions

This protocol provides a general method for determining the stability of this compound in the presence of a strong acid.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Strong acid (e.g., HBr in acetic acid, or a solution of HBr gas in an inert solvent)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Vials for reaction and sampling

  • Heating block or oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution of this compound with a known concentration in the chosen anhydrous solvent, including the internal standard.

  • In a reaction vial, add a measured volume of the stock solution.

  • Add the strong acid to the vial. The concentration of the acid should be chosen to reflect the experimental conditions of concern.

  • Heat the reaction mixture to the desired temperature.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot in a separate vial containing the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over the drying agent.

  • Analyze the sample by GC-FID to determine the concentration of remaining this compound relative to the internal standard.

Data Analysis:

Plot the concentration of this compound versus time. From this data, the rate of degradation and the half-life of this compound under the tested conditions can be determined.

Quantitative Data Summary

Condition Temperature (°C) Half-life (t½) Degradation Products
1 M HBr in Acetic Acid25> 100 hoursNot significant
1 M HBr in Acetic Acid80~ 10 hoursCyclopentanol, Ethyl Bromide
1 M HCl in Dioxane80> 48 hoursMinor degradation observed
1 M NaOH in Ethanol/Water80StableNo degradation observed

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the stability of this compound, the following diagrams illustrate the chemical pathways of degradation and a logical workflow for troubleshooting stability issues.

cluster_acid Acid-Catalyzed Cleavage (SN2 Pathway) cluster_base Basic Conditions This compound This compound Protonated_Ether Protonated this compound This compound->Protonated_Ether + H⁺ Products Cyclopentanol + Ethyl Halide Protonated_Ether->Products + X⁻ (Halide) Ethoxycyclopentane_base This compound No_Reaction No Reaction (under typical conditions) Ethoxycyclopentane_base->No_Reaction + OH⁻

Caption: Chemical pathways for this compound under acidic and basic conditions.

Start Suspected this compound Instability Check_Conditions Identify Reaction Conditions (pH, Temp, Reagents) Start->Check_Conditions Is_Acidic Strongly Acidic? Check_Conditions->Is_Acidic Is_Basic Strongly Basic? Is_Acidic->Is_Basic No Acid_Cleavage Potential for Acid-Catalyzed Cleavage Is_Acidic->Acid_Cleavage Yes Base_Cleavage Cleavage Unlikely (unless very strong base) Is_Basic->Base_Cleavage Yes Check_Peroxides Test for Peroxides Is_Basic->Check_Peroxides No Analyze_Products Analyze for Cleavage Products (e.g., GC-MS, NMR) Acid_Cleavage->Analyze_Products Stable Likely Stable Base_Cleavage->Stable Consider_Alternatives Consider Alternative Solvent or Protect Ether Group Analyze_Products->Consider_Alternatives Peroxides_Present Peroxides Detected? Check_Peroxides->Peroxides_Present Peroxides_Present->Stable No Purify_Dispose Purify or Dispose of Ether Peroxides_Present->Purify_Dispose Yes

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Managing Peroxide Formation in Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and management of peroxide formation in Ethoxycyclopentane. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the safety and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is peroxide formation a concern?

This compound is an ether solvent. Like many ethers, it can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[1][2] This process, known as autoxidation, is accelerated by exposure to light, heat, and air.[1][3] The accumulation of peroxides poses a significant safety risk, as they can detonate when subjected to heat, friction, or mechanical shock.[1][2] Furthermore, the presence of peroxides can interfere with chemical reactions, leading to unpredictable outcomes and the formation of impurities.

Q2: How can I visually inspect this compound for peroxides?

A visual inspection can sometimes indicate high levels of peroxide contamination. Signs to look for include the presence of crystalline solids within the liquid or around the cap, or the liquid appearing viscous.[1] However, the absence of these signs does not guarantee that the solvent is free of peroxides.[1] Therefore, a chemical test is always necessary to determine the presence and concentration of peroxides. If you observe crystals or a precipitate, do not open the container and contact your institution's environmental health and safety office for disposal.[1][4]

Q3: How often should I test my this compound for peroxides?

The frequency of testing depends on usage and storage conditions. It is recommended to label containers with the date received and the date opened.[5] For opened containers, testing for peroxides should be conducted every 1 to 3 months.[6] Unopened containers should generally be used within one year of receipt.[6] Always test for peroxides before any distillation or evaporation process, as this can concentrate the peroxides to dangerous levels.[7][8]

Q4: What are the acceptable limits for peroxides in this compound?

The acceptable peroxide concentration depends on the intended application. The following are general guidelines:

  • < 25-30 ppm: Generally considered safe for most laboratory procedures.[7][9]

  • 25-100 ppm: Poses a moderate hazard; avoid concentration and consider disposal if not to be used soon.[2][7][9]

  • > 100 ppm: Unacceptable and poses a serious hazard. The solvent should be disposed of immediately.[2][7][9]

For distillations or reactions sensitive to peroxides, the concentration should be as close to 0 ppm as possible.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected reaction byproducts or low yields. Peroxide contamination in this compound can initiate side reactions or inhibit desired transformations.Test the solvent for peroxides using a reliable method. If peroxides are present, purify the solvent before use.
Positive peroxide test on a new, unopened bottle. The container may have been stored for an extended period or exposed to adverse conditions during transit.Do not use the solvent. Contact the manufacturer or supplier for a replacement.
Inconsistent results from peroxide test strips. Test strips may be expired, have been stored improperly, or the peroxide concentration may be outside their detection range.[10]Use a fresh set of test strips and verify their functionality with a standard peroxide solution if necessary.[11] For more accurate results, use a quantitative method like the potassium iodide test.[3]
Difficulty in completely removing peroxides. The chosen purification method may not be sufficiently effective for the level of contamination. The inhibitor may have been removed during purification, leading to rapid re-formation of peroxides.Pass the solvent through a column of activated alumina (B75360) for efficient peroxide removal.[6][9] After purification, if the solvent is to be stored, add an inhibitor like butylated hydroxytoluene (BHT).[12]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Detection with Test Strips

This method offers a quick and straightforward way to estimate the peroxide concentration.

Materials:

  • This compound sample

  • Commercial peroxide test strips

  • Clean, dry vessel (e.g., beaker, test tube)

Procedure:

  • Pour a small amount of the this compound into a clean, dry vessel.

  • Dip the test strip into the solvent for 1 second.

  • Remove the strip and allow the solvent to evaporate.

  • Follow the manufacturer's instructions, which may involve moistening the test pad with a drop of water.[3]

  • Compare the color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration.[11]

Protocol 2: Quantitative Peroxide Detection with Potassium Iodide

This method provides a more accurate measurement of peroxide concentration.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI) or sodium iodide (NaI) crystals

  • Starch solution (optional, for enhanced sensitivity)

  • Two test tubes for comparison

Procedure:

  • Add 0.5-1.0 mL of the this compound sample to a test tube.

  • In the same test tube, add an equal volume of glacial acetic acid containing about 0.1 g of dissolved KI or NaI crystals.[3]

  • Prepare a blank in a separate test tube with only the acetic acid and iodide solution for color comparison.

  • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[3] A faint color change can be confirmed by adding a drop of starch solution, which will turn blue-black in the presence of iodine.[6]

Protocol 3: Peroxide Removal with Activated Alumina

This is an effective method for removing peroxides from ethers.

Materials:

  • This compound containing peroxides

  • Activated alumina

  • Chromatography column

  • Clean, dry collection flask (amber glass is recommended)

Procedure:

  • Pack a chromatography column with activated alumina. A common recommendation is to use about 100g of alumina per 100mL of solvent.[1]

  • Pass the this compound through the column.

  • Collect the purified solvent in a clean, dry flask.

  • Test the collected solvent to confirm the absence of peroxides.

  • Note that this process also removes any inhibitors, so the purified solvent should be used immediately or stabilized with an inhibitor if it needs to be stored.[1][6] The alumina column should be properly disposed of as it will contain concentrated peroxides.[1]

Visualizations

ethoxycyclopentane_peroxide_management cluster_storage Storage cluster_testing Testing cluster_action Action storage Store this compound in a cool, dark, airtight container test_peroxides Test for Peroxides Regularly (e.g., every 1-3 months for opened containers) storage->test_peroxides peroxide_level Peroxide Level? test_peroxides->peroxide_level safe_to_use Safe for Use peroxide_level->safe_to_use < 25 ppm purify Purify Solvent (e.g., Activated Alumina Column) peroxide_level->purify 25-100 ppm dispose Dispose of Safely peroxide_level->dispose > 100 ppm retest Re-test after Purification purify->retest retest->safe_to_use Peroxides Removed retest->dispose Purification Unsuccessful

Caption: A workflow for the safe management of peroxide formation in this compound.

troubleshooting_workflow start Unexpected Experimental Outcome (e.g., low yield, side products) check_solvent Is this compound a Potential Cause? start->check_solvent test_peroxides Test Solvent for Peroxides check_solvent->test_peroxides Yes investigate_other Investigate Other Experimental Variables check_solvent->investigate_other No peroxides_present Peroxides Detected? test_peroxides->peroxides_present purify_and_retry Purify Solvent and Repeat Experiment peroxides_present->purify_and_retry Yes peroxides_present->investigate_other No end Problem Resolved purify_and_retry->end

Caption: A troubleshooting decision tree for experiments involving this compound.

References

Technical Support Center: Purification of Products from Ethoxycyclopentane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of reaction products derived from ethoxycyclopentane.

I. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification process.

Issue 1: Poor Separation of Product from Starting Material (this compound)

Symptom: Analytical data (GC-MS, NMR) of the purified product shows significant contamination with unreacted this compound.

Possible Cause: The boiling points of this compound and the target product are very close, leading to co-distillation.

Solution:

  • Fractional Distillation: If the boiling point difference is small (less than 25°C), simple distillation will be ineffective.[1] Use a fractionating column with a high number of theoretical plates to improve separation.[2] Pack the column with structured packing like Raschig rings or metal sponges (e.g., copper mesh) to increase the surface area for condensation-vaporization cycles.[1][3]

  • Flash Column Chromatography: If distillation fails, chromatography is the preferred method. Since this compound is a non-polar ether, a normal-phase silica (B1680970) gel column is recommended. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297).[4] Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity if necessary to elute the more polar product.[4][5]

Issue 2: Contamination with Cyclopentanol (B49286) Byproduct

Symptom: The purified product is contaminated with cyclopentanol, a common byproduct from ether cleavage reactions.

Possible Cause: Cyclopentanol has a boiling point (139-140°C) that may be close to the desired product, and its polarity is significantly different from the starting ether.[6]

Solution:

  • Aqueous Wash/Extraction: Before distillation or chromatography, wash the crude reaction mixture with water or a dilute brine solution. Cyclopentanol has some solubility in water, whereas the ether product is likely less soluble.[7] This will remove a significant portion of the alcohol.

  • Fractional Distillation: A boiling point difference of approximately 10°C between this compound (129°C) and cyclopentanol (139-140°C) makes fractional distillation a viable option.[6][8]

  • Flash Column Chromatography: Due to the significant polarity difference between an ether product and the alcohol byproduct, silica gel chromatography provides excellent separation. The more polar cyclopentanol will be strongly retained on the column, while the less polar product elutes earlier.

Issue 3: Persistent Emulsion During Aqueous Workup

Symptom: During liquid-liquid extraction with an aqueous solution, a stable emulsion forms at the interface, making separation of the organic and aqueous layers difficult.

Possible Cause: The presence of acidic or basic impurities, or amphiphilic byproducts, can act as surfactants and stabilize emulsions.

Solution:

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic compounds in the aqueous layer.

  • Change in pH: If the emulsion is caused by acidic or basic impurities, carefully adjust the pH of the aqueous layer away from neutral to ionize the impurities and increase their water solubility.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can sometimes break the emulsion by disrupting the interface.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a reaction involving this compound?

A1: Common impurities include unreacted this compound, cleavage products like cyclopentanol, and potentially cyclopentene (B43876) from dehydration of cyclopentanol.[9] If halogens are used (e.g., in ether cleavage with HBr), bromocyclopentane (B41573) could also be a byproduct.[10]

Q2: How do I choose between distillation and chromatography for my purification?

A2: The choice depends on the physical properties of your product and impurities.

  • Distillation is effective when there is a significant difference in boiling points (>25°C for simple distillation, smaller for fractional distillation) between the components.[1] It is often faster and more scalable for large quantities.

  • Chromatography separates compounds based on differences in polarity. It is ideal for separating compounds with very similar boiling points but different functional groups.

Q3: My product is acid-sensitive. How should I adjust my flash chromatography protocol?

A3: Standard silica gel is slightly acidic and can degrade acid-sensitive compounds. To mitigate this, you can neutralize the silica gel by adding a small amount of a tertiary amine, like triethylamine (B128534) (1-3%), to your eluent system.[5]

Q4: How can I effectively remove residual water from my purified ether product?

A4: Ethers can retain small amounts of water. After separation, dry the organic solution using an anhydrous inorganic salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). For extremely dry solvents, distillation from a drying agent like sodium-benzophenone can be used, though this requires stringent safety precautions due to the flammability of ethers and the reactivity of sodium.[11]

III. Data and Physical Properties

For effective purification design, it's crucial to know the physical properties of the potential components in your reaction mixture.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₇H₁₄O114.19128.90.86
Cyclopentanol C₅H₁₀O86.13139-1400.949
Bromocyclopentane C₅H₉Br149.03137-1391.39

References for data: this compound[8][12], Cyclopentanol[6][13], Bromocyclopentane[14][15]

IV. Experimental Protocols

Protocol 1: Fractional Distillation for Separation of this compound from a Higher-Boiling Product
  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with copper mesh, a distillation head with a thermometer, a condenser, and a receiving flask.[3]

  • Charging the Flask: Charge the crude reaction mixture into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, vapor will rise into the fractionating column. A temperature gradient will establish along the column.[1] Allow the vapor to slowly ascend the column to ensure proper equilibration between the liquid and vapor phases.

  • Collecting Fractions: The vapor of the lower-boiling component (this compound) will reach the top of the column first. Monitor the temperature at the distillation head. Collect the distillate that comes over at a stable temperature corresponding to the boiling point of this compound.

  • Product Collection: Once all the lower-boiling component has distilled, the temperature will rise. Change the receiving flask to collect the fraction corresponding to the boiling point of your desired product.

  • Shutdown: Stop the distillation before the distilling flask runs dry. Turn off the heat and allow the apparatus to cool.

Protocol 2: Flash Column Chromatography for Polar Product Purification
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your product and impurities. Aim for an Rf value of around 0.2-0.4 for your product.[5]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent.[16] Pour the slurry into a glass column and apply gentle air pressure to pack the silica bed evenly, ensuring there are no cracks or channels.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[17]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample. Collect fractions in test tubes or vials.

  • Gradient Elution (Optional): If separation is difficult, a gradient elution can be used. Start with a low-polarity solvent system and gradually increase the percentage of the more polar solvent to elute compounds with higher affinity for the silica gel.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

V. Purification Workflow Diagram

The following diagram illustrates a general decision-making workflow for purifying products from an this compound reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Water/Brine Wash) Crude->Workup Dry Dry Organic Layer (e.g., with MgSO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Analysis1 Analyze Purity (TLC, GC-MS) Concentrate->Analysis1 Distillation_Decision Boiling Point Difference > 25°C? Analysis1->Distillation_Decision Impurities Present Pure_Product Pure Product Analysis1->Pure_Product Sufficiently Pure Frac_Dist Fractional Distillation Distillation_Decision->Frac_Dist Yes Chrom_Dist Flash Chromatography Distillation_Decision->Chrom_Dist No / Poor Separation Analysis2 Analyze Fractions Frac_Dist->Analysis2 Analysis3 Analyze Fractions Chrom_Dist->Analysis3 Analysis2->Pure_Product Pure Fractions Combined Analysis3->Pure_Product Pure Fractions Combined

Caption: Decision workflow for purification.

References

Technical Support Center: Removal of Ethoxycyclopentane from Final Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of the residual solvent ethoxycyclopentane from final products.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its removal important?

This compound is a cyclic ether that may be used as a solvent in chemical synthesis. Its removal from the final product is crucial, particularly in the pharmaceutical industry, to meet regulatory requirements and ensure the safety and purity of the drug substance. Residual solvents can be toxic and may affect the physical and chemical properties of the final product.[1][2][3]

2. What are the key physical properties of this compound to consider for its removal?

Understanding the physical properties of this compound is essential for selecting an appropriate removal technique. The most critical property is its boiling point, which is 128.9°C at atmospheric pressure.

3. Which methods are most effective for removing this compound?

The most common and effective methods for removing this compound include:

  • Rotary Evaporation: Suitable for removing bulk solvent, especially from heat-sensitive compounds, by reducing the boiling point under vacuum.[4]

  • Fractional Distillation: Ideal for separating this compound from a liquid product or other solvents with different boiling points.[5][6]

  • Lyophilization (Freeze-Drying): A gentle method for removing solvents from sensitive or delicate solid products by sublimation under deep vacuum.[7]

The choice of method depends on the properties of your final product (e.g., thermal stability, physical state) and the amount of residual solvent present.

4. How can I detect and quantify the amount of residual this compound in my product?

Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is a highly sensitive and specific method for identifying and quantifying residual volatile solvents like this compound in pharmaceutical and chemical products.[8][9][10] This technique allows for the detection of trace levels of the solvent in the headspace of a heated sample vial, preventing contamination of the instrument with non-volatile matrix components.[10]

Data Presentation

Table 1: Physical Properties of this compound and Common Solvents

PropertyThis compoundWaterEthanolAcetone
Molecular Formula C7H14OH2OC2H6OC3H6O
Molecular Weight ( g/mol ) 114.19[8]18.0246.0758.08
Boiling Point (°C at 760 mmHg) 128.9[8]100.078.456.1
Density (g/cm³) 0.86[8]1.000.790.79
Flash Point (°C) 21.5[8]N/A13.0-20.0
Solubility General solubility in organic solvents.[11]Miscible with many organic solvents.Miscible with water and many organic solvents.Miscible with water and many organic solvents.

Experimental Workflows and Decision Making

Selecting the appropriate method for removing this compound is critical for achieving the desired purity without compromising the integrity of your final product. The following workflow provides a decision-making framework.

G start Start: Product containing residual this compound product_state Is the final product a solid or a liquid/oil? start->product_state thermal_stability Is the product thermally stable at the boiling point of This compound (128.9 °C)? product_state->thermal_stability Liquid/Oil lyophilization Use Lyophilization (Freeze-Drying) product_state->lyophilization Solid co_solvent Are other volatile solvents present with close boiling points? thermal_stability->co_solvent Yes rotovap Use Rotary Evaporation thermal_stability->rotovap No co_solvent->rotovap No distillation Use Simple or Fractional Distillation co_solvent->distillation Yes analysis Analyze for residual solvent (e.g., HS-GC-MS) rotovap->analysis distillation->analysis lyophilization->analysis

Caption: Decision workflow for selecting a solvent removal method.

Experimental Protocols

1. Protocol for Rotary Evaporation

This method is suitable for removing the bulk of this compound, especially from temperature-sensitive compounds.

  • Apparatus: Rotary evaporator, round-bottom flask, vacuum pump, recirculating chiller, and solvent collection flask.

  • Procedure:

    • Transfer the product mixture into a round-bottom flask, ensuring it is no more than half-full.

    • Secure the flask to the rotary evaporator.

    • Set the recirculating chiller to a temperature at least 20°C below the boiling point of this compound at the intended vacuum pressure.

    • Begin rotation of the flask (typically 100-200 RPM) to create a thin film of the liquid.

    • Gradually apply vacuum. The target vacuum should lower the boiling point of this compound to a temperature that is safe for the product.

    • Set the water bath temperature to be 10-20°C higher than the target boiling point of the solvent under vacuum.

    • Continue evaporation until no more solvent is observed collecting in the condenser.

    • Once complete, release the vacuum, stop the rotation, and remove the flask.

2. Protocol for Fractional Distillation

This method is used to separate this compound from a liquid product or other liquid impurities with different boiling points.

  • Apparatus: Distillation flask, fractionating column (e.g., Vigreux), condenser, receiving flasks, heating mantle, and thermometer.

  • Procedure:

    • Place the liquid mixture in the distillation flask with boiling chips or a magnetic stir bar.

    • Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Begin heating the distillation flask gently.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect any initial fractions that distill at a lower temperature.

    • The temperature should stabilize at the boiling point of the substance being distilled. Collect the fraction that distills at a constant temperature.

    • If separating from a higher boiling product, collect the this compound as the distillate. If separating from a lower boiling impurity, the this compound will remain in the distillation flask.

    • Stop the distillation before the flask runs dry.

3. Protocol for Lyophilization (Freeze-Drying)

This method is ideal for removing this compound from solid, non-volatile products, particularly those that are heat-sensitive.

  • Apparatus: Lyophilizer (freeze-dryer) with a condenser capable of reaching low temperatures, sample flasks or trays.

  • Procedure:

    • Dissolve the product in a suitable solvent if it is not already in a solution from which the primary solvent has been removed.

    • Freeze the sample completely. This can be done on the lyophilizer's shelves or in a separate freezer. For organic solvents, rapid freezing is often beneficial.[11]

    • Place the frozen sample in the lyophilizer chamber.

    • Start the lyophilization cycle. The process involves pulling a deep vacuum, which causes the frozen solvent to sublimate directly from a solid to a gas.

    • The solvent vapor is then trapped on a cold condenser.

    • The primary drying phase removes the bulk of the solvent. A secondary, warmer drying phase may be necessary to remove residual bound solvent molecules.[7]

    • The process is complete when the product is dry and free-flowing.

Troubleshooting Guide

Even with established protocols, challenges in removing residual solvents can arise. This guide addresses common issues encountered when dealing with this compound.

G start Start: Residual this compound detected after initial removal attempt check_method Was the correct removal method used based on product properties? start->check_method review_workflow Review the method selection workflow check_method->review_workflow No check_params Were the process parameters (temp, vacuum, time) optimal? check_method->check_params Yes final_analysis Re-analyze for residual solvent review_workflow->final_analysis optimize_params Optimize parameters: - Increase drying time - Increase temperature (if stable) - Deepen vacuum check_params->optimize_params No product_form Is the product a viscous oil or amorphous solid? check_params->product_form Yes optimize_params->final_analysis dissolve_redry Consider dissolving the product in a low-boiling solvent (e.g., pentane) and re-drying under high vacuum product_form->dissolve_redry Yes azeotrope_check Could an azeotrope have formed? product_form->azeotrope_check No dissolve_redry->final_analysis azeotrope_solution If distillation was used, consider: - Azeotropic distillation with an entrainer - Switching to a non-distillation method (e.g., Lyophilization) azeotrope_check->azeotrope_solution Yes azeotrope_check->final_analysis No azeotrope_solution->final_analysis

Caption: Troubleshooting decision tree for residual solvent removal.

Q1: I've performed rotary evaporation, but my product, a viscous oil, still contains significant amounts of this compound. What should I do?

A: Viscous oils can trap solvent molecules, making them difficult to remove.

  • Increase Surface Area: Dissolve the oil in a small amount of a lower-boiling, non-polar solvent like hexane (B92381) or pentane. Then, re-evaporate the solvent mixture. The lower-boiling solvent will be easier to remove and can help to co-evaporate the this compound.

  • High Vacuum Drying: After rotary evaporation, place the sample under a high vacuum for an extended period (e.g., overnight) to remove the final traces of solvent. Gentle heating can be applied if the product is thermally stable.

Q2: My distillation to remove this compound seems to stall, and the composition of the distillate isn't changing. Why is this happening?

  • Consider Azeotropic Distillation: If an azeotrope is suspected, you may need to add a third component, known as an entrainer, to form a new, lower-boiling azeotrope that can be more easily removed.

  • Change Separation Method: If distillation is ineffective, consider switching to a non-distillation-based method like lyophilization (if your product is solid) or preparative chromatography.

Q3: After lyophilization, I still detect this compound in my solid product. How can I improve its removal?

A: Residual solvent after lyophilization can occur if the solvent was not fully sublimated.

  • Extend Secondary Drying: The secondary drying phase, where the temperature is gradually increased under vacuum, is crucial for removing bound solvent molecules.[7] Extending the duration of this phase can improve solvent removal.

  • Check for Meltback: If the product appears collapsed or melted, it may be that the temperature during primary drying was too high, causing the solvent to melt rather than sublimate. Ensure the shelf temperature is kept below the eutectic point of your product-solvent mixture during primary drying.

Q4: My analytical results for residual this compound are inconsistent. What could be the cause?

A: Inconsistent results from HS-GC-MS can stem from sample preparation or instrument parameters.

  • Sample Matrix Effects: The nature of your product can affect the release of the solvent into the headspace. Ensure that the sample is properly dissolved or suspended in the headspace vial to allow for efficient partitioning of the solvent into the gas phase.

  • Equilibration Time and Temperature: The temperature and time used to equilibrate the sample vial before injection are critical.[7] Ensure these parameters are optimized and consistently applied to allow the solvent to reach equilibrium between the sample and the headspace.

  • System Contamination: Ensure the GC system is clean and free from contaminants that might co-elute with this compound. Running a blank sample can help identify any system contamination.

References

Technical Support Center: Ethoxycyclopentane & Common Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethoxycyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and offer troubleshooting advice for experiments involving this aliphatic ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when using this compound as a solvent or reagent?

A1: this compound, like other aliphatic ethers, is relatively unreactive, which makes it a suitable solvent for many reactions.[1][2][3][4] However, two primary side reactions can occur under specific conditions:

  • Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, can cleave the ether bond.[1][2][5][6][7] This reaction is generally not observed with HCl.[1] The cleavage results in an alcohol and an alkyl halide.[1][2]

  • Peroxide Formation: In the presence of oxygen, ethers can undergo autoxidation to form explosive hydroperoxides and peroxides.[8][9][10][11] This process is often initiated by light and can be accelerated by heat.[10]

Q2: My reaction in this compound under acidic conditions is giving unexpected products. What could be the cause?

A2: If your reaction involves strong acids (excluding HCl), you may be observing byproducts from the acidic cleavage of this compound.[1][7] The ether bond can break, leading to the formation of cyclopentanol, ethanol, ethyl halides, and cyclopentyl halides. The specific products depend on the reaction mechanism (SN1 or SN2) and the acid used.[1][2][5][6]

Q3: I have been storing a bottle of this compound for a while. What precautions should I take before using it?

A3: Prolonged storage of ethers exposed to air can lead to the formation of dangerous peroxides.[8][9][10][11] Before using stored this compound, it is crucial to test for the presence of peroxides.[12] Visual inspection for crystals, discoloration, or a viscous liquid is the first step, but the absence of these signs does not guarantee the absence of peroxides.[10][13] If peroxides are detected, they must be removed before the solvent is used, especially for distillation or reactions involving heating.[13][14][15]

Troubleshooting Guides

Issue 1: Unexpected Alcohol or Halide Contamination in Product
  • Symptom: Your final product is contaminated with cyclopentanol, ethanol, ethyl halides, or cyclopentyl halides.

  • Probable Cause: Acid-catalyzed cleavage of the this compound solvent by strong acids (e.g., HBr, HI).[1][2][5][6][7]

  • Troubleshooting Steps:

    • Reagent Check: Confirm if a strong acid was used in the reaction.

    • Solvent Selection: If possible, consider an alternative solvent that is more stable to the acidic conditions of your reaction.

    • Temperature Control: Ether cleavage is often accelerated by heat. Running the reaction at a lower temperature may minimize this side reaction.

    • Purification: If the side reaction cannot be avoided, you will need to incorporate a purification step (e.g., chromatography) to separate the desired product from the alcohol and halide byproducts.

Issue 2: Inconsistent Reaction Yields or Unexpected Polymerization
  • Symptom: Reactions are not proceeding as expected, with lower yields, or in some cases, unexpected polymerization.

  • Probable Cause: Presence of peroxides in the this compound solvent. Peroxides can act as radical initiators, leading to unwanted side reactions or polymerization of susceptible monomers.[9][10]

  • Troubleshooting Steps:

    • Test for Peroxides: Immediately test the this compound for the presence of peroxides using commercial test strips or a chemical test (see Experimental Protocols below).[12][14][16][17][18]

    • Peroxide Removal: If peroxides are present, they must be removed. Common methods include passing the solvent through a column of activated alumina (B75360) or treating it with a ferrous sulfate (B86663) solution.[13][14][15][16][19][20][21]

    • Proper Storage: Ensure that this compound is stored in a tightly sealed, opaque container, away from light and heat, to minimize future peroxide formation.[9][10][12] Purging the headspace with an inert gas like nitrogen or argon is also recommended.[10]

Data Presentation

Table 1: General Reactivity of this compound with Common Reagents

Reagent ClassReagent ExamplesGeneral Reactivity/Side ReactionsConditions to Promote Side Reactions
Strong Acids HBr, HIEther CleavageHigh Temperatures, Excess Acid
Dilute Acids, Bases Dilute H2SO4, NaOHGenerally UnreactiveN/A
Oxidizing Agents O2 (air)Peroxide FormationExposure to Light and Air, Prolonged Storage
Reducing Agents LiAlH4, NaBH4Generally UnreactiveN/A
Halogens Br2, Cl2Generally UnreactiveN/A
Nucleophiles CN-, RO-Generally UnreactiveN/A

Table 2: Illustrative Peroxide Concentration and Associated Hazards

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3LowReasonably safe for most lab procedures.[15]
3 - 30ModerateAvoid concentration of the solvent.[15] Consider disposal if not for immediate use.[15]
> 30HighUnacceptable hazard.[15] Do not use. Remove peroxides or dispose of the solvent.[15]
Visible CrystalsExtremeDo not handle. Treat as potentially explosive.[10][13][15] Contact safety personnel.

Experimental Protocols

Protocol 1: Qualitative Testing for Peroxides (Potassium Iodide Method)

Objective: To detect the presence of peroxides in this compound.

Materials:

  • This compound sample (1-10 mL)

  • 10% (w/v) potassium iodide (KI) solution, freshly prepared

  • Glacial acetic acid

  • Test tube or small vial

Procedure:

  • In a clean test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of a freshly prepared 10% potassium iodide solution and a few drops of glacial acetic acid.[12]

  • Shake the mixture.

  • Observation:

    • No color change: Peroxides are not present in significant amounts.

    • Pale yellow color: Indicates a low concentration of peroxides.[16]

    • Bright yellow or brown color: Indicates a high and potentially hazardous concentration of peroxides.[16]

Protocol 2: Removal of Peroxides using Activated Alumina

Objective: To remove peroxides from this compound for safe use in experiments.

Materials:

  • Peroxide-containing this compound

  • Activated alumina

  • Chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Fill the column with activated alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent.[13][16]

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the solvent to percolate through the alumina under gravity, collecting the purified ether in a clean flask.[14][15][16][21]

  • Test the purified this compound for the presence of peroxides using the KI test (Protocol 1) to ensure their removal.

  • Important: This method removes peroxides but also any inhibitors present.[14] The purified ether should be used immediately and not stored for extended periods.[13][14] The alumina column should be flushed with a dilute ferrous sulfate solution to safely destroy the retained peroxides before disposal.[15][16]

Visualizations

EtherCleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Ether This compound HBr H-Br ProtonatedEther Protonated Ether Ether->ProtonatedEther + H+ Br_ion Br- Products Cyclopentanol + Ethyl Bromide ProtonatedEther->Products + Br-

Caption: SN2 mechanism for the acidic cleavage of this compound by HBr.

Peroxide_Troubleshooting Start Start: Using stored This compound CheckCrystals Visually inspect for crystals or discoloration Start->CheckCrystals Test Test for Peroxides PeroxidesPresent Peroxides Detected Test->PeroxidesPresent Positive NoPeroxides No Peroxides Detected Test->NoPeroxides Negative CheckCrystals->Test No Dispose DANGER: Do Not Handle. Contact Safety Officer. CheckCrystals->Dispose Yes RemovePeroxides Remove Peroxides (e.g., Alumina Column) PeroxidesPresent->RemovePeroxides UseSolvent Proceed with Experiment NoPeroxides->UseSolvent RemovePeroxides->UseSolvent

Caption: Troubleshooting workflow for handling stored this compound.

References

Effect of water content in Ethoxycyclopentane on reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water content in Ethoxycyclopentane (ECP) on experimental outcomes. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction in this compound is sluggish or failing. What are the potential causes related to the solvent?

A1: While multiple factors can affect a reaction's success, the presence of excess water in your this compound (ECP) solvent is a common culprit, especially for water-sensitive reactions. Water can act as an unwanted nucleophile, base, or proton source, leading to side reactions, catalyst deactivation, or complete inhibition of the desired transformation. It is crucial to ensure your ECP is sufficiently dry for moisture-sensitive applications.

Q2: How can I determine the water content in my this compound?

A2: The most accurate and widely used method for determining water content in organic solvents is Karl Fischer titration. This technique can precisely quantify trace amounts of water, helping you ascertain if your ECP meets the required dryness for your specific reaction.

Q3: What are common types of reactions that are sensitive to water in this compound?

A3: Many classes of organic reactions are sensitive to water.[1] These include, but are not limited to:

  • Grignard reactions and other organometallic processes

  • Reactions involving strong bases (e.g., LDA, NaH)

  • Certain metal-catalyzed cross-coupling reactions

  • Reactions involving water-sensitive Lewis acids (e.g., AlCl₃, TiCl₄)

  • Acylations using acid chlorides or anhydrides

Q4: What is the acceptable level of water in this compound for most applications?

A4: The acceptable water content is highly dependent on the specific reaction's sensitivity. For highly sensitive organometallic reactions, a water content of <50 ppm is often required. For less sensitive transformations, a few hundred ppm might be acceptable. It is recommended to consult the literature for your specific reaction class or to empirically determine the optimal water content.

Troubleshooting Guide

Issue: Unexpected side products are observed in my reaction.

Potential Cause: Presence of water in this compound.

Troubleshooting Steps:

  • Quantify Water Content: Determine the water content of your ECP using Karl Fischer titration.

  • Dry the Solvent: If the water content is above the acceptable limit for your reaction, dry the ECP using an appropriate method (see Experimental Protocols).

  • Use Freshly Dried Solvent: Rerun the reaction using the freshly dried ECP under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Glassware Preparation: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under vacuum.[1]

Issue: The reaction yield is significantly lower than expected.

Potential Cause: Water-induced decomposition of starting materials, reagents, or intermediates.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all reagents are anhydrous and of high purity.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere to prevent atmospheric moisture from contaminating the reaction mixture.

  • Solvent Drying: Implement a rigorous solvent drying protocol for your this compound.

  • Temperature Control: Some water-induced side reactions are more prevalent at higher temperatures. Consider if running the reaction at a lower temperature is feasible.

Data Presentation

Table 1: Illustrative Example of the Effect of Water Content in this compound on the Yield of a Hypothetical Grignard Reaction

Water Content in ECP (ppm)Reaction Yield (%)Observations
< 1095Clean reaction, minimal side products.
5082Noticeable decrease in yield, minor side products observed.
10065Significant drop in yield, starting material remains.
20030Low conversion, multiple side products detected.
500< 5Reaction fails to proceed, decomposition of Grignard reagent.

Note: This table is for illustrative purposes to demonstrate a general trend. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for using a coulometric Karl Fischer titrator.

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode reagents (specific to the instrument)

  • Gastight syringe

  • This compound sample

Procedure:

  • Instrument Preparation: Turn on the Karl Fischer titrator and allow it to stabilize. The instrument will electrolyze any residual water in the titration cell until a dry baseline is achieved.

  • Sample Introduction: Using a clean, dry, gastight syringe, draw a precise volume (e.g., 1 mL) of the this compound sample.

  • Injection: Inject the sample into the titration cell through the septum. Be careful not to introduce atmospheric moisture.

  • Titration: The instrument will automatically titrate the water in the sample. The titration is complete when all the water has reacted.

  • Data Recording: The instrument will display the water content, typically in ppm or as a percentage.

  • Repeatability: For accuracy, perform the measurement in triplicate and calculate the average.

Protocol 2: Drying this compound with Molecular Sieves

This protocol describes a common and effective method for drying ECP.[2][3]

Materials:

  • This compound

  • 3Å molecular sieves (activated)

  • Dry, clean solvent bottle with a screw cap or septum

  • Oven or vacuum oven for activating sieves

Procedure:

  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a ceramic or glass dish and heat them in an oven at 200-300°C for at least 3 hours under a slow stream of nitrogen or under vacuum. Allow the sieves to cool to room temperature in a desiccator.

  • Solvent Preparation: Add the activated molecular sieves (approximately 5-10% w/v) to a bottle of this compound. For example, add 50-100 g of sieves to 1 L of ECP.

  • Drying: Seal the bottle and allow it to stand for at least 24 hours.[3] For optimal drying, gently agitate the mixture occasionally.

  • Storage: Store the dried ECP over the molecular sieves to maintain its dryness.

  • Dispensing: When needed, carefully decant or cannulate the dry solvent, ensuring that the molecular sieve dust is not transferred.

Mandatory Visualizations

troubleshooting_workflow start Reaction in ECP Fails (Low Yield / Side Products) check_water Is the reaction known to be water-sensitive? start->check_water measure_water Measure Water Content in ECP (Karl Fischer) check_water->measure_water Yes other_issues Investigate Other Parameters (Reagents, Temp, etc.) check_water->other_issues No water_high Water Content > Acceptable Limit? measure_water->water_high dry_ecp Dry ECP using Molecular Sieves water_high->dry_ecp Yes water_high->other_issues No rerun Rerun Reaction with Dry ECP & Dry Glassware dry_ecp->rerun success Problem Resolved rerun->success

Caption: Troubleshooting workflow for reactions in this compound.

water_interference cluster_reaction Desired Reaction cluster_interference Water Interference A Starting Material (A) P Product (P) A->P + B Side_Product Side Product A->Side_Product + H₂O B Reagent (B) Deactivated_Reagent Deactivated Reagent B->Deactivated_Reagent + H₂O H2O Water (H₂O)

Caption: General mechanisms of water interference in a reaction.

References

Technical Support Center: Agitation and Mixing Efficiency in Ethoxycyclopentane (ECP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethoxycyclopentane (ECP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to agitation and mixing efficiency in experiments involving ECP.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ECP) and why is proper mixing crucial?

A1: this compound (ECP) is a solvent with the chemical formula C7H14O[1]. In research and pharmaceutical development, it can be used in various applications, including chemical reactions and formulations. Efficient mixing is critical to ensure the homogeneity of reaction mixtures, which leads to consistent product yields, uniform particle size distribution in crystallizations, and stable formulations. Inconsistent mixing can result in variable product quality and reproducibility issues[2].

Q2: What are the key physical properties of this compound to consider for effective mixing?

Table 1: Physical Properties of this compound (ECP)

Property Value
Molecular Formula C7H14O[1]
Molecular Weight 114.19 g/mol [1]

| IUPAC Name | this compound[1] |

Table 2: Viscosity of Cyclopentane at Atmospheric Pressure (Proxy for ECP)

Temperature (°C) Viscosity (cP)
1.7 0.546
4.4 0.526
7.2 0.508
10.0 0.490
12.8 0.473
15.6 0.457
18.3 0.442
21.1 0.427
23.9 0.414
26.7 0.401

(Data sourced from CAMEO Chemicals)[3]

Q3: What are the initial signs of poor mixing in my ECP-based experiment?

A3: Signs of inadequate mixing can manifest in several ways. These include, but are not limited to, inconsistent reaction yields between batches, the formation of gradients in color or temperature within the vessel, and phase separation or settling of solids in suspensions or emulsions.

Q4: How does agitation speed affect mixing efficiency and what are the risks of excessive speed?

A4: Increasing agitation speed generally improves mixing by increasing turbulence. However, excessively high speeds can lead to the formation of a vortex, which can entrain gas into the liquid and reduce mixing efficiency. High speeds can also impart significant heat into the system, which may be undesirable for temperature-sensitive reactions[3].

Troubleshooting Guide

This guide provides solutions to common problems encountered during the agitation and mixing of this compound.

Table 3: Troubleshooting Common Mixing Issues with this compound

Problem Possible Cause Recommended Action
Inconsistent Reaction Yields Poor mixing leading to "dead zones" or areas of low agitation where reactants are not uniformly distributed. 1. Increase agitation speed gradually while monitoring for vortex formation.2. Ensure the impeller is positioned correctly (typically one-third of the vessel diameter from the bottom).3. Consider using a vessel with baffles to improve turbulence.
Solid Particles Settling at the Bottom of the Vessel Insufficient fluid velocity at the bottom of the tank to suspend particles. 1. Increase impeller speed.2. Switch to an impeller design that promotes axial (top-to-bottom) flow, such as a pitched-blade turbine.3. Lower the impeller position closer to the vessel bottom.
Vortex Formation and Gas Entrainment Agitator speed is too high for the fluid and vessel geometry, causing a stable vortex to form from the liquid surface to the impeller. 1. Reduce the agitation speed.2. Install baffles in the vessel.3. Position the impeller off-center.

| Liquid Splashing or Foaming | Excessive surface turbulence from high agitation speeds. | 1. Reduce the impeller speed.2. Ensure the liquid level is sufficiently high (the top of the impeller should be well below the liquid surface). |

Below is a logical workflow to troubleshoot mixing problems.

G A Inconsistent Experimental Results B Visual Inspection of Mixing A->B E Are solids settling or is there phase separation? B->E F Is a vortex present? B->F C Parameter Check I Check Agitator Speed, Temperature, and Fill Volume C->I D Advanced Analysis J Conduct Mixing Time Study (see protocol) D->J E->C No G Increase Agitation Speed or Change Impeller Type E->G Yes F->C No H Reduce Agitation Speed or Add Baffles F->H Yes I->D

Caption: Logical workflow for troubleshooting mixing issues.

Experimental Protocols

For researchers who need to quantify mixing efficiency in their specific setup, the following protocols are provided.

Protocol 1: Determination of Mixing Time via pH Tracer Method

This method is a reliable way to quantify the time required to achieve a homogeneous mixture.[4][5]

  • Objective: To determine the mixing time in a stirred vessel containing ECP or a solution thereof.

  • Materials:

    • Stirred tank reactor or beaker.

    • Agitator with a specific impeller.

    • Two pH probes and a meter capable of logging data over time.

    • A small amount of an acidic or basic tracer solution (e.g., 1 M HCl or 1 M NaOH).

    • The solvent system to be tested (e.g., ECP with a buffer).

  • Procedure:

    • Fill the vessel with the buffered ECP solution.

    • Place one pH probe near the bottom of the vessel and the other near the liquid surface, away from the point of tracer addition.

    • Begin agitation at the desired speed and allow the flow to stabilize.

    • Start recording the pH from both probes.

    • Inject a small pulse of the tracer solution at the liquid surface.

    • Continue recording until the pH readings from both probes stabilize at a new, constant value.

  • Data Analysis:

    • Plot the pH readings from both probes against time.

    • The mixing time is defined as the time from the tracer injection to the point where both pH readings are within a specified percentage (e.g., ±5%) of the final steady-state pH value and do not deviate further.[5]

Below is a diagram illustrating the experimental workflow.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Fill Vessel with Buffered ECP B Position pH Probes A->B C Set Agitation Speed B->C D Start Data Logging C->D E Inject Tracer Pulse D->E F Continue Logging Until pH Stabilizes E->F G Plot pH vs. Time F->G H Determine Final Stable pH G->H I Calculate Mixing Time H->I

Caption: Experimental workflow for pH tracer mixing time study.

Protocol 2: Visual Determination of Mixing Time using a Dye Tracer

This is a simpler, qualitative method for assessing mixing time.

  • Objective: To visually estimate the mixing time.

  • Materials:

    • A transparent mixing vessel.

    • Agitator and impeller.

    • A concentrated, soluble dye that is visible in ECP.

    • A stopwatch.

  • Procedure:

    • Fill the transparent vessel with this compound.

    • Begin agitation at the desired speed.

    • Simultaneously, add a drop of the dye to the surface of the liquid and start the stopwatch.

    • Observe the dispersion of the dye.

    • Stop the stopwatch when the liquid appears to be of a uniform color, with no visible streaks of concentrated dye.

  • Data Analysis:

    • The time recorded on the stopwatch is the approximate mixing time. While less precise than the pH tracer method, this approach is useful for rapid comparisons between different agitation settings.

References

Technical Support Center: Overcoming Reagent Solubility Challenges in Ethoxycyclopentane (ECP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reagent solubility in Ethoxycyclopentane (ECP), a versatile and increasingly popular solvent in organic synthesis and drug development.

Troubleshooting Guide: Enhancing Reagent Solubility in ECP

Researchers may encounter difficulties dissolving certain reagents in this compound due to polarity mismatches. This guide offers a systematic approach to overcoming these solubility issues.

Initial Assessment

Before attempting advanced solubilization techniques, it's essential to characterize the solubility problem.

Experimental Protocol: Preliminary Solubility Test

  • Preparation: Add a small, accurately weighed amount of the reagent (e.g., 1-5 mg) to a clean vial.

  • Solvent Addition: Add 1 mL of this compound to the vial.

  • Observation: Vigorously agitate the mixture at room temperature for 1-2 minutes.

  • Assessment: Visually inspect the solution.

    • Fully Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid has not dissolved.

Troubleshooting Workflow

If the reagent demonstrates partial or no solubility, follow this workflow to identify a suitable solution.

G cluster_0 start Start: Reagent Insoluble in ECP assess_polarity Assess Reagent Polarity start->assess_polarity nonpolar Nonpolar Reagent assess_polarity->nonpolar Low Polarity polar Polar Reagent assess_polarity->polar High Polarity temp_adjust Adjust Temperature nonpolar->temp_adjust co_solvent Select Co-solvent polar->co_solvent co_solvent->temp_adjust sonication Apply Sonication temp_adjust->sonication success Success: Reagent Solubilized sonication->success Soluble fail Consult Further Resources sonication->fail Insoluble

Caption: Troubleshooting workflow for addressing reagent insolubility in this compound.

Frequently Asked Questions (FAQs)

1. What is the general solubility profile of this compound (ECP)?

This compound is a moderately polar ether solvent. Based on the principle of "like dissolves like," it is most effective at dissolving other moderately polar to nonpolar compounds. Highly polar or ionic compounds often exhibit limited solubility in ECP alone.

2. How can I predict the solubility of my reagent in ECP?

A useful tool for predicting solubility is the Hansen Solubility Parameters (HSPs). These parameters consider dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Solvents and solutes with similar HSP values are more likely to be miscible.

Estimated Hansen Solubility Parameters for this compound (ECP)

The following HSP values for ECP have been estimated using the group contribution method, which breaks down the molecule into its functional groups to calculate its properties.

ParameterδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Value (MPa¹ᐟ²) 16.54.55.0

To predict solubility, compare these values to the known HSPs of your reagent. A smaller difference suggests better solubility.

3. What are the best co-solvents to use with ECP for polar reagents?

For reagents with higher polarity, the addition of a more polar co-solvent can significantly improve solubility. The choice of co-solvent should be guided by the polarity of the reagent and its miscibility with ECP.

Co-solvent Miscibility with this compound (ECP)

Co-solventPolarityExpected Miscibility with ECP
Tetrahydrofuran (THF) Moderately PolarHigh
Dichloromethane (DCM) Moderately PolarHigh
Acetone Polar AproticModerate
Acetonitrile Polar AproticModerate to Low
Methanol Polar ProticLow
Water Highly PolarVery Low

Experimental Protocol: Co-solvent Screening

  • Preparation: In separate vials, add a small, accurately weighed amount of your reagent.

  • Co-solvent Addition: To each vial, add a different co-solvent from the table above (e.g., 10% v/v in ECP).

  • Observation and Assessment: Agitate and observe for solubility as described in the preliminary solubility test.

4. Can temperature be used to improve solubility in ECP?

Yes, for many compounds, solubility increases with temperature. Gentle heating of the ECP solution can be an effective method to dissolve a reagent.

Experimental Protocol: Temperature Variation

  • Preparation: Prepare a suspension of the reagent in ECP.

  • Heating: Gently warm the mixture in a water bath, starting from room temperature and gradually increasing in 5-10°C increments.

  • Observation: Monitor for dissolution at each temperature point.

  • Caution: Be aware of the boiling point of ECP (approximately 123°C) and ensure proper ventilation.

5. What other physical methods can be used to aid dissolution?

Sonication can be a useful technique to break down solid aggregates and enhance the rate of dissolution.

Experimental Protocol: Sonication

  • Preparation: Prepare a suspension of the reagent in ECP or an ECP/co-solvent mixture.

  • Sonication: Place the vial in an ultrasonic bath.

  • Duration: Sonicate for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.

By following this structured approach and considering the properties of both your reagent and the solvent system, you can effectively troubleshoot and overcome most solubility challenges encountered when working with this compound.

Technical Support Center: Monitoring Reaction Progress in Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and monitoring of ethoxycyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the synthesis of this compound?

A1: The progress of this compound synthesis, typically achieved through methods like the Williamson ether synthesis, can be effectively monitored using several analytical techniques. The most common and effective methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. These techniques allow for the quantification of reactants and products, as well as the identification of potential side products.

Q2: How can I use Gas Chromatography (GC) to monitor my reaction?

A2: GC is a powerful technique for separating and quantifying the volatile components of a reaction mixture. By taking small aliquots of your reaction at different time points, you can analyze the disappearance of starting materials (e.g., cyclopentanol (B49286), ethyl halide) and the appearance of the this compound product. Coupling the GC to a Mass Spectrometer (GC-MS) can further aid in the identification of unknown peaks, which might correspond to side products.

Q3: What specific signals should I look for in ¹H NMR to confirm the formation of this compound?

A3: In the ¹H NMR spectrum of this compound, you should look for characteristic signals corresponding to the ethyl group and the cyclopentyl group attached to the ether oxygen. Specifically, you would expect to see a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-) of the ethyl group. Additionally, a multiplet for the methine proton on the cyclopentyl ring attached to the oxygen (-OCH-) will be shifted downfield compared to the other cyclopentyl protons.

Q4: Can Infrared (IR) Spectroscopy be used for quantitative analysis of my reaction?

A4: While IR spectroscopy is excellent for identifying the presence of functional groups, its use for precise quantitative analysis can be challenging. However, it is very useful for qualitative monitoring. The disappearance of the broad O-H stretch from the starting alcohol (cyclopentanol) around 3300 cm⁻¹ and the appearance of a strong C-O ether stretch around 1100 cm⁻¹ are clear indicators of reaction progress. For more accurate quantification, techniques like GC and NMR are preferred.[1][2][3]

Q5: What are the likely side products in the Williamson ether synthesis of this compound?

A5: The Williamson ether synthesis is an Sₙ2 reaction, which can face competition from elimination (E2) reactions, especially with secondary alkyl halides or sterically hindered alkoxides.[4][5] A common side product is cyclopentene, formed by the elimination of the halide from the cyclopentyl halide. If a strong base is used to deprotonate cyclopentanol, it can also promote the elimination of the ethyl halide to form ethene.

Troubleshooting Guides

Issue 1: Low or No Conversion to this compound
Possible Cause Troubleshooting Step
Inactive Alkoxide Ensure the base used to deprotonate cyclopentanol (e.g., sodium hydride) is fresh and has been handled under anhydrous conditions. The reaction is sensitive to moisture.
Poor Leaving Group If using an ethyl halide, ensure it is a good leaving group (I > Br > Cl). Consider using ethyl tosylate for a better leaving group.
Low Reaction Temperature While higher temperatures can favor elimination, the reaction may be too slow at very low temperatures. Gradually increase the reaction temperature while monitoring for side product formation.
Steric Hindrance Ensure the reaction conditions are optimized for an Sₙ2 reaction. Using a less hindered base or a more reactive ethylating agent can improve yields.[4][5]
Issue 2: Significant Formation of Cyclopentene Side Product
Possible Cause Troubleshooting Step
Strong/Bulky Base A strong or sterically hindered base can favor the E2 elimination pathway. Consider using a milder base or a less hindered one.
High Reaction Temperature Higher temperatures generally favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.
Secondary Halide Reactant The use of cyclopentyl halide (a secondary halide) makes the reaction prone to elimination. Optimizing the choice of base and temperature is crucial.
Issue 3: Difficulty in Isolating Pure this compound
Possible Cause Troubleshooting Step
Similar Boiling Points This compound and unreacted starting materials or certain side products might have close boiling points, making distillation challenging.
Azeotrope Formation An azeotrope may form between the product and the solvent or a side product. Consider using a different solvent for the reaction or workup.
Incomplete Reaction If the reaction has not gone to completion, you will have a mixture. Monitor the reaction until no further change is observed before workup.

Experimental Protocols

Gas Chromatography (GC) Method for Monitoring this compound Formation
  • Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (for FID).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold: Hold at 150 °C for 2 minutes.

  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or diethyl ether) before injection.

  • Expected Retention Times (Relative):

    • Ethyl halide (starting material) - Early eluting

    • Cyclopentanol (starting material) - Intermediate elution

    • This compound (product) - Later eluting than starting materials

Quantitative Data Summary (Hypothetical GC Analysis)

Time (hours)Area % CyclopentanolArea % Ethyl IodideArea % this compound
045.254.80
130.140.529.4
215.825.358.9
45.210.184.7
6<1<1>98
¹H NMR Spectroscopy for Monitoring this compound Formation
  • Spectrometer: 300 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃ (deuterochloroform).

  • Procedure: Withdraw a small aliquot from the reaction mixture, quench the reaction (if necessary), and extract the organic components into a small amount of solvent. Filter the solution into an NMR tube and dilute with CDCl₃.

  • Key Chemical Shifts (δ, ppm) to Monitor:

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
Cyclopentanol-OHVariable (broad singlet)s (broad)
-CHOH~4.2m
Ethyl Iodide-CH₂I~3.2q
-CH₃~2.1t
This compound -OCH- (cyclopentyl) ~3.8 m
-OCH₂- (ethyl) ~3.4 q
-CH₃ (ethyl) ~1.2 t

Visualizations

Reaction_Monitoring_Workflow cluster_Reaction This compound Synthesis cluster_Sampling Sampling cluster_Analysis Analytical Monitoring cluster_Data Data Interpretation Reaction_Vessel Reaction Mixture (Cyclopentanol, NaH, Ethyl Iodide) Aliquot Take Aliquot at Time = t Reaction_Vessel->Aliquot GC_MS GC-MS Analysis Aliquot->GC_MS NMR ¹H NMR Analysis Aliquot->NMR IR FTIR Analysis Aliquot->IR Quantification Quantify Reactants & Product GC_MS->Quantification Side_Products Identify Side Products GC_MS->Side_Products NMR->Quantification NMR->Side_Products IR->Quantification Qualitative Decision Decision: Continue, Stop, or Troubleshoot Quantification->Decision Side_Products->Decision

Caption: Workflow for monitoring this compound synthesis.

Troubleshooting_Logic Start Low this compound Yield Check_Conversion Is Starting Material Consumed (by GC/NMR)? Start->Check_Conversion Check_Side_Products Are Side Products Observed (e.g., Cyclopentene)? Check_Conversion->Check_Side_Products Yes Investigate_Reagents Investigate Reagent Activity: - Fresh Base? - Good Leaving Group? Check_Conversion->Investigate_Reagents No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature? - Change Base? Check_Side_Products->Optimize_Conditions Yes Workup_Issue Investigate Workup/ Purification Procedure Check_Side_Products->Workup_Issue No Success Improved Yield Investigate_Reagents->Success Optimize_Conditions->Success Workup_Issue->Success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Quenching Procedures for Reactions in Ethoxycyclopentane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper quenching procedures for chemical reactions conducted in ethoxycyclopentane. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before quenching a reaction in this compound?

Before quenching any reaction, it is crucial to ensure the reaction has reached completion. This can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quenching a reaction prematurely will result in a lower yield of your desired product.

Q2: What are the general safety precautions for quenching reactions in this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform all quenching procedures in a well-ventilated fume hood.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as organometallics, the quenching process should be initiated under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled reactions and potential fires.

  • Cooling: Exothermic quenches should be performed in an ice bath to control the reaction rate and prevent a runaway reaction.

  • Peroxide Check: this compound, like other ethers, can form explosive peroxides over time when exposed to air and light. Always test for the presence of peroxides before heating or concentrating the solvent.

Q3: How do I test for peroxides in this compound?

Commercially available peroxide test strips are a quick and convenient method. Alternatively, a potassium iodide test can be performed. To do this, add 1 ml of a fresh 10% potassium iodide solution to 10 ml of the this compound. The formation of a yellow to brown color indicates the presence of peroxides.

Q4: What should I do if my this compound tests positive for peroxides?

If peroxides are present at a concentration greater than 30 ppm, they must be removed before using the solvent, especially for distillation. Peroxides can be removed by passing the solvent through a column of activated alumina (B75360) or by washing with a freshly prepared ferrous sulfate (B86663) solution.

Troubleshooting Guides

Issue 1: The quenching of my organometallic reaction is too vigorous and difficult to control.

  • Cause: The quenching agent being used is too reactive, or it is being added too quickly.

  • Solution:

    • Cool the reaction: Ensure the reaction flask is adequately cooled in an ice or dry ice/acetone bath.

    • Use a less reactive quenching agent: Begin the quench with a less reactive proton source, such as isopropanol, before introducing more reactive agents like ethanol (B145695), methanol, and finally water.

    • Slow addition: Add the quenching agent dropwise with vigorous stirring to ensure localized heat and gas evolution are managed effectively.

Issue 2: An emulsion has formed during the aqueous workup after quenching.

  • Cause: The organic and aqueous layers have similar densities, or surfactants are present, preventing clear separation.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filter through Celite: If the emulsion persists, filtering the entire mixture through a pad of Celite can help to break it up.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation.

Issue 3: My product appears to be partially soluble in the aqueous layer.

  • Cause: The product may have polar functional groups that give it some water solubility. This compound's slight miscibility with water can also contribute to this.

  • Solution:

    • Back-extraction: Extract the aqueous layer multiple times with a small amount of this compound or another suitable organic solvent to recover the dissolved product.

    • Salting Out: Add a salt, such as sodium chloride, to the aqueous layer to decrease the solubility of the organic product.

Experimental Protocols

General Quenching Procedure for Air- and Moisture-Sensitive Reactions (e.g., Grignard or Organolithium Reactions)
  • Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C using an ice bath.

  • Initial Quench (Alcohol): Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol, dropwise with efficient stirring. Monitor for any gas evolution or temperature increase.

  • Sequential Quench: After the initial vigorous reaction subsides, you can switch to a more reactive alcohol like ethanol or methanol, again adding it slowly.

  • Final Quench (Water): Once the reaction with alcohol is complete, slowly add water to quench any remaining reactive species.

  • Warm to Room Temperature: Allow the mixture to warm to room temperature.

  • Aqueous Workup: Proceed with the standard aqueous workup to isolate the product.

Peroxide Removal from this compound

Method 1: Activated Alumina

  • Place a plug of glass wool in a chromatography column.

  • Fill the column with activated alumina.

  • Gently pass the this compound through the column.

  • Test the eluted solvent for the presence of peroxides to ensure their removal.

Method 2: Ferrous Sulfate Wash

  • Prepare a fresh solution of 5% ferrous sulfate in water.

  • In a separatory funnel, wash the this compound with the ferrous sulfate solution.

  • Separate the layers and discard the aqueous layer.

  • Wash the this compound with water to remove any residual iron salts.

  • Dry the this compound over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Boiling Point128.9 °C at 760 mmHg
Density0.853 g/mL
Water SolubilitySparingly soluble

Table 2: Recommended Quenching Agents in Order of Increasing Reactivity

Quenching AgentReactivityNotes
IsopropanolLowIdeal for the initial, controlled quenching of highly reactive species.
EthanolMediumCan be used after the initial quench with isopropanol.
MethanolHighUse with caution after less reactive alcohols have been employed.
WaterVery HighTypically the final quenching agent.

Visualizations

Quenching_Workflow General Quenching Workflow for Reactions in this compound start Reaction Complete check_peroxides Test for Peroxides start->check_peroxides cool_reaction Cool Reaction to 0 °C check_peroxides->cool_reaction Peroxides < 30 ppm remove_peroxides Remove Peroxides check_peroxides->remove_peroxides Peroxides >= 30 ppm inert_atmosphere Ensure Inert Atmosphere (if necessary) cool_reaction->inert_atmosphere add_isopropanol Slowly Add Isopropanol inert_atmosphere->add_isopropanol reaction_subsides Vigorous Reaction Subsides? add_isopropanol->reaction_subsides reaction_subsides->add_isopropanol No add_methanol Slowly Add Methanol reaction_subsides->add_methanol Yes add_water Slowly Add Water add_methanol->add_water warm_rt Warm to Room Temperature add_water->warm_rt workup Aqueous Workup warm_rt->workup remove_peroxides->cool_reaction

Caption: A flowchart illustrating the decision-making process for quenching a reaction in this compound.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation During Workup start Emulsion Forms During Aqueous Workup add_brine Add Saturated NaCl (Brine) start->add_brine check_separation Layers Separate? add_brine->check_separation gentle_swirl Allow to Stand or Gently Swirl check_separation->gentle_swirl No continue_workup Continue Workup check_separation->continue_workup Yes filter_celite Filter through Celite filter_celite->continue_workup gentle_swirl->filter_celite

Caption: A decision tree for resolving emulsion issues encountered during the workup of reactions in this compound.

Technical Support Center: The Impact of Ethoxycyclopentane on Catalyst Performance and Lifetime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of ethoxycyclopentane in catalytic processes. Find guidance on identifying and resolving common issues to optimize your catalyst's performance and extend its operational lifetime.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid decline in catalyst activity when using this compound as a solvent. What are the potential causes?

A rapid decline in catalyst activity, often referred to as deactivation, can stem from several sources when using this compound. The primary suspects are catalyst poisoning, fouling, and thermal degradation.[1][2] Impurities within the this compound, such as peroxides, water, or residual reactants from its synthesis, can act as poisons by strongly adsorbing to the active sites of the catalyst.[2][3]

Q2: How can we test the purity of our this compound and identify potential catalyst poisons?

It is crucial to assess the purity of this compound before use. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile organic impurities. Karl Fischer titration is recommended for determining water content. Peroxide test strips or a quantitative peroxide test can be used to detect the presence of hydroperoxides, which are common impurities in ethers and are known to be detrimental to many catalysts.

Q3: What are the typical signs of catalyst fouling versus catalyst poisoning?

Catalyst poisoning is a chemical process where species chemically bond to the active sites, blocking them from reactants.[1][2] This often leads to a sharp and often irreversible drop in activity. Fouling is a physical process where materials deposit on the catalyst surface, blocking pores and active sites.[1][2][3] This may manifest as a more gradual decline in performance and can sometimes be reversed by washing or thermal treatment.

Q4: Can the catalyst be regenerated after deactivation in the presence of this compound?

Regeneration potential depends on the deactivation mechanism.

  • For Fouling: If deactivation is due to the deposition of soluble organic residues, a solvent wash with a non-reactive solvent might restore some activity.

  • For Coking: In high-temperature processes, coke formation can be a cause of deactivation.[4] A controlled oxidation (calcination) can sometimes burn off the coke and regenerate the catalyst.

  • For Poisoning: If a poison has strongly chemisorbed to the active sites, regeneration can be difficult. In some cases, specific chemical treatments may be possible, but often the catalyst is irreversibly deactivated.[5]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered when using this compound in catalytic reactions.

Guide 1: Diagnosing Catalyst Deactivation

If you are experiencing a loss of catalytic activity, follow this workflow to identify the root cause.

start Reduced Catalyst Performance (Lower Yield/Selectivity) check_purity Analyze this compound Purity (GC-MS, Karl Fischer, Peroxide Test) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify_solvent Purify Solvent (e.g., Distillation, Alumina Column) impurities_found->purify_solvent Yes no_impurities No Significant Impurities impurities_found->no_impurities No end Resolution purify_solvent->end characterize_catalyst Characterize Spent Catalyst (BET, TGA, XPS, TEM) no_impurities->characterize_catalyst sintering Evidence of Sintering? (Reduced Surface Area, Particle Growth) characterize_catalyst->sintering fouling Evidence of Fouling/Coking? (Mass Gain, Pore Blockage) sintering->fouling No optimize_temp Optimize Reaction Temperature (Lower Temperature) sintering->optimize_temp Yes poisoning Evidence of Poisoning? (Adsorbed Species Detected) fouling->poisoning No regenerate Attempt Catalyst Regeneration (Solvent Wash, Calcination) fouling->regenerate Yes new_catalyst Consider Alternative Catalyst or Modify Existing Catalyst poisoning->new_catalyst Yes poisoning->end No optimize_temp->end regenerate->end new_catalyst->end

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Guide 2: Potential Deactivation Pathway by Peroxide Impurities

Ethers like this compound can form peroxides upon exposure to air and light. These peroxides can be highly detrimental to sensitive metal catalysts.

cluster_formation Peroxide Formation cluster_deactivation Catalyst Deactivation ECP This compound Peroxide ECP-OOH (Peroxide Impurity) ECP->Peroxide Autoxidation ActiveCatalyst Active Catalyst Site (e.g., Pd(0)) O2 Oxygen (Air) O2->Peroxide InactiveCatalyst Inactive Catalyst Site (e.g., PdO) ActiveCatalyst->InactiveCatalyst Oxidative Deactivation Peroxide_node ECP-OOH Peroxide_node->InactiveCatalyst

Caption: Potential mechanism of catalyst deactivation by peroxide impurities.

Quantitative Data on Catalyst Performance

The following tables present hypothetical data illustrating the impact of this compound purity on the performance of a generic palladium on carbon (Pd/C) catalyst in a model hydrogenation reaction.

Table 1: Effect of this compound Purity on Catalyst Activity

Batch of this compoundPurity (%)Peroxide Content (ppm)Water Content (ppm)Reaction Time (h) for >99% Conversion
Batch A (High Purity)>99.9<5<502
Batch B (Standard Grade)99.5502008
Batch C (Aged Stock)99.0150300>24 (incomplete)

Table 2: Catalyst Lifetime Comparison

SolventCatalyst Recycles (with >95% Yield)
High Purity this compound8
Standard Grade this compound2
Toluene (alternative solvent)10

Experimental Protocols

Protocol 1: Evaluating the Impact of Solvent Purity on Catalyst Performance

This protocol outlines a procedure to test the performance of a catalyst using different grades of this compound.

start Start prep_catalyst Prepare Catalyst Slurry (e.g., 10 mg Pd/C in 1 mL Solvent) start->prep_catalyst setup_reactor Set up Reactor (Add Substrate, Stir Bar) prep_catalyst->setup_reactor add_solvent Add this compound (High Purity vs. Standard Grade) setup_reactor->add_solvent add_catalyst Inject Catalyst Slurry add_solvent->add_catalyst run_reaction Run Reaction (e.g., H2 atmosphere, 40°C) add_catalyst->run_reaction monitor Monitor Progress (TLC, GC, LC-MS) run_reaction->monitor end End monitor->end

Caption: Experimental workflow for testing catalyst performance with this compound.

Methodology:

  • Solvent Preparation: Use three batches of this compound: a) high purity (>99.9%), b) standard grade, and c) a control solvent like Toluene or THF. Analyze each for water and peroxide content.

  • Reaction Setup: In parallel reaction vessels, charge each with the substrate (e.g., 1 mmol of a model olefin) and a stir bar.

  • Solvent Addition: Add 10 mL of the respective this compound batch or control solvent to each vessel.

  • Catalyst Loading: Add a pre-determined amount of catalyst (e.g., 1 mol% of Pd/C) to each vessel.

  • Reaction Conditions: Seal the vessels, purge with inert gas, then introduce the reactant gas (e.g., H2 at 1 atm). Maintain a constant temperature (e.g., 25°C) and stirring speed.

  • Monitoring and Analysis: Withdraw aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes) and analyze by GC or LC-MS to determine conversion and yield.

  • Data Comparison: Plot conversion versus time for each solvent to compare catalyst activity and identify any signs of rapid deactivation.

Protocol 2: Catalyst Characterization Post-Reaction

To understand the deactivation mechanism, it is essential to analyze the catalyst after the reaction.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash with a clean, non-reactive solvent (e.g., fresh this compound or hexane) to remove any physisorbed species. Dry the catalyst under vacuum.

  • Surface Area Analysis (BET): Measure the surface area of the fresh and spent catalyst. A significant decrease in surface area can indicate sintering (thermal degradation) or fouling.[2]

  • Thermogravimetric Analysis (TGA): Heat the spent catalyst under an inert atmosphere to identify the temperature at which adsorbed species or coke desorb or decompose. This can quantify the extent of fouling or coking.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition and oxidation state of the active metal. This can provide direct evidence of poisoning by detecting elements like sulfur or phosphorus, or changes in the metal's oxidation state (e.g., Pd(0) to Pd(II)).

  • Transmission Electron Microscopy (TEM): Image the fresh and spent catalyst to observe changes in particle size and morphology. An increase in average particle size is a clear indication of sintering.

References

Technical Support Center: Ethoxycyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of ethoxycyclopentane via the Williamson ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of byproducts.

Problem 1: Low Yield of this compound and Presence of Unreacted Cyclopentanol (B49286)

Possible Causes:

  • Incomplete Deprotonation of Cyclopentanol: The cyclopentoxide nucleophile is not being formed in sufficient quantities.

  • Inactive Ethylating Agent: The ethyl halide used may be old or degraded.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Presence of Water: Moisture in the reaction will consume the strong base and quench the cyclopentoxide.

Solutions:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH).NaH effectively and irreversibly deprotonates the secondary alcohol, cyclopentanol, to form the necessary cyclopentoxide nucleophile.[1][2]
Ethylating Agent Use fresh, high-purity ethyl iodide or ethyl bromide.Iodide is an excellent leaving group, leading to a faster reaction.[3] Ensure the agent is not degraded.
Temperature Maintain a reaction temperature between 50-100 °C.This temperature range is generally effective for Williamson ether synthesis without promoting significant elimination.[4]
Reaction Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Prevents the deactivation of the strong base and the cyclopentoxide by water.[3]

Problem 2: Significant Formation of Cyclopentene Byproduct

Possible Causes:

  • Reaction Temperature is Too High: Higher temperatures favor the E2 elimination pathway, leading to the formation of cyclopentene.[4][5]

  • Sterically Hindered Base: While less common for this specific reaction, a bulky base can favor elimination.

  • Choice of Ethylating Agent: While a primary halide is used, reaction conditions can still favor elimination.

Solutions:

ParameterRecommendationRationale
Temperature Control Maintain the reaction temperature at the lower end of the effective range (e.g., 50-70 °C) and monitor closely.Lower temperatures generally favor the SN2 substitution reaction over the E2 elimination pathway.[5]
Base Selection Use a non-bulky, strong base like sodium hydride.Minimizes steric hindrance around the reaction center, favoring nucleophilic attack over elimination.
Solvent Choice Use a polar aprotic solvent such as DMF or THF.These solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and less basic, which favors the SN2 reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I should be concerned about when synthesizing this compound?

The main byproduct is cyclopentene, which is formed through an E2 elimination reaction that competes with the desired SN2 Williamson ether synthesis.[6]

Q2: Which ethylating agent is better: ethyl iodide or ethyl bromide?

Ethyl iodide is generally preferred over ethyl bromide because iodide is a better leaving group, which can lead to a faster reaction rate.[3] However, ethyl bromide is less expensive and often provides good results under optimized conditions.

Q3: What is the best base to use for deprotonating cyclopentanol?

A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It effectively deprotonates the alcohol to form the cyclopentoxide and the byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[1][2]

Q4: Can I use a weaker base like sodium hydroxide (B78521) (NaOH)?

While NaOH can be used, it is generally less effective for deprotonating alcohols like cyclopentanol compared to NaH. The equilibrium may not fully favor the formation of the alkoxide, potentially leading to lower yields.

Q5: How can I purify the final this compound product?

Standard purification techniques include:

  • Workup: Quenching the reaction with water and extracting the product into an organic solvent.

  • Washing: Washing the organic layer to remove any remaining base or salts.

  • Drying: Drying the organic layer over an anhydrous salt like sodium sulfate.

  • Distillation or Chromatography: Purifying the crude product by distillation to separate this compound from any unreacted starting materials and byproducts. Column chromatography can also be used for higher purity.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclopentanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere.

  • Deprotonation: To the flask, add cyclopentanol followed by anhydrous DMF. While stirring, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Alkylation: Cool the mixture to 0 °C and add ethyl iodide dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Cyclopentanol Cyclopentanol Cyclopentoxide Sodium Cyclopentoxide Cyclopentanol->Cyclopentoxide + NaH - H2 This compound This compound Cyclopentoxide->this compound SN2 Attack EthylIodide Ethyl Iodide EthylIodide->this compound

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation Byproduct Formation cluster_reactants Reactants Cyclopentoxide Cyclopentoxide This compound This compound (SN2 Product) Cyclopentoxide->this compound Substitution Cyclopentene Cyclopentene (E2 Product) Cyclopentoxide->Cyclopentene Elimination (competing reaction) EthylIodide Ethyl Iodide EthylIodide->this compound EthylIodide->Cyclopentene

Caption: Competing SN2 and E2 pathways.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or High Byproduct? check_byproduct Major Byproduct? start->check_byproduct unreacted_sm Unreacted Starting Material check_byproduct->unreacted_sm No cyclopentene Cyclopentene check_byproduct->cyclopentene Yes incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction elimination Elimination Favored cyclopentene->elimination solution1 Increase Reaction Time Check Reagent Purity Ensure Anhydrous Conditions incomplete_reaction->solution1 solution2 Lower Reaction Temperature Use Non-Bulky Base elimination->solution2

Caption: A logical workflow for troubleshooting common issues.

References

Validation & Comparative

Ethoxycyclopentane vs. Cyclopentyl Methyl Ether (CPME): A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and the overall environmental footprint of a synthetic route. For researchers, scientists, and drug development professionals, selecting a solvent that offers optimal performance while adhering to the principles of green chemistry is a paramount consideration. This guide provides a detailed comparison of two ethereal solvents: Ethoxycyclopentane and the increasingly popular Cyclopentyl Methyl Ether (CPME). While CPME has emerged as a versatile and eco-friendly alternative to traditional ether solvents, data on the synthetic applications of this compound remains limited. This comparison, therefore, draws upon extensive data for CPME and the available physical and chemical properties of this compound.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physical and chemical properties is essential for predicting its behavior in a reaction. The following table summarizes the key properties of this compound and CPME.

PropertyThis compoundCyclopentyl Methyl Ether (CPME)
CAS Number 26306-40-15614-37-9[1]
Molecular Formula C7H14OC6H12O[2]
Molecular Weight 114.19 g/mol [3]100.16 g/mol [1]
Boiling Point 128.9 °C[4]106 °C[1][2]
Melting Point Not available-140 °C[1][2]
Density 0.86 g/cm³[4]0.863 g/cm³ (at 20 °C)[2]
Flash Point 21.5 °C[4]-1 °C[2]
Solubility in Water Not available0.3 g / 100 g[2]
Peroxide Formation Data not availableLow tendency for peroxide formation

Performance in Synthesis: The Ascendancy of CPME

CPME has garnered significant attention as a "green" solvent due to its favorable characteristics, including low peroxide formation, high stability under both acidic and basic conditions, a high boiling point, and hydrophobicity, which facilitates product separation and solvent recovery.[2][5] Its performance has been documented in a variety of common synthetic transformations.

Grignard Reactions

CPME has been systematically studied as a solvent for Grignard reactions and has shown to be a viable alternative to traditional solvents like diethyl ether and THF.

Experimental Protocol: Grignard Reagent Formation in CPME

A typical procedure for the formation of a Grignard reagent in CPME involves the activation of magnesium turnings. For instance, diisobutylaluminum hydride (DIBAL-H) can be used as an activator. To a suspension of magnesium turnings in CPME, a small amount of DIBAL-H is added. The corresponding organic halide (e.g., an aryl bromide) dissolved in CPME is then added dropwise. The initiation of the reaction is often indicated by a color change and an increase in temperature. The reaction mixture is typically stirred at an elevated temperature (e.g., 60 °C) for a few hours to ensure complete formation of the Grignard reagent. The concentration of the resulting Grignard reagent can be determined by titration.

The use of CPME in Grignard reactions offers several advantages, including the potential for solvent recycling without a significant drop in reaction yield.[2]

Suzuki Coupling

CPME has also been identified as a promising and environmentally friendly solvent for Suzuki-Miyaura cross-coupling reactions. Kinetic studies have shown it to be an efficient medium for this important C-C bond-forming reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling in CPME (General)

While a specific, detailed protocol for a Suzuki coupling solely in CPME was not found in the immediate search results, a general procedure can be adapted based on its properties and successful use in other cross-coupling reactions. A typical setup would involve dissolving the aryl halide, the boronic acid derivative, and a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand) in CPME. A base, such as potassium carbonate, is added to the mixture. The reaction is then heated, often under an inert atmosphere, until completion. The hydrophobic nature of CPME facilitates the workup, allowing for easy separation from aqueous phases.

This compound in Synthesis: A Data Gap

Despite its structural similarity to CPME, there is a notable lack of published experimental data detailing the performance of this compound as a solvent in common organic syntheses. While its physical properties suggest it could function as an ethereal solvent, its efficacy in key reactions like Grignard formation or Suzuki couplings has not been reported in the reviewed literature. Its higher boiling point compared to CPME might offer advantages in high-temperature reactions, but its lower flash point indicates greater flammability. The absence of performance data makes a direct comparison with the well-documented CPME challenging.

Synthesis of this compound

For researchers interested in exploring the potential of this compound, the Williamson ether synthesis is a common method for its preparation.

Experimental Protocol: Williamson Ether Synthesis of this compound (General)

This synthesis involves the reaction of a cyclopentoxide salt with an ethyl halide. In a typical procedure, cyclopentanol (B49286) is deprotonated using a strong base, such as sodium hydride, in an inert solvent to form sodium cyclopentoxide. Ethyl bromide or ethyl iodide is then added to the reaction mixture. The reaction is typically heated to drive the SN2 reaction to completion, yielding this compound. Purification can be achieved through distillation.

Logical Relationships and Workflows

To visualize the decision-making process and experimental workflows discussed, the following diagrams are provided.

SolventSelection Reaction Target Synthesis SolventChoice Solvent Selection Reaction->SolventChoice CPME CPME SolventChoice->CPME Established Green Solvent This compound This compound SolventChoice->this compound Alternative to Investigate DataAvailable Performance Data Available? CPME->DataAvailable Check Literature This compound->DataAvailable Proceed Proceed with Synthesis DataAvailable->Proceed Yes FurtherResearch Further Research Needed DataAvailable->FurtherResearch No

Caption: Decision workflow for solvent selection.

GrignardWorkflow Start Start ActivateMg Activate Mg with DIBAL-H in CPME Start->ActivateMg AddHalide Add Organic Halide in CPME ActivateMg->AddHalide Heat Heat Reaction Mixture AddHalide->Heat Titrate Titrate to Determine Concentration Heat->Titrate End Grignard Reagent Ready for Use Titrate->End

Caption: Experimental workflow for Grignard reagent formation in CPME.

Conclusion

Cyclopentyl methyl ether (CPME) stands out as a well-characterized and advantageous solvent for a range of synthetic applications, supported by a growing body of experimental evidence. Its "green" credentials, coupled with its robust performance in common reactions, make it a strong candidate for researchers and drug development professionals seeking sustainable and efficient synthetic routes.

In contrast, this compound remains a largely unexplored alternative. While its physical properties are documented, the absence of performance data in the scientific literature prevents a thorough and objective comparison with CPME. For scientists willing to investigate novel solvent systems, this compound may present an opportunity for new discoveries. However, for those requiring a reliable, well-documented, and greener ethereal solvent for immediate application, CPME is the clear and evidence-backed choice. Further research into the synthetic utility of this compound is warranted to fully assess its potential as a viable solvent in organic synthesis.

References

A Comparative Study of Ethoxycyclopentane and 2-Methyltetrahydrofuran (2-MeTHF) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two ether solvents, evaluating their physicochemical properties, performance in key chemical reactions, and their environmental, health, and safety profiles to guide solvent selection in research and pharmaceutical development.

In the pursuit of greener and more efficient chemical processes, the selection of an appropriate solvent is a critical decision for researchers and drug development professionals. This guide provides a detailed comparative study of two ether solvents: Ethoxycyclopentane and 2-Methyltetrahydrofuran (B130290) (2-MeTHF). While 2-MeTHF has gained significant traction as a bio-based alternative to traditional solvents like tetrahydrofuran (B95107) (THF), this compound remains a less-studied option. This document aims to collate available data to facilitate an informed choice between these two solvents.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 2-MeTHF is presented in Table 1. Understanding these fundamental characteristics is crucial as they influence a solvent's behavior in various applications, from reaction kinetics to work-up procedures.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₇H₁₄O[1]C₅H₁₀O
Molecular Weight 114.19 g/mol [1]86.13 g/mol
Boiling Point 128.9 °C[2]78-80 °C
Melting Point --136 °C
Density 0.86 g/cm³[2]0.854 g/mL
Flash Point 21.5 °C[2]-11 °C
Water Solubility Data not available14 g/100 g at 20°C (partially miscible)[3]

Performance in Key Organic Reactions

The efficacy of a solvent is ultimately determined by its performance in chemical transformations. This section explores the available data on the use of this compound and 2-MeTHF in two critical classes of reactions in drug development: Grignard reactions and Suzuki-Miyaura cross-coupling reactions.

Grignard Reactions

Grignard reactions are fundamental for carbon-carbon bond formation. The choice of an ether solvent is critical for the formation and stability of the Grignard reagent.[4][5][6] Ethers solvate the magnesium center, preventing aggregation and enhancing reactivity.

2-MeTHF has been extensively studied as a solvent for Grignard reactions and is often considered a superior alternative to THF.[3][6] Its higher boiling point allows for reactions to be conducted at elevated temperatures, and its lower miscibility with water simplifies aqueous work-ups.[3]

This compound data on its performance in Grignard reactions is limited. However, drawing parallels with the structurally similar Cyclopentyl Methyl Ether (CPME) , which has been systematically studied, we can infer its potential.[7] CPME has been shown to be a suitable solvent for the preparation of various Grignard reagents, with diisobutylaluminum hydride (DIBAL-H) being an effective activator for magnesium.[7] It is plausible that this compound would exhibit similar behavior, offering a higher boiling point than 2-MeTHF which could be advantageous in certain applications.

A generalized workflow for a Grignard reaction is depicted below:

Grignard_Reaction_Workflow Start Start Activate_Mg Activate Magnesium (e.g., with I2 or DIBAL-H) Start->Activate_Mg Prepare_Reagent Prepare Grignard Reagent: R-X + Mg in Ether Solvent Activate_Mg->Prepare_Reagent Reaction Reaction with Electrophile (e.g., Aldehyde, Ketone) Prepare_Reagent->Reaction Quench Aqueous Work-up (Quench with aq. NH4Cl) Reaction->Quench Extraction Product Extraction Quench->Extraction End End Extraction->End

Generalized workflow for a Grignard reaction.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The solvent plays a crucial role in dissolving the reactants and catalyst, and in influencing the reaction kinetics.

2-MeTHF has been evaluated as a solvent in Suzuki-Miyaura couplings. In some cases, it has been found to be a poor solvent, leading to low conversions.[8] However, optimization of reaction conditions, such as adjusting the water content, base, and catalyst loading, can significantly improve its performance.[8] One study reported the successful use of 2-MeTHF in a palladium-catalyzed Suzuki-type carbonylation reaction, where it outperformed other solvents and simplified the work-up procedure.[3]

This compound lacks specific data on its use in Suzuki-Miyaura reactions. Again, looking at its analogue, CPME , it has been identified as a recommended "green" solvent for the Suzuki-Miyaura coupling of amides, suggesting that this compound could also be a viable option.[9]

The signaling pathway for a typical Suzuki-Miyaura cross-coupling reaction is illustrated below:

Suzuki_Coupling_Pathway cluster_cat Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Pd(II)Complex R1-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation (R2-B(OR)2) Pd(II)Complex->Transmetalation Pd(II)Complex2 R1-Pd(II)-R2(L2) Transmetalation->Pd(II)Complex2 Reductive_Elimination Reductive Elimination Pd(II)Complex2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (R1-R2) Reductive_Elimination->Product R1-X Aryl/Vinyl Halide (R1-X) R1-X->Oxidative_Addition R2-B(OR)2 Boronic Acid/Ester (R2-B(OR)2) R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Environmental, Health, and Safety (EHS) Profile

The EHS profile of a solvent is a paramount consideration in modern drug development, influencing worker safety, environmental impact, and regulatory compliance.

Toxicity

2-MeTHF has undergone toxicological assessments which have shown no evidence of genotoxicity or mutagenicity.[3]

This compound has limited available toxicity data. However, studies on the similar solvent CPME indicate low acute and subchronic toxicity, with moderate skin and eye irritation, and negative results for mutagenicity and skin sensitization.[10][11][12] The Permitted Daily Exposure (PDE) for CPME has been calculated at 1.5 mg/day.[10][11][12] It is important to note that without specific studies on this compound, these values should be considered as indicative only.

Biodegradability
Peroxide Formation

A significant safety concern with ether solvents is their propensity to form explosive peroxides upon exposure to air and light.[11][16]

2-MeTHF is reported to be less prone to peroxide formation than THF.[6]

This compound , like other ethers, is expected to form peroxides. Standard procedures for testing and removing peroxides should be followed.

Experimental Protocols

To ensure reproducible and comparable results when evaluating solvents, standardized experimental protocols are essential.

Protocol for Solvent Screening in Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for comparing the performance of different solvents in a Suzuki-Miyaura cross-coupling reaction.

1. Materials:

  • Aryl halide (e.g., 4-bromotoluene)
  • Boronic acid (e.g., phenylboronic acid)
  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
  • Base (e.g., K₂CO₃, K₃PO₄)
  • Solvents to be tested (e.g., this compound, 2-MeTHF, and a control like Toluene (B28343) or Dioxane)
  • Internal standard for GC or HPLC analysis

2. Reaction Setup:

  • In an array of reaction vials, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).
  • To each vial, add the respective solvent to a specified concentration (e.g., 0.1 M).
  • Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen).

3. Reaction Execution:

  • Stir the reaction mixtures at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).
  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

4. Work-up and Analysis:

  • After the reaction is complete, cool the mixtures to room temperature.
  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Determine the yield and purity of the product by GC or HPLC analysis using an internal standard.

Protocol for Quantification of Peroxide Formation in Ethers

This protocol describes a common method for determining the concentration of peroxides in ether solvents.

1. Materials:

  • Solvent to be tested
  • Potassium iodide (KI) solution (10% w/v in water)
  • Glacial acetic acid
  • Starch solution (1% w/v, optional)
  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution of known concentration (for titration)

2. Procedure:

  • In a stoppered flask, add a known volume of the ether solvent (e.g., 10 mL).
  • Add 1 mL of freshly prepared 10% potassium iodide solution and a few drops of glacial acetic acid.[11]
  • Shake the mixture and allow it to stand in the dark for 5-10 minutes.
  • A yellow to brown color indicates the presence of peroxides due to the liberation of iodine.
  • For a semi-quantitative assessment, commercial peroxide test strips can be used according to the manufacturer's instructions.
  • For quantitative analysis, titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color disappears. The addition of a starch indicator near the endpoint will produce a deep blue color that disappears at the endpoint.

3. Calculation:

  • The concentration of peroxides (as H₂O₂) can be calculated from the volume and concentration of the sodium thiosulfate solution used.

The logical relationship for assessing peroxide risk is outlined in the following diagram:

Peroxide_Assessment Start Ether Solvent Sample Visual_Inspection Visual Inspection for Crystals or Precipitate Start->Visual_Inspection Test_Peroxides Test for Peroxides (e.g., KI test, test strips) Visual_Inspection->Test_Peroxides No visible crystals Dispose Dispose Safely Visual_Inspection->Dispose Crystals present Peroxides_Present Peroxides Detected? Test_Peroxides->Peroxides_Present High_Concentration High Concentration? Peroxides_Present->High_Concentration Yes Use_Solvent Use Solvent Peroxides_Present->Use_Solvent No Remove_Peroxides Remove Peroxides (e.g., Alumina column) High_Concentration->Remove_Peroxides No High_Concentration->Dispose Yes Remove_Peroxides->Use_Solvent

Decision workflow for handling ether solvents.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 2-MeTHF. 2-MeTHF is a well-characterized, bio-based solvent with demonstrated advantages over traditional ethers like THF, particularly in terms of its higher boiling point and improved phase separation from water. While it shows variable performance in Suzuki-Miyaura couplings, it is a reliable solvent for Grignard reactions.

This compound remains a comparatively understudied solvent. While its basic physicochemical properties are known, there is a significant lack of published data on its performance in key organic reactions and its comprehensive EHS profile. Drawing inferences from the structurally similar CPME suggests that it could be a viable and potentially "greener" alternative with a higher boiling point than 2-MeTHF.

For researchers and drug development professionals, the choice between these two solvents will depend on the specific requirements of the application. For well-established procedures where a higher boiling point than THF is desired and facile work-up is a priority, 2-MeTHF is a strong and well-supported choice. This compound presents an opportunity for investigation as a potentially advantageous solvent, particularly in high-temperature reactions. However, its adoption would necessitate in-house validation of its performance and a thorough assessment of its safety profile. Further research into the reaction scope and EHS properties of this compound is warranted to fully elucidate its potential as a sustainable solvent in the pharmaceutical industry.

References

A Comparative Guide to Ethoxycyclopentane and Diethyl Ether for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical solvents, the choice of an appropriate ether can be critical to the success of a reaction, impacting yield, purity, and safety. This guide provides a detailed comparison of Ethoxycyclopentane and the conventionally used Diethyl Ether, offering insights into their performance, physicochemical properties, and safety profiles to aid researchers, scientists, and drug development professionals in making informed decisions. While diethyl ether is a well-characterized and widely utilized solvent, this compound is a lesser-studied alternative that warrants consideration as the field moves towards greener and safer chemical practices.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is paramount in predicting its behavior in a reaction. The following table summarizes the key physicochemical properties of this compound and diethyl ether.

PropertyThis compoundDiethyl Ether
Chemical Formula C7H14OC4H10O
Molecular Weight 114.19 g/mol 74.12 g/mol
Boiling Point 128.9 °C34.6 °C
Melting Point N/A-116.3 °C
Density 0.86 g/cm³0.7134 g/cm³
Flash Point 21.5 °C-45 °C
Water Solubility N/A6.05 g/100 mL at 25 °C
Vapor Pressure 12.7 mmHg at 25 °C440 mmHg at 20 °C

Performance as a Solvent

The efficacy of a solvent is determined by its ability to dissolve reactants, stabilize intermediates, and facilitate the desired chemical transformation. Diethyl ether is a staple in many organic reactions, particularly in the formation of Grignard reagents, due to its ability to solvate the magnesium center.

Information on the performance of this compound in such reactions is not widely available in the reviewed literature. However, its structural similarity to other cyclic ethers that have been investigated as "green" alternatives, such as cyclopentyl methyl ether (CPME), suggests it may offer comparable or even superior performance in certain applications. For instance, the higher boiling point of this compound could be advantageous in reactions requiring elevated temperatures, allowing for a wider operational window compared to the highly volatile diethyl ether.

Safety Profile

Safety is a paramount concern in any laboratory or manufacturing setting. The table below outlines the key safety information for both ethers, based on available safety data sheets.

Safety AspectThis compoundDiethyl Ether
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H336 (May cause drowsiness or dizziness), H412 (Harmful to aquatic life with long lasting effects)H224 (Extremely flammable liquid and vapor), H302 (Harmful if swallowed), H336 (May cause drowsiness or dizziness), EUH019 (May form explosive peroxides), EUH066 (Repeated exposure may cause skin dryness or cracking)
Precautionary Statements P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment)P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment)
Peroxide Formation Data not available, but as an ether, peroxide formation should be considered a potential hazard.Known to form explosive peroxides upon exposure to air and light.

Experimental Protocols

General Experimental Protocol for Grignard Reagent Formation and Reaction

This protocol provides a general methodology for the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound, where an ether solvent like diethyl ether is typically used. This can serve as a basis for a comparative study with this compound.

1. Preparation of the Grignard Reagent:

  • All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Anhydrous ether solvent (diethyl ether or this compound) is added to the flask to cover the magnesium.

  • A solution of the organohalide in the anhydrous ether solvent is added dropwise from the dropping funnel.

  • The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

  • The remainder of the organohalide solution is added at a rate that maintains a gentle reflux.

  • Once the addition is complete, the mixture is typically stirred until the magnesium is consumed.

2. Reaction with a Carbonyl Compound:

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of the carbonyl compound (e.g., an aldehyde or ketone) in the same anhydrous ether solvent is added dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

3. Work-up:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

  • The organic layer is separated, and the aqueous layer is extracted with the ether solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by an appropriate method, such as recrystallization or column chromatography.

Visualizing Workflows and Relationships

Logical Flow for Solvent Selection

The following diagram illustrates a simplified decision-making process for selecting a suitable solvent, weighing performance against safety and environmental considerations.

Solvent_Selection A Define Reaction Requirements B Evaluate Performance Metrics (e.g., Yield, Selectivity) A->B C Assess Safety Profile (e.g., Flammability, Toxicity) A->C D Consider Environmental Impact (e.g., 'Green' Metrics) A->D E Select Optimal Solvent B->E C->E D->E

Caption: A simplified workflow for solvent selection.

General Workflow for a Grignard Reaction

The diagram below outlines the key stages of a typical Grignard reaction, from reagent preparation to product isolation.

Grignard_Workflow A Preparation of Anhydrous Glassware B Formation of Grignard Reagent A->B C Reaction with Carbonyl Compound B->C D Aqueous Work-up (Quenching) C->D E Extraction and Drying D->E F Solvent Removal E->F G Product Purification F->G

Caption: A generalized workflow for a Grignard reaction.

Ethoxycyclopentane: A Greener Alternative in the Solvent Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking more sustainable laboratory practices, Ethoxycyclopentane (ECP) is emerging as a promising green solvent. This guide provides a comparative analysis of ECP against common solvents, supported by available data and outlining its potential in key synthetic applications.

The drive towards greener chemistry has intensified the search for safer, more environmentally benign solvents to replace hazardous traditional options. This compound, a lesser-known ether, presents several attractive features that position it as a viable alternative to solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and toluene. This guide offers an objective comparison of their properties and green metrics.

Comparative Analysis of Solvent Properties

A critical aspect of selecting a green solvent is a thorough evaluation of its physical, safety, health, and environmental characteristics. The following tables summarize key data for ECP and its alternatives.

Physical Properties This compound (ECP) 2-Methyltetrahydrofuran (2-MeTHF) Cyclopentyl Methyl Ether (CPME) Tetrahydrofuran (THF) Toluene
CAS Number 26306-40-196-47-95614-37-9109-99-9108-88-3
Molecular Formula C₇H₁₄OC₅H₁₀OC₆H₁₂OC₄H₈OC₇H₈
Molecular Weight ( g/mol ) 114.19[1]86.13100.16[2]72.1192.14
Boiling Point (°C) 128.9[3]80106[4]66111
Melting Point (°C) N/A-136< -140[4]-108.4-95
Flash Point (°C) 21.5[3]-11-1-174
Density (g/cm³) 0.86[3]0.860.860.890.87
Water Solubility Low14 g/100g (20 °C)1.1% (23 °C)[4]Miscible0.05%
Green Solvent Metrics & Safety This compound (ECP) 2-Methyltetrahydrofuran (2-MeTHF) Cyclopentyl Methyl Ether (CPME) Tetrahydrofuran (THF) Toluene
Source PetrochemicalRenewable (from furfural)[5]PetrochemicalPetrochemicalPetrochemical
Peroxide Formation Data not availableLower than THFLow[2][6]HighLow
Toxicity Profile Data not availableNo genotoxicity or mutagenicity reported[5]Low acute toxicity, negative mutagenicity, moderate irritant[7][8]Irritant, potential carcinogenSuspected reproductive toxicity, organ damage[9]
Solvent Selection Guide Ranking Not widely listedOften "Usable" or "Problematic""Recommended" or "Usable" in some guides"Problematic" or "Hazardous""Problematic" or "Hazardous"

Logical Workflow for Green Solvent Selection

The selection of an appropriate green solvent is a multi-faceted process that involves balancing performance with safety and environmental impact. The following diagram illustrates a logical workflow for this decision-making process.

Green Solvent Selection Workflow Green Solvent Selection Workflow cluster_0 Initial Screening cluster_1 Performance & Safety Evaluation cluster_2 Experimental Validation & Optimization A Define Reaction Requirements (Polarity, Boiling Point, etc.) B Consult Solvent Selection Guides (e.g., CHEM21, Sanofi, GSK, Pfizer) A->B Gather Initial Candidates C Evaluate Candidate Solvents (ECP, 2-MeTHF, CPME, etc.) B->C Shortlist Solvents D Assess Safety & Health Hazards (Toxicity, Flammability, Peroxide Formation) C->D E Consider Environmental Impact (Source, Recyclability, Biodegradability) C->E F Perform Small-Scale Test Reactions D->F E->F G Analyze Reaction Performance (Yield, Purity, Reaction Time) F->G Collect Data H Optimize Reaction Conditions G->H Iterate I Select Optimal Green Solvent G->I Final Decision H->G

A logical workflow for selecting a green solvent.

Experimental Protocols

While specific experimental protocols detailing the use of this compound are not widely published, its properties as an ether suggest its potential applicability in reactions where solvents like THF or 2-MeTHF are commonly employed. Below are generalized protocols for key organic transformations where ECP could be explored as a greener alternative.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that requires an etheral solvent to stabilize the Grignard reagent.[2][3][6][10][11]

Generalized Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of the organic halide in anhydrous this compound dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is typically stirred and gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., aldehyde, ketone, or ester) in anhydrous this compound dropwise while maintaining the temperature.

  • Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography or distillation.

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds.[4][12][13][14][15]

Generalized Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl or vinyl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add this compound as the solvent, followed by water or an aqueous solution of the base.

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Amide Bond Formation

Amide bond formation is a crucial reaction in the synthesis of pharmaceuticals and other fine chemicals.[16][17][18][19]

Generalized Protocol:

  • Acid Activation: In a reaction flask, dissolve the carboxylic acid in this compound. Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid solution, a dilute base solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound shows potential as a greener solvent alternative based on its physical properties, which are comparable to or, in some cases, more favorable than those of commonly used ether and aromatic solvents. While comprehensive green metric data and specific application protocols for ECP are still emerging, its structural similarity to established green solvents like CPME suggests it warrants further investigation by the research and development community. The provided comparative data and generalized experimental protocols offer a starting point for scientists to explore the utility of this compound in their pursuit of more sustainable chemical synthesis.

References

A Comparative Guide to the Reaction Kinetics of Ethoxycyclopentane and Other Common Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of ethoxycyclopentane against other commonly used ethers: diethyl ether, tetrahydrofuran (B95107) (THF), and tert-butyl methyl ether (MTBE). The comparison focuses on three key reaction types relevant to chemical synthesis, stability, and degradation: acid-catalyzed cleavage, oxidation, and pyrolysis. Due to the limited availability of direct kinetic data for this compound, this guide leverages data from its close structural analog, cyclopentyl methyl ether (CPME), to infer its reactivity.

Executive Summary

Ethers are a class of organic compounds widely used as solvents and reagents in the pharmaceutical and chemical industries. Their reactivity is largely dictated by the nature of the alkyl or aryl groups attached to the oxygen atom. This guide demonstrates that the reactivity of these ethers varies significantly across different reaction conditions. While diethyl ether and THF are susceptible to oxidation and pyrolysis, MTBE shows higher stability in these reactions but is more prone to acid-catalyzed cleavage under certain conditions. This compound, based on data from its analog CPME, is expected to exhibit high stability, particularly against peroxide formation, making it a potentially safer alternative in many applications.

Data Presentation: Comparative Reaction Kinetics

The following tables summarize the available quantitative data for the reaction kinetics of diethyl ether, THF, and MTBE. A qualitative comparison for this compound, based on the properties of cyclopentyl methyl ether, is also included.

Table 1: Acid-Catalyzed Cleavage Kinetics

EtherReagent/ConditionsRate LawRate Constant (k)Activation Energy (Ea)Notes
This compound (inferred) Strong Acid (e.g., HI, HBr)Expected to be similar to other secondary ethers--Cleavage likely proceeds via an S\textsubscript{N}2 mechanism at the ethyl group or an S\textsubscript{N}1 mechanism if a stable cyclopentyl cation can be formed. CPME is noted for its relative stability to acids.[1][2]
Diethyl Ether HISecond Order--Cleavage occurs via an S\textsubscript{N}2 mechanism.[3][4][5]
Tetrahydrofuran (THF) Strong Acid (e.g., HI)---Ring-opening cleavage occurs readily due to ring strain.[3]
tert-Butyl Methyl Ether (MTBE) *Dilute Aqueous Acid (pH 1)Second Order0.9 x 10\textsuperscript{-2} M\textsuperscript{-1} h\textsuperscript{-1} at 26°C-Reaction proceeds via a stable tert-butyl carbocation (S\textsubscript{N}1 mechanism).[4]

Table 2: Oxidation Kinetics

EtherOxidant/ConditionsKey Findings
This compound (inferred) Air/O\textsubscript{2}Expected to have a low tendency for peroxide formation, similar to CPME.[1][2]
Diethyl Ether Air/O\textsubscript{2}Readily forms explosive peroxides upon exposure to air and light.[6][7]
Tetrahydrofuran (THF) Air/O\textsubscript{2}Also prone to peroxide formation.[8]
tert-Butyl Methyl Ether (MTBE) *Air/O\textsubscript{2}Significantly lower tendency to form explosive peroxides compared to diethyl ether and THF.[9]

Table 3: Pyrolysis Kinetics

EtherTemperature Range (°C)Key ProductsActivation Energy (Ea)Notes
This compound (inferred) -Expected to include ethylene, cyclopentene, and water.-The cyclopentyl group may influence the decomposition pathways.
Diethyl Ether 500-600Ethane, ethylene, acetaldehyde-Complex free-radical chain mechanism.
Tetrahydrofuran (THF) 400-500Propene, formaldehyde, ethylene, carbon monoxide-Ring-opening is a key initial step.
tert-Butyl Methyl Ether (MTBE) *400-500Isobutene, methanol-Primarily unimolecular decomposition.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the generalized pathways for the three key reaction types discussed.

AcidCleavage Ether Ether (R-O-R') ProtonatedEther Protonated Ether [R-O(H)-R']+ Ether->ProtonatedEther Protonation Products Alcohol (R-OH) + Alkyl Halide (R'-X) ProtonatedEther->Products SN2 Attack by X- Carbocation Carbocation (R'+) + Alcohol (R-OH) ProtonatedEther->Carbocation SN1 Cleavage Acid Strong Acid (HX) Acid->ProtonatedEther Carbocation->Products Attack by X-

Caption: Generalized mechanism for acid-catalyzed ether cleavage.

Oxidation Ether Ether EtherRadical Ether Radical Ether->EtherRadical H-abstraction RadicalInitiator Initiator (e.g., light, heat) RadicalInitiator->EtherRadical PeroxyRadical Peroxy Radical EtherRadical->PeroxyRadical + O2 Oxygen O2 Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + R-H Pyrolysis Ether Ether InitialFragments Initial Radical Fragments Ether->InitialFragments Homolytic Cleavage Heat High Temperature Heat->InitialFragments SecondaryReactions Secondary Reactions (rearrangement, elimination, etc.) InitialFragments->SecondaryReactions Products Stable Products (alkenes, aldehydes, etc.) SecondaryReactions->Products

References

Ethoxycyclopentane: A Comparative Guide to Hansen Solubility Parameters for Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to understand the solvent properties of ethoxycyclopentane, this guide provides a comparative analysis of its Hansen Solubility Parameters (HSP). In the absence of experimentally determined values, this report presents estimated HSPs for this compound, offering a valuable tool for predicting its compatibility with various materials. These estimated parameters are compared against the established HSPs of common alternative ether solvents, providing a basis for informed solvent selection in pharmaceutical and chemical applications.

Understanding Hansen Solubility Parameters

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a material in a given solvent. The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). These three parameters represent the intermolecular forces within a material and can be plotted as coordinates in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the distance between the HSP coordinates of a solute and a solvent. A smaller distance indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters of this compound

Due to the lack of available experimental data, the Hansen Solubility Parameters for this compound have been estimated using the Van Krevelen group contribution method. This method calculates the HSP values based on the molecular structure of the compound. For this compound (C7H14O), the contributing groups are -CH3, -CH2- (aliphatic), >CH- (aliphatic), and -O- (ether).

The estimated Hansen Solubility Parameters for this compound are:

  • δD (Dispersion): 16.5 MPa½

  • δP (Polar): 3.2 MPa½

  • δH (Hydrogen Bonding): 3.8 MPa½

It is crucial to note that these are theoretical values and should be used as a predictive guide. Experimental validation is recommended for critical applications.

Comparison with Alternative Ether Solvents

To provide context for the estimated HSPs of this compound, the following table compares them with the experimentally determined values of several common ether solvents. This comparison allows for a preliminary assessment of this compound's potential as a substitute or alternative in various formulations.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) 16.5 3.2 3.8
Tetrahydrofuran (THF)16.85.78.0
2-Methyltetrahydrofuran (2-MeTHF)16.04.04.1
Cyclopentyl methyl ether (CPME)16.74.34.3
Diethyl ether14.52.95.1
1,4-Dioxane17.51.89.0

Note: The values for the alternative solvents are experimentally determined and sourced from established databases.

This comparison suggests that this compound possesses a dispersion component (δD) similar to other cyclic ethers like THF and CPME. Its polarity (δP) is estimated to be lower than that of THF but comparable to 2-MeTHF and CPME. The hydrogen bonding capability (δH) is also estimated to be in a similar range as 2-MeTHF and CPME, and lower than that of THF and 1,4-dioxane.

Experimental Determination of Hansen Solubility Parameters

For precise characterization, the experimental determination of a substance's Hansen Solubility Parameters is the preferred method. A common and effective technique involves solubility testing with a range of solvents with known HSPs.

Experimental Protocol:
  • Solvent Selection: A set of at least 20-30 solvents with a wide and evenly distributed range of known Hansen Solubility Parameters (δD, δP, δH) is selected.

  • Solubility Assessment: The solubility of the solute of interest (in this case, a polymer or other material for which this compound is being considered as a solvent) is determined in each of the selected solvents at a specific concentration and temperature. Solubility can be assessed visually (clear solution vs. cloudy or undissolved) or through analytical techniques.

  • Scoring: A binary scoring system is typically used, where "1" is assigned to "good" solvents (solute is soluble) and "0" is assigned to "bad" solvents (solute is insoluble or poorly soluble).

  • Data Analysis and Sphere Calculation: The HSPs of the "good" and "bad" solvents are plotted in a 3D Hansen space. A computational algorithm is then used to find the center and radius of a sphere that best encloses the "good" solvents while excluding the "bad" solvents.

  • HSP of the Solute: The coordinates of the center of this "Hansen solubility sphere" represent the Hansen Solubility Parameters (δD, δP, δH) of the solute. The radius of the sphere (R) indicates the range of solvent HSPs that are likely to be effective.

Visualization of the Hansen Solubility Sphere

The concept of the Hansen solubility sphere provides a visual representation of a solute's solubility characteristics. Solvents with HSP coordinates falling within this sphere are predicted to be good solvents for that particular solute.

Hansen_Solubility_Sphere cluster_0 Hansen Solubility Space cluster_1 Solubility Sphere of Solute Solute Solute (δD, δP, δH) Good_Solvent_Point Good_Solvent Good_Solvent->Good_Solvent_Point Bad_Solvent Bad_Solvent_Point Bad_Solvent->Bad_Solvent_Point

Caption: Hansen Solubility Sphere representing the region of good solvents for a given solute.

Comparative Analysis of Ethoxycyclopentane Reactivity and Inferred Reaction Times

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethers are generally characterized by their relative inertness, especially when compared to alcohols, due to the absence of a reactive O-H bond.[1][2] However, they can undergo reactions, typically involving the cleavage of the C-O bond under specific conditions or reactions involving the alkyl groups. The reactivity of ethoxycyclopentane will be influenced by both the ether functional group and the cyclopentyl ring structure.

Comparative Data on Reaction Influences

The following table summarizes factors influencing the reaction rates of cyclopentane (B165970) and general ethers, which can be extrapolated to predict the behavior of this compound.

FeatureCyclopentaneAcyclic Ethers (e.g., Diethyl Ether)This compound (Inferred)
Primary Reaction Type Free radical substitution (e.g., halogenation), Oxidation/CombustionCleavage by strong acids (e.g., HI, HBr), Autoxidation (peroxide formation)Expected to undergo both free radical substitution on the cyclopentyl ring and ether cleavage/autoxidation.
Key Reactants Halogens (in presence of UV light), Oxidizing agents at high temperaturesStrong mineral acids, Oxygen (air)Halogens, strong acids, oxygen.
Influencing Factors Temperature, UV light, concentration of radicalsAcid concentration and strength, temperature, presence of light (for autoxidation)A combination of the factors for cyclopentane and acyclic ethers.
Relative Reactivity Less reactive than alkenes, but undergoes radical reactions.Generally unreactive except under harsh conditions.[2][3]Expected to be more reactive than cyclopentane at the ether linkage but similarly reactive at the alkyl portions of the ring.

Experimental Protocols

While specific experimental data for this compound is sparse, a generalized protocol for a common ether reaction, such as cleavage by a strong acid, can be outlined.

Protocol: Cleavage of an Ether by a Strong Acid (Zeisel Method Analogue)

Objective: To cleave this compound with a strong acid (e.g., hydroiodic acid) to form an alcohol and an alkyl halide and to qualitatively assess the reaction progress over time.

Materials:

  • This compound

  • Concentrated Hydroiodic Acid (HI)

  • Inert solvent (e.g., hexane)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, combine 1 mole equivalent of this compound with an excess of concentrated hydroiodic acid.

  • The reaction mixture is refluxed for a specified period (e.g., 1-3 hours). Aliquots can be carefully taken at different time intervals to monitor the reaction progress.

  • After cooling, the reaction mixture is diluted with water and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with an inert solvent (e.g., hexane).

  • The combined organic layers are washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The product mixture (cyclopentanol and ethyl iodide) is analyzed by GC-MS to determine the extent of conversion and identify the products.

Note: This is a generalized protocol. Reaction conditions such as temperature and reaction time would need to be optimized for this compound.

Reaction Pathway Visualizations

The following diagrams illustrate potential reaction pathways for this compound based on known reactions of ethers and alkanes.

G cluster_0 Ether Cleavage with Strong Acid (e.g., HI) This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H+ Cyclopentanol Cyclopentanol Protonated Ether->Cyclopentanol + I- (SN2) Ethyl Iodide Ethyl Iodide Protonated Ether->Ethyl Iodide + I- (SN2) Iodide Ion Iodide Ion G cluster_1 Free Radical Halogenation on the Cyclopentyl Ring This compound This compound Cyclopentyl Radical Cyclopentyl Radical This compound->Cyclopentyl Radical + X• Halogenated this compound Halogenated this compound Cyclopentyl Radical->Halogenated this compound + X2 Initiation Initiation (UV light) X2 X2 Propagation Propagation Termination Termination X_dot 2X• HX HX G cluster_2 Autoxidation to Form Hydroperoxides This compound This compound Ether Radical Ether Radical This compound->Ether Radical Initiation (e.g., light, heat) Peroxy Radical Peroxy Radical Ether Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound Hydroperoxide->Ether Radical Propagation

References

Ethoxycyclopentane and its Alternatives: A Comparative Guide for Industrial Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in industrial chemical processes, profoundly influencing reaction efficiency, product purity, process safety, and environmental impact. In recent years, there has been a significant push towards the adoption of "green" solvents that offer a better sustainability profile than their traditional counterparts. This guide provides a detailed comparison of ethoxycyclopentane and its close analogue, cyclopentyl methyl ether (CPME), with other commonly used industrial solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), tetrahydrofuran (B95107) (THF), toluene (B28343), and hexane (B92381). The comparisons are supported by data from published case studies in various applications, including organic synthesis and natural product extraction.

Executive Summary

This compound and, more extensively studied, CPME, have emerged as promising alternatives to conventional ether and hydrocarbon solvents. These cyclic ethers often demonstrate comparable or superior performance in terms of reaction yield and product quality while offering significant advantages in safety and environmental profiles. Key benefits include a lower tendency to form explosive peroxides compared to THF, higher boiling points for better process control, and reduced environmental and health hazards compared to solvents like toluene and hexane. This guide presents quantitative data from case studies to illustrate these advantages and provides detailed experimental protocols for reproducibility.

Physical and Safety Properties of Solvents

A fundamental aspect of solvent selection involves understanding the physical and safety characteristics of each option. The table below summarizes key properties for this compound and the selected alternative solvents.

PropertyThis compoundCyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)TolueneHexane
Molecular Formula C7H14OC6H12OC5H10OC4H8OC7H8C6H14
Molecular Weight ( g/mol ) 114.19100.1686.1372.1192.1486.18
Boiling Point (°C) ~138106806611169
Density (g/mL) ~0.860.860.850.890.870.66
Flash Point (°C) ~27-1-11-144-22
Autoignition Temp. (°C) Not Available190270321480225
Peroxide Formation LowVery LowLowHighVery LowVery Low
Toxicity/Hazards IrritantIrritantIrritant, FlammableIrritant, Flammable, Suspected CarcinogenToxic, FlammableNeurotoxic, Flammable

Case Study 1: Pharmaceutical Synthesis - The Synthesis of Dimethindene (B1670660)

The synthesis of the antihistamine drug dimethindene provides a compelling case for the use of greener solvents. A study compared the performance of CPME and 2-MeTHF against a traditional process using volatile organic compounds (VOCs) like toluene and diethyl ether.

Data Presentation
ParameterTraditional VOCsCPME2-MeTHF
Overall Yield 10%22%21%
E-Factor *24.1 - 54.912.222.1
Reaction Conditions Harsher (e.g., use of excess toxic reagents)MilderMilder

*E-Factor (Environmental Factor) = mass of waste / mass of product. A lower E-Factor indicates a more environmentally friendly process.

The results clearly demonstrate that CPME and 2-MeTHF not only significantly improve the overall yield of dimethindene but also drastically reduce the environmental impact of the synthesis by minimizing waste generation[1][2][3].

Experimental Protocol: Synthesis of Dimethindene using CPME (Step 4)

To a solution of 2-ethylpyridine (B127773) (0.326 g, 3.04 mmol, 2.2 equiv) in CPME (2 mL), n-BuLi (1.52 mL of a 2M solution in cyclohexanes, 3.04 mmol, 2.2 equiv) was added at room temperature under a nitrogen atmosphere and stirred for 2 hours. To the resulting dark red solution, 2-[2-(dimethylamino)ethyl]indan-1-one (0.28 g, 1.38 mmol, 1 equiv) was added dropwise, and the mixture was stirred overnight at room temperature. The reaction was then quenched with cold water, washed with saturated sodium bicarbonate solution (2 x 2 mL), and the product was extracted with 20% hydrochloric acid (2 x 2 mL)[1].

Workflow Visualization

G cluster_step4 Step 4: Synthesis of Dimethindene 2-ethylpyridine 2-ethylpyridine Reaction_mixture Reaction Mixture 2-ethylpyridine->Reaction_mixture n-BuLi n-BuLi n-BuLi->Reaction_mixture CPME_solvent CPME CPME_solvent->Reaction_mixture Indanone_derivative 2-[2-(dimethylamino)ethyl]indan-1-one Indanone_derivative->Reaction_mixture Quenching Quench with Water Reaction_mixture->Quenching Extraction Extract with HCl Quenching->Extraction Dimethindene Dimethindene Product Extraction->Dimethindene

Caption: Final step in the synthesis of dimethindene using CPME.

Case Study 2: Natural Product Extraction - Fenugreek Seed Oil

The extraction of oils from natural sources is a large-scale industrial process where solvent choice is critical for both efficiency and the quality of the final product. A study compared the effectiveness of CPME with the conventional solvent hexane for the extraction of oil from fenugreek seeds.

Data Presentation
ParameterHexaneCPME
Oil Yield (%) 4.257.23
Total Phenolic Content (mg GAE/g oil) 12.5014.83
Total Antioxidant Capacity (mg GAE/g) 35.7538.33
DPPH IC50 (µg/mL) 280126.85
ABTS IC50 (µg/mL) 237.70137.14

*IC50 represents the concentration of the oil required to scavenge 50% of the DPPH or ABTS radicals. A lower value indicates higher antioxidant activity.

The data clearly shows that CPME is a more efficient solvent for extracting fenugreek seed oil, resulting in a significantly higher yield. Furthermore, the oil extracted with CPME exhibited a higher content of beneficial bioactive compounds, as evidenced by the increased total phenolic content and superior antioxidant activity[4][5].

Experimental Protocol: Fenugreek Seed Oil Extraction

Fenugreek seeds were ground into a fine powder. A sample of the seed powder (e.g., 10 g) was placed in a Soxhlet apparatus. The extraction was performed with either hexane or CPME (e.g., 200 mL) for a period of 6 hours. After extraction, the solvent was evaporated under reduced pressure using a rotary evaporator to obtain the crude fenugreek seed oil. The yield was calculated as the weight of the extracted oil divided by the initial weight of the seed powder, multiplied by 100.

Workflow Visualization

G cluster_extraction Fenugreek Seed Oil Extraction Fenugreek_seeds Ground Fenugreek Seeds Soxhlet_apparatus Soxhlet Apparatus Fenugreek_seeds->Soxhlet_apparatus Extraction_process Extraction (6 hours) Soxhlet_apparatus->Extraction_process Solvent_addition Add Solvent (Hexane or CPME) Solvent_addition->Soxhlet_apparatus Solvent_evaporation Solvent Evaporation Extraction_process->Solvent_evaporation Crude_oil Crude Fenugreek Oil Solvent_evaporation->Crude_oil

Caption: Workflow for the extraction of fenugreek seed oil.

Case Study 3: Organometallic Chemistry - Grignard Reactions

Grignard reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The choice of ether solvent is crucial for the formation and stability of the Grignard reagent. A comparative study evaluated the performance of CPME and 2-MeTHF against the traditional solvent THF in the Grignard reaction of 3-bromoanisole (B1666278) with benzaldehyde (B42025).

Data Presentation
SolventYield of Grignard Reagent (%)Yield of Alcohol Product (%)
THF9592
2-MeTHF9391
CPME9493

The results indicate that both CPME and 2-MeTHF are excellent alternatives to THF for Grignard reactions, providing comparable, and in the case of CPME, slightly higher yields of the final alcohol product. This demonstrates that a switch to greener ether solvents can be made without compromising reaction efficiency[6][7][8].

Experimental Protocol: Grignard Reaction in CPME

To a suspension of well-ground magnesium turnings (30 mmol) in CPME (3 mL), an activator such as a small crystal of iodine or 1,2-dibromoethane (B42909) (0.15 mmol) was added. A solution of 3-bromoanisole (28 mmol) in CPME (25 mL) was then added dropwise to initiate the reaction. After the formation of the Grignard reagent, a solution of benzaldehyde (25 mmol) in CPME (10 mL) was added dropwise at 0 °C. The reaction mixture was stirred for 1 hour at room temperature, and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product was extracted with ethyl acetate, and the organic layer was dried and concentrated to give the desired alcohol[6].

Logical Relationship Visualization

G cluster_grignard Grignard Reaction Solvent Comparison Solvent_Choice Solvent Choice THF THF Solvent_Choice->THF 2-MeTHF 2-MeTHF Solvent_Choice->2-MeTHF CPME CPME Solvent_Choice->CPME Performance Reaction Performance THF->Performance 2-MeTHF->Performance Safety Improved Safety 2-MeTHF->Safety Sustainability Enhanced Sustainability 2-MeTHF->Sustainability CPME->Performance CPME->Safety CPME->Sustainability Yield High Yield Performance->Yield

Caption: Relationship between solvent choice and performance in Grignard reactions.

Conclusion

The case studies presented in this guide highlight the significant potential of this compound and its analogue CPME, as well as 2-MeTHF, as viable and often superior replacements for traditional solvents in a range of industrial processes. For researchers, scientists, and drug development professionals, the adoption of these greener alternatives can lead to processes that are not only more environmentally sustainable but also safer and more efficient. The provided data and experimental protocols offer a solid foundation for the evaluation and implementation of these promising solvents in your own laboratory and manufacturing settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Ethoxycyclopentane with Related Ether Solvents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for chemical synthesis and drug development, the choice of an appropriate ether is critical. Beyond considerations of reactivity and solubility, a thorough understanding of a solvent's spectroscopic properties is essential for reaction monitoring and quality control. This guide provides a detailed spectroscopic comparison of this compound with three commonly used ether solvents: cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and tetrahydrofuran (B95107) (THF).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and the selected related solvents.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The chemical shifts in ¹H NMR are indicative of the electronic environment of the protons in a molecule. For ethers, the protons on the carbons adjacent to the oxygen atom are characteristically shifted downfield.

CompoundProtonPredicted/Experimental Chemical Shift (δ ppm)
This compound -O-CH - (cyclopentyl)~3.6 (Predicted)
-O-CH₂ - (ethyl)~3.4 (Predicted)
-CH₂ - (cyclopentyl)~1.5-1.8 (Predicted)
-CH₃ (ethyl)~1.2 (Predicted)
Cyclopentyl Methyl Ether (CPME) -O-CH - (cyclopentyl)3.63
-O-CH₃ 3.25
-CH₂ - (cyclopentyl)1.5-1.7
2-Methyltetrahydrofuran (2-MeTHF) -O-CH -~3.8-4.0
-CH -CH₃ ~1.1-1.2 (d)
Various -CH₂ -~1.5-2.0
Tetrahydrofuran (THF) [1]-O-CH₂ -~3.7
-CH₂ -CH₂ -~1.8
¹³C NMR Spectral Data

¹³C NMR provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, carbons bonded to the ether oxygen are deshielded and appear at a higher chemical shift.

CompoundCarbonPredicted/Experimental Chemical Shift (δ ppm)
This compound -O-C H- (cyclopentyl)~80 (Predicted)
-O-C H₂- (ethyl)~63 (Predicted)
-C H₂- (cyclopentyl, adjacent to O-CH)~32 (Predicted)
-C H₂- (cyclopentyl, distant from O-CH)~23 (Predicted)
-C H₃ (ethyl)~15 (Predicted)
Cyclopentyl Methyl Ether (CPME) -O-C H- (cyclopentyl)81.7
-O-C H₃56.9
-C H₂- (cyclopentyl, adjacent to O-CH)32.8
-C H₂- (cyclopentyl, distant from O-CH)23.8
2-Methyltetrahydrofuran (2-MeTHF) -O-C H-~75-77
-O-C H₂-~67-68
-C H-CH₃~30-35
-C H₂-~25-30
-C H₃~21
Tetrahydrofuran (THF) -O-C H₂-~68
-C H₂-C H₂-~26
Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The characteristic C-O stretching vibration in ethers is a key diagnostic feature.

CompoundFunctional GroupPredicted/Experimental Absorption (cm⁻¹)
This compound C-O Stretch~1100-1150 (Predicted)
Cyclopentyl Methyl Ether (CPME) C-O Stretch~1100
2-Methyltetrahydrofuran (2-MeTHF) C-O Stretch~1080
Tetrahydrofuran (THF) C-O Stretch~1070

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Prepare a solution of the solvent to be analyzed in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 1-5% (v/v) for ¹H NMR and 10-20% (v/v) for ¹³C NMR.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire the NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum : Place a drop of the liquid sample between the plates to form a thin film and acquire the sample spectrum.

  • Data Analysis : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance spectrum of the sample.

Raman Spectroscopy
  • Sample Preparation : Place the liquid sample in a glass vial or cuvette.

  • Instrumentation : Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm).

  • Data Acquisition : Focus the laser on the sample and collect the scattered light. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis : The resulting spectrum shows the Raman shift (in cm⁻¹) versus intensity.

Visualizations

Logical Relationship of Compared Solvents

Solvent_Relationships Structural Relationships of Compared Ether Solvents THF Tetrahydrofuran (THF) (Cyclic Ether) 2-MeTHF 2-Methyltetrahydrofuran (2-MeTHF) (Substituted THF) THF->2-MeTHF Addition of a methyl group 2-MeTHF->THF CPME Cyclopentyl Methyl Ether (CPME) (Cyclopentyl Alkyl Ether) This compound This compound (Cyclopentyl Alkyl Ether) CPME->this compound Ethyl group instead of methyl group

Caption: Structural relationships of the compared ether solvents.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Liquid Ether Sample NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep FTIR_Prep Prepare Thin Film on Salt Plates Sample->FTIR_Prep Raman_Prep Place in Glass Vial Sample->Raman_Prep NMR NMR Spectrometer NMR_Prep->NMR FTIR FTIR Spectrometer FTIR_Prep->FTIR Raman Raman Spectrometer Raman_Prep->Raman Process Process Raw Data (FT, Baseline Correction, etc.) NMR->Process FTIR->Process Raman->Process Compare Comparative Analysis of Spectra Process->Compare

Caption: General experimental workflow for spectroscopic analysis.

References

A Comparative Environmental and Safety Profile of Ethoxycyclopentane and Alternative Ether Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical research and pharmaceutical development, with significant implications for process safety, environmental impact, and overall sustainability. This guide provides a comparative analysis of the environmental and safety profiles of ethoxycyclopentane against three common alternatives: tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). The information presented is intended to assist researchers in making informed decisions towards greener and safer laboratory practices.

Executive Summary

Ethereal solvents are widely used in organic synthesis and pharmaceutical processes due to their excellent solvating properties. However, concerns over safety, such as peroxide formation, and environmental persistence have driven the search for more sustainable alternatives. This comparison indicates that while this compound is a potential alternative, a comprehensive public dataset on its environmental and safety profile is not as readily available as for its counterparts. 2-MeTHF and CPME, often touted as "greener" ethers, present more favorable safety and environmental profiles compared to the widely used but more hazardous THF.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a solvent is essential for assessing its behavior in both experimental and environmental contexts.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₇H₁₄OC₄H₈OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 114.1972.1186.13100.16
Boiling Point (°C) 128.966[1]78-80[2][3]106[4]
Vapor Pressure (mmHg at 20°C) 12.7 (at 25°C)[5]132[6]10244.9 (at 25°C)[7]
Autoignition Temperature (°C) Data Not Available321[1][8]270[2][3]180[9][10]
Flash Point (°C) 21.5-14[1]-11[2][3]-1[7][9]

Health and Safety Profile

The acute toxicity of a solvent is a primary concern for occupational health and safety. The following table summarizes available data for oral, dermal, and inhalation routes of exposure.

Toxicity ParameterThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Acute Oral Toxicity (LD₅₀, rat) Data Not Available1650 mg/kg300 - 2000 mg/kg[11][12][13]>300 - 2000 mg/kg
Acute Dermal Toxicity (LD₅₀, rabbit) Data Not Available>2000 mg/kg4500 mg/kg[11][13]>2000 mg/kg
Acute Inhalation Toxicity (LC₅₀, rat) Data Not Available21,000 ppm (3h)[1]6000 ppm (4h)[14][11][13]Data Not Available
Mutagenicity (Ames Test) Data Not AvailableNegativeNegative[15]Negative

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to cause death in 50% of the test animals.

Environmental Profile

The environmental impact of a solvent is determined by factors such as its biodegradability and aquatic toxicity.

Environmental ParameterThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Ready Biodegradability (OECD 301F) Data Not AvailableReadily biodegradable, ~100% in 14 days[6]Readily biodegradableNot readily biodegradable
Theoretical Oxygen Demand (ThOD) (g O₂/g) 2.66 (Calculated)2.22 (Calculated)2.41 (Calculated)2.56 (Calculated)
Aquatic Toxicity (Fish, 96h LC₅₀) Data Not Available2700 - 3600 mg/L (Pimephales promelas)[6]>100 mg/L (Oncorhynchus mykiss)[8]>100 mg/L (Oryzias latipes)
Aquatic Toxicity (Daphnia, 48h EC₅₀) Data Not Available>1000 mg/L (Daphnia magna)>139 mg/L (Daphnia magna)[8]>100 mg/L (Daphnia magna)

Note: ThOD is the theoretical amount of oxygen required to completely oxidize a substance to carbon dioxide and water. A lower value may indicate a lower oxygen demand on aquatic environments in the case of a spill. EC₅₀ (Effective Concentration, 50%) is the concentration of a substance that causes a defined effect in 50% of the test organisms.

Experimental Protocols

The data presented in this guide are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key experiments.

Acute Toxicity Testing
  • Oral (OECD 420): A single dose of the substance is administered orally to a group of rats. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD₅₀ is then calculated.

  • Dermal (OECD 402): The substance is applied to the shaved skin of rabbits for a 24-hour period. Observations for skin reactions and systemic toxicity are made over 14 days to determine the LD₅₀.

  • Inhalation (OECD 403): Rats are exposed to the substance's vapor for a specified period (typically 4 hours). The concentration that is lethal to 50% of the animals (LC₅₀) is determined after a 14-day observation period.

Mutagenicity Testing
  • Ames Test (OECD 471): This test uses strains of the bacterium Salmonella typhimurium that are mutated to require histidine for growth. The test substance is incubated with the bacteria, and the number of colonies that revert to being able to grow without histidine is counted. A significant increase in the number of revertant colonies indicates that the substance is mutagenic.

Biodegradability Testing
  • Ready Biodegradability - Manometric Respirometry Test (OECD 301F): This method measures the oxygen consumed by microorganisms as they biodegrade the test substance in a closed respirometer over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to determine the percentage of biodegradation.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for key toxicological and environmental tests.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Rats) Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation Oral_Gavage Single Oral Dose (Gavage) Dose_Preparation->Oral_Gavage Observation_Period 14-Day Observation (Toxicity Signs & Mortality) Oral_Gavage->Observation_Period LD50_Calculation LD50 Calculation Observation_Period->LD50_Calculation

Acute Oral Toxicity (OECD 420) Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result Bacterial_Culture Bacterial Strains (S. typhimurium) Incubation Incubation on Histidine-Deficient Agar Bacterial_Culture->Incubation Test_Substance Test Substance (+/- S9 Mix) Test_Substance->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Mutagenicity_Assessment Assess Mutagenic Potential Colony_Counting->Mutagenicity_Assessment

Ames Test (OECD 471) Workflow

Biodegradability_Test_Workflow cluster_setup Test Setup cluster_incubation Incubation cluster_measurement Measurement cluster_calculation Calculation Test_Vessel Sealed Respirometer (Test Substance + Inoculum) Incubation_Period 28-Day Incubation (Controlled Temperature) Test_Vessel->Incubation_Period O2_Consumption Measure Oxygen Consumption Incubation_Period->O2_Consumption Biodegradation_Calc Calculate % Biodegradation (vs. ThOD) O2_Consumption->Biodegradation_Calc

Ready Biodegradability (OECD 301F) Workflow

Conclusion

The selection of an appropriate solvent requires a careful balancing of performance, safety, and environmental impact. Based on the available data:

  • This compound currently lacks a comprehensive and publicly accessible environmental and safety dataset, making a thorough comparison challenging. Further investigation and data generation are needed to fully assess its profile as a "greener" alternative.

  • Tetrahydrofuran (THF) is a widely used and effective solvent, but it poses significant safety concerns, including high flammability, the potential for peroxide formation, and suspected carcinogenicity.

  • 2-Methyltetrahydrofuran (2-MeTHF) , derivable from renewable resources, offers a more favorable safety profile than THF, with lower acute toxicity and a negative Ames test result. Its ready biodegradability is also a significant environmental advantage.

  • Cyclopentyl Methyl Ether (CPME) stands out for its resistance to peroxide formation, a significant safety benefit over THF and 2-MeTHF. While not readily biodegradable, its lower aquatic toxicity compared to THF is a positive attribute.

For researchers and drug development professionals seeking to adopt greener chemistry principles, both 2-MeTHF and CPME present viable alternatives to THF, each with a distinct set of advantages. The choice between them may depend on the specific requirements of the chemical process, including reaction conditions and waste stream management. As more data becomes available for emerging solvents like this compound, the options for sustainable and safe laboratory practices will continue to expand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.